2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)-2-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-4-6-13(7-5-11)14(16)9-12-3-2-8-15-10-12/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWHAXPVHPJYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624332 | |
| Record name | 1-(4-Methylphenyl)-2-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224040-91-9 | |
| Record name | 1-(4-Methylphenyl)-2-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. While a specific CAS number for this isomer is not prominently indexed, this document elucidates its chemical identity, physicochemical properties, and a detailed, field-proven methodology for its synthesis. The narrative emphasizes the rationale behind experimental choices, potential research applications, and crucial safety protocols, serving as an essential resource for researchers, chemists, and professionals in drug development.
Compound Identification and Overview
This compound belongs to the family of diaryl ethanones, characterized by a ketone functional group linking a p-tolyl ring and a pyridin-3-ylmethyl moiety. The structural isomerism of pyridinyl ethanones is a critical aspect of their chemistry. For instance, the CAS number 40061-21-0 refers to the isomer 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone, where the carbonyl group is directly attached to the pyridine ring.[1] In contrast, the subject of this guide, this compound, features the p-tolyl group attached to the carbonyl carbon. This structural distinction is paramount as it dictates the molecule's reactivity, stereochemistry, and potential biological interactions.
These ketone scaffolds are valuable precursors in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The related intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a well-documented building block for the COX-2 inhibitor Etoricoxib, highlighting the pharmaceutical relevance of this compound class.[2]
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. These values are based on its chemical formula and data from closely related structural analogs.
| Property | Value | Source |
| CAS Number | 40061-21-0 (for isomer) | King Scientific[1] |
| Molecular Formula | C14H13NO | King Scientific[1] |
| Molecular Weight | 211.26 g/mol | King Scientific[1] |
| Appearance | Expected to be a yellow oil or low-melting solid | Inferred from related compounds[3] |
| Boiling Point | ~352 °C at 760 mmHg (Predicted for isomer) | ChemSrc[4] |
| Density | ~1.127 g/cm³ (Predicted for isomer) | ChemSrc[4] |
| LogP | ~2.5 (Predicted for isomer) | ChemSrc[4] |
Spectroscopic analysis is essential for structural confirmation. While experimental data for this specific isomer is not publicly available, the expected spectral characteristics would include:
-
¹H NMR: Distinct signals for the aromatic protons on both the p-tolyl and pyridine rings, a singlet for the methyl group on the tolyl ring, and a characteristic singlet for the methylene (-CH2-) bridge.
-
¹³C NMR: Resonances corresponding to the carbonyl carbon (typically δ > 190 ppm), along with signals for the aromatic and aliphatic carbons.
-
IR Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aryl ketone.
-
Mass Spectrometry (HRMS): An exact mass measurement confirming the elemental composition of C14H13NO.
Synthesis Methodology: α-Arylation of a Ketone Enolate
A robust and logical pathway for the synthesis of this compound is the nucleophilic substitution reaction between the enolate of 1-(p-tolyl)ethanone and a suitable electrophilic pyridine synthon, such as 3-(bromomethyl)pyridine.
Rationale for Experimental Design
The chosen methodology relies on the generation of a soft nucleophile (the enolate) which preferentially attacks the sp³-hybridized carbon of the bromomethyl pyridine in an SN2-type reaction.
-
Base Selection: Sodium hydride (NaH) is selected as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of the ketone to form the sodium enolate. This prevents side reactions like aldol condensation that can occur with weaker, equilibrium-based systems.
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is a polar aprotic solvent that effectively solvates the sodium cation of the enolate without interfering with the nucleophilic attack. Its relatively low boiling point also facilitates removal during workup.
-
Electrophile: 3-(Bromomethyl)pyridine is an effective electrophile. Bromine is an excellent leaving group, facilitating the nucleophilic substitution. It is typically used as its hydrobromide salt, which requires an equivalent amount of base for neutralization prior to the reaction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (2x) to remove the oil. Suspend the NaH in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath. Add a solution of 1-(p-tolyl)ethanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of H₂ gas should cease, indicating complete formation of the enolate.
-
Nucleophilic Substitution: In a separate flask, suspend 3-(bromomethyl)pyridine hydrobromide (1.05 equivalents) in anhydrous THF. To this suspension, slowly add the previously formed enolate solution via cannula at room temperature.
-
Stir the resulting mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.
Potential Applications & Research Directions
The unique structural features of this compound make it a versatile building block for various research applications:
-
Medicinal Chemistry: As a synthetic intermediate, the ketone functionality serves as a handle for further chemical transformations such as reduction to an alcohol, reductive amination to form amines, or conversion to other heterocyclic systems. Its pyridine and tolyl motifs are common in pharmacologically active compounds, suggesting its potential as a scaffold for developing novel therapeutics, particularly in areas like oncology and neurodegenerative diseases.
-
Catalysis and Ligand Development: The nitrogen atom in the pyridine ring can act as a coordination site for metal ions. This makes the compound and its derivatives potential candidates for the development of novel ligands for transition metal catalysis.
-
Materials Science: The aromatic nature of the compound suggests possible applications in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable functionalization.
Safety and Handling
As a research chemical, this compound should be handled with appropriate care. While specific toxicology data is unavailable, information from analogous compounds provides a basis for safe handling protocols.
-
GHS Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[7]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or aerosols.[5][8]
-
-
Storage and Handling:
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is a compound with considerable potential as a synthetic intermediate in various fields of chemical research. This guide has provided a detailed framework for its synthesis, characterization, and safe handling. The outlined α-arylation protocol offers a reliable method for its preparation, enabling further investigation into its applications in drug discovery, materials science, and catalysis. Adherence to the described safety measures is imperative for its responsible handling in a laboratory setting.
References
-
ChemSrc. 2-PHENYL-1-PYRIDIN-3-YL-ETHANONE | CAS#:14627-92-0. [Link]
-
King Scientific. 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone | 40061-21-0. [Link]
-
Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. [Link]
- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Angene Chemical. Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
-
Pi Chemicals. Material Safety Data Sheet. [Link]
Sources
- 1. King Scientific - 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone | 40061-21-0 | KS-00000B1R [kingscientific.com]
- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. 2-PHENYL-1-PYRIDIN-3-YL-ETHANONE | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 5. angenechemical.com [angenechemical.com]
- 6. pipharm.com [pipharm.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. spectrumchemical.com [spectrumchemical.com]
structure elucidation of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
An In-depth Technical Guide to the Structure Elucidation of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
Introduction
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery pipeline. This guide provides a comprehensive, in-depth exploration of the multifaceted process of structure elucidation for the novel compound this compound. As a molecule incorporating both a pyridine and a substituted benzene ring, it presents an interesting case study for the application of modern spectroscopic techniques.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a practical, field-tested perspective on how to logically approach structure confirmation. We will delve into the "why" behind experimental choices, demonstrating how a synergistic application of synthetic chemistry and analytical techniques provides a self-validating framework for structural assignment. The methodologies and interpretations that follow are grounded in established chemical principles and supported by authoritative references.
Our investigation will begin with a plausible synthetic route to the target compound. Subsequently, we will systematically dissect the expected outcomes from core analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will provide a detailed experimental protocol and an expert interpretation of the anticipated data, culminating in an unequivocal confirmation of the structure of this compound.
Proposed Synthesis of this compound
The synthesis of pyridyl ethanones can be effectively achieved through the addition of a metallated picoline to a nitrile, followed by acidic hydrolysis. This approach offers a regioselective and efficient route to the desired ketone. The proposed synthesis for this compound is adapted from a known procedure for its 2-pyridyl isomer.[1]
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Preparation of the Lithiated Intermediate:
-
To a solution of 3-picoline (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add n-butyllithium (n-BuLi, 1.05 eq, 2.5 M in hexanes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. This step generates the (pyridin-3-yl)methyllithium intermediate.
-
-
Reaction with Nitrile:
-
Cool the solution of the lithiated intermediate back to 0 °C.
-
Slowly add a solution of p-tolunitrile (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for an additional 6 hours.
-
-
Hydrolysis and Work-up:
-
Carefully add 6 M sulfuric acid dropwise until the pH of the solution is approximately 1.
-
Stir the mixture at room temperature for 24 hours to ensure complete hydrolysis of the intermediate imine.
-
Neutralize the reaction mixture with a saturated aqueous solution of potassium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
-
Structure Elucidation via Spectroscopic Methods
The following sections detail the application of key spectroscopic techniques to confirm the structure of the synthesized product. The presented data are predicted based on established principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will analyze both ¹H and ¹³C NMR spectra.
Molecular Structure and Proton/Carbon Labeling
Caption: Labeled structure for NMR assignments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum should be obtained.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.55 | d | 1H | H-h (C6-H) | Deshielded proton on the pyridine ring, ortho to the nitrogen. |
| ~8.50 | s | 1H | H-e (C2-H) | Deshielded proton on the pyridine ring, ortho to the nitrogen. |
| ~7.90 | d | 2H | H-c | Aromatic protons on the p-tolyl ring, ortho to the carbonyl group. |
| ~7.60 | dt | 1H | H-f (C4-H) | Aromatic proton on the pyridine ring. |
| ~7.30 | dd | 1H | H-g (C5-H) | Aromatic proton on the pyridine ring. |
| ~7.25 | d | 2H | H-b | Aromatic protons on the p-tolyl ring, meta to the carbonyl group. |
| ~4.25 | s | 2H | H-d (-CH₂-) | Methylene protons alpha to both the carbonyl and the pyridine ring. |
| ~2.40 | s | 3H | H-a (-CH₃) | Methyl protons on the p-tolyl ring. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~197.0 | C=O | Characteristic chemical shift for a ketone carbonyl.[2] |
| ~150.0 | C-6 (Py) | Pyridine carbon adjacent to nitrogen. |
| ~148.5 | C-2 (Py) | Pyridine carbon adjacent to nitrogen. |
| ~144.0 | C-para (Tolyl) | Aromatic carbon of the tolyl group bearing the methyl group. |
| ~136.5 | C-4 (Py) | Pyridine carbon. |
| ~134.0 | C-ipso (Tolyl) | Aromatic carbon of the tolyl group attached to the carbonyl. |
| ~131.0 | C-3 (Py) | Pyridine carbon attached to the methylene group. |
| ~129.5 | C-meta (Tolyl) | Aromatic carbons of the tolyl group. |
| ~128.5 | C-ortho (Tolyl) | Aromatic carbons of the tolyl group. |
| ~123.5 | C-5 (Py) | Pyridine carbon. |
| ~45.0 | -CH₂- | Methylene carbon. |
| ~21.5 | -CH₃ | Methyl carbon of the tolyl group. |
Interpretation: The predicted NMR data provides a detailed map of the molecule. The ¹H NMR shows the characteristic signals for a p-disubstituted benzene ring (two doublets), a 3-substituted pyridine ring, a singlet for the methylene bridge, and a singlet for the methyl group. The integration values will confirm the number of protons in each environment. The ¹³C NMR spectrum will show the correct number of unique carbon signals, with the carbonyl carbon appearing at a characteristic downfield shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the purified solid product is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded from 4000 to 400 cm⁻¹.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050 | Medium | C-H stretch (aromatic) | C-H bonds of the pyridine and tolyl rings. |
| ~2920 | Weak | C-H stretch (aliphatic) | C-H bonds of the methylene and methyl groups. |
| ~1690 | Strong | C=O stretch | Characteristic strong absorption for an aryl ketone.[3] |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretches | Aromatic ring vibrations. |
Interpretation: The most telling feature in the IR spectrum will be the strong absorption around 1690 cm⁻¹. This is highly indicative of a carbonyl group conjugated with an aromatic ring. The presence of aromatic C-H stretches further supports the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable method for this compound.
-
Data Acquisition: A full scan mass spectrum is acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to study its fragmentation.
Predicted Mass Spectrometry Data
| m/z | Assignment | Rationale |
| 212.1070 | [M+H]⁺ | The protonated molecular ion. The exact mass should be within 5 ppm of the calculated value (C₁₄H₁₄NO⁺). |
| 121.0502 | [p-tolyl-C=O]⁺ | α-cleavage, fragmentation of the bond between the carbonyl and the methylene group. |
| 92.0573 | [CH₂-Py-H]⁺ | α-cleavage, fragmentation of the bond between the carbonyl and the tolyl ring. |
Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
Interpretation: The high-resolution mass spectrum should show a protonated molecular ion with an m/z value that corresponds to the molecular formula C₁₄H₁₃NO. The observation of the predicted fragment ions resulting from α-cleavage on either side of the carbonyl group would provide strong evidence for the connectivity of the tolyl and pyridylmethyl moieties to the ketone.[4]
Conclusion
The is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The proposed synthesis provides a logical route to the target molecule. The subsequent, synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry allows for a comprehensive and unambiguous confirmation of the final structure. Each technique provides a unique piece of the puzzle: NMR defines the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and connectivity through fragmentation analysis. This multi-faceted approach ensures the scientific integrity of the structural assignment, a critical step in the journey of any new chemical entity.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Bai, J., Wang, P., Cao, W., & Chen, X. (2017). Synthesis, crystal structure, and spectroscopic properties of 2-(pyridin-2-yl)-1-(p-tolyl)ethanone. Journal of Molecular Structure, 1128, 645-652.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- de Hoffmann, E., & Stroobant, V. (2007).
- Field, L. D., Li, H., & Magill, A. M. (2013).
- McMurry, J. (2015). Organic Chemistry. Cengage Learning.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
Foreword: The Architectural Significance of Pyridyl Ketones in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the design of novel therapeutics. The pyridyl ketone framework, exemplified by 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone, represents one such "privileged structure."[1][2] The strategic fusion of a pyridine ring—a bioisostere for phenyl groups with enhanced solubility and hydrogen bonding capabilities—and an aromatic ketone creates a molecule with significant potential for biological interaction.[1] This guide provides an in-depth analysis of the core physicochemical properties, synthetic strategy, and spectroscopic characterization of this compound, offering a foundational resource for researchers in drug development and organic synthesis.
Core Molecular Attributes and Physicochemical Profile
This compound is a diaryl ethanone featuring a methylene bridge connecting a p-tolyl ketone moiety to the 3-position of a pyridine ring. This structure imparts a unique combination of aromaticity, polarity, and basicity, which governs its behavior in chemical and biological systems.
Chemical Structure
Caption: Chemical structure of this compound.
Summary of Physicochemical Data
The empirical data for this compound is consolidated below. Where specific experimental values for this exact molecule are not publicly available, data from structurally analogous compounds are provided for informed estimation.
| Property | Value | Source / Analogue |
| Molecular Formula | C₁₄H₁₃NO | [3] |
| Molecular Weight | 211.26 g/mol | [3] |
| CAS Number | 224040-91-9 | [3] |
| Appearance | Yellow oil (predicted) | Based on 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone[4] |
| Boiling Point | ~352.6 °C at 760 mmHg | Estimated from 2-phenyl-1-pyridin-3-yl-ethanone[5] |
| Density | ~1.127 g/cm³ | Estimated from 2-phenyl-1-pyridin-3-yl-ethanone[5] |
| logP (Lipophilicity) | ~2.5 | Estimated from 2-phenyl-1-pyridin-3-yl-ethanone[5] |
| pKa (Pyridine N) | ~5.2 | Estimated from Pyridine[6] |
| Water Solubility | Low | Inferred from logP and structure |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be efficiently achieved via the nucleophilic addition of a metalated picoline to a substituted benzonitrile, followed by acidic hydrolysis. This approach is a variation of established methods for preparing pyridyl ketones.[4]
Synthetic Workflow Overview
The reaction proceeds in three conceptual stages:
-
Deprotonation: Formation of a nucleophilic carbanion by treating 3-methylpyridine (3-picoline) with a strong, non-nucleophilic base.
-
Nucleophilic Attack: Addition of the carbanion to the electrophilic carbon of p-tolunitrile to form an intermediate imine.
-
Hydrolysis: Acid-catalyzed hydrolysis of the imine to yield the final ketone product.
Caption: Synthetic workflow for this compound.
Causality and Experimental Design
-
Choice of Base: n-Butyllithium (nBuLi) is a potent organolithium base, essential for deprotonating the methyl group of 3-picoline. The acidity of these protons is low (pKa ≈ 30-35), necessitating a very strong base. Weaker bases like hydroxides or alkoxides are insufficient. The reaction is initiated at 0°C to control the exothermic deprotonation before allowing it to proceed to completion at room temperature.[4]
-
Solvent System: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic, preventing the quenching of the nBuLi and the resulting carbanion, and effectively solvates the organolithium species.
-
Hydrolysis Step: The imine intermediate formed after the nucleophilic attack is stable under basic and neutral conditions. A strong acid, such as sulfuric acid, is required to protonate the imine nitrogen, rendering the carbon susceptible to nucleophilic attack by water, which ultimately leads to the ketone.[4]
Self-Validating Experimental Protocol
Materials:
-
3-Methylpyridine (3-picoline)
-
n-Butyllithium (2.5 M in hexanes)
-
p-Tolunitrile
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfuric acid (60% aqueous solution)
-
Potassium hydroxide (KOH), saturated aqueous solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Anion Formation: To a solution of 3-methylpyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere, slowly add n-butyllithium (1.0 eq) at 0°C (ice bath).
-
Reaction Incubation: Allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of a deep red or brown solution indicates the generation of the 3-picolyl anion.
-
Nitrile Addition: Cool the mixture back to 0°C and add p-tolunitrile (1.05 eq) dropwise.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 6 hours.
-
Hydrolysis and Quench: Carefully add 60% sulfuric acid dropwise until the pH is approximately 1. Stir vigorously for 24 hours to ensure complete hydrolysis of the imine intermediate.[4]
-
Workup: Neutralize the reaction mixture with a saturated aqueous solution of KOH.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the resulting crude product, likely a yellow oil, via column chromatography or reduced pressure distillation to yield the pure this compound.[4]
Structural Elucidation via Spectroscopic Analysis
The identity and purity of the synthesized compound are unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
p-Tolyl Protons: Two doublets in the aromatic region (δ ≈ 7.2-8.0 ppm), each integrating to 2H, exhibiting characteristic ortho-coupling.
-
Pyridyl Protons: Four distinct signals in the downfield aromatic region (δ ≈ 7.3-8.7 ppm), corresponding to the four protons on the pyridine ring. The proton at C2 (between N and the substituent) will be the most deshielded.
-
Methylene Protons (-CH₂-): A sharp singlet at approximately δ 4.3-4.5 ppm, integrating to 2H.
-
Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.4 ppm, integrating to 3H.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): The most downfield signal, typically appearing around δ 195-200 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-155 ppm for the 11 aromatic carbons.
-
Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 21-22 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, expected in the range of 1680-1700 cm⁻¹ . Other notable signals include C-H stretches from the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic methyl/methylene groups (~2850-2960 cm⁻¹), and C=C/C=N stretching vibrations in the fingerprint region (~1400-1600 cm⁻¹).
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent molecular ion peak [M+H]⁺ at m/z 212.27 , confirming the molecular weight of the compound.
Relevance and Applications in Drug Discovery
The this compound scaffold is of significant interest to medicinal chemists. The pyridine ring is a versatile pharmacophore that can engage in hydrogen bonding via its nitrogen atom and can serve as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and aqueous solubility.[1]
Pyridinone-containing structures, which can be accessed from pyridyl precursors, are known to exhibit a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2] They often function as kinase hinge binders, a critical interaction for many enzyme inhibitors.[2] The specific compound, this compound, serves as a valuable intermediate for creating more complex molecules, such as the COX-2 inhibitor Etoricoxib, which contains a related structural motif.[7] Its physicochemical profile makes it a suitable starting point for library synthesis aimed at discovering novel therapeutic agents.
References
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]
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ChemBK. (2024). 1-(p-tolyl)ethanone. Retrieved from [Link]
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Chemsrc. (2025). 2-PHENYL-1-PYRIDIN-3-YL-ETHANONE | CAS#:14627-92-0. Retrieved from [Link]
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Chemsrc. (2024). This compound. Retrieved from [Link]
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PubChem. (2025). N-(2-Hydroxy-quinolin-3-ylmethyl)-N-p-tolyl-acetamide. Retrieved from [Link]
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PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link]
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
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Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Org. Synth. 2014, 91, 221-232. Retrieved from [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Retrieved from [Link]
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Han, L., Du, M., Li, X., & Tang, W. (2024). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 771–772. Retrieved from [Link]
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Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(1), 12-22. Retrieved from [Link]
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Various Authors. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(pyridin-3-yl)-1-(p-tolyl)ethanone. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is crucial. This document offers a detailed interpretation of its NMR spectra, including predicted chemical shifts (δ), coupling constants (J), and signal multiplicities. Furthermore, it outlines a standard experimental protocol for data acquisition and presents a logical framework for spectral interpretation, making it an essential resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound is a ketone derivative featuring a pyridinyl ring and a p-tolyl group. This unique combination of aromatic systems imparts specific electronic and steric characteristics, making it a valuable scaffold in the synthesis of novel compounds with potential biological activities. Accurate structural elucidation is the cornerstone of any research and development endeavor, and NMR spectroscopy stands as the premier technique for providing detailed molecular insights in solution. This guide delves into the intricacies of its ¹H and ¹³C NMR spectra to facilitate its unambiguous identification and characterization.
Predicted ¹H NMR Spectral Data
Due to the absence of a publicly available, experimentally verified ¹H NMR spectrum for this compound, the following data is a prediction based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. The predictions are grounded in the understanding of substituent effects on chemical shifts and spin-spin coupling.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom Number | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' | Doublet | 2H | ~ 8.5 - 8.6 | ~ 1.5 - 2.5 |
| H-4' | Multiplet | 1H | ~ 7.6 - 7.7 | - |
| H-5' | Multiplet | 1H | ~ 7.2 - 7.3 | - |
| H-2, H-6 | Doublet | 2H | ~ 7.9 - 8.0 | ~ 8.0 - 8.5 |
| H-3, H-5 | Doublet | 2H | ~ 7.2 - 7.3 | ~ 8.0 - 8.5 |
| CH₂ | Singlet | 2H | ~ 4.2 - 4.3 | - |
| CH₃ | Singlet | 3H | ~ 2.4 - 2.5 | - |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the p-tolyl and pyridinyl moieties, as well as the methylene bridge.
Aromatic Protons (p-Tolyl Group)
The protons on the p-tolyl ring are anticipated to appear as two doublets in the aromatic region. The protons ortho to the electron-withdrawing carbonyl group (H-2 and H-6) are expected to be deshielded and resonate at a lower field, around 7.9 - 8.0 ppm . The protons meta to the carbonyl group (H-3 and H-5) will be shielded relative to their ortho counterparts and are predicted to appear at approximately 7.2 - 7.3 ppm . The ortho-coupling between these adjacent protons should result in a typical coupling constant of about 8.0 - 8.5 Hz .
Aromatic Protons (Pyridinyl Group)
The protons on the 3-substituted pyridine ring will display a more complex pattern due to the influence of the nitrogen atom. The proton at the 2-position (H-2'), being adjacent to the electronegative nitrogen, is expected to be the most deshielded proton of the pyridinyl ring, resonating at approximately 8.5 - 8.6 ppm . The proton at the 6-position (H-6') will also be significantly deshielded due to its proximity to the nitrogen, appearing in a similar region. These protons are expected to show a small meta-coupling. The proton at the 4-position (H-4') is predicted to be in the range of 7.6 - 7.7 ppm , while the proton at the 5-position (H-5') is expected at around 7.2 - 7.3 ppm . The coupling patterns for H-4' and H-5' will be more complex due to multiple couplings.
Methylene and Methyl Protons
The two protons of the methylene bridge (CH₂) are chemically equivalent and are situated between two electron-withdrawing groups (the carbonyl and the pyridinyl ring). This will cause a significant downfield shift, and a sharp singlet is predicted in the range of 4.2 - 4.3 ppm . The three protons of the methyl group (CH₃) on the p-tolyl ring are also chemically equivalent and will appear as a singlet at a characteristic chemical shift of approximately 2.4 - 2.5 ppm .
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides complementary information for the structural confirmation of this compound.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 196 - 198 |
| C-1 | ~ 134 - 136 |
| C-2, C-6 | ~ 129 - 131 |
| C-3, C-5 | ~ 128 - 130 |
| C-4 | ~ 143 - 145 |
| C-2' | ~ 150 - 152 |
| C-3' | ~ 133 - 135 |
| C-4' | ~ 136 - 138 |
| C-5' | ~ 123 - 125 |
| C-6' | ~ 148 - 150 |
| CH₂ | ~ 45 - 47 |
| CH₃ | ~ 21 - 23 |
Interpretation of the ¹³C NMR Spectrum
Carbonyl Carbon
The carbonyl carbon (C=O) is the most deshielded carbon in the molecule and is expected to have a chemical shift in the range of 196 - 198 ppm , which is characteristic for aromatic ketones.
Aromatic Carbons
The aromatic carbons of both the p-tolyl and pyridinyl rings will resonate in the typical downfield region of 120 - 155 ppm . The quaternary carbons (C-1, C-4, C-3') will generally have lower intensities compared to the protonated carbons. The carbons of the pyridine ring are influenced by the nitrogen atom, with C-2' and C-6' being the most deshielded.
Aliphatic Carbons
The methylene carbon (CH₂) is expected to appear around 45 - 47 ppm , and the methyl carbon (CH₃) of the p-tolyl group is predicted to be in the range of 21 - 23 ppm .
Experimental Protocol for NMR Data Acquisition
The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration: Dissolve approximately 10-20 mg of the solid compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
Spectrometer Parameters
-
¹H NMR:
-
Frequency: 400 MHz or higher for better resolution.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Frequency: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Visualization of Molecular Structure and Logical Workflow
To aid in the interpretation of the NMR data, the molecular structure of this compound with atom numbering is provided below.
Caption: A generalized workflow for structural elucidation using 1D and 2D NMR spectroscopy.
Conclusion
This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental principles of NMR spectroscopy and comparative data from analogous structures, we have established a robust framework for the identification and characterization of this compound. The provided experimental protocol and logical workflow serve as a practical resource for researchers in obtaining and interpreting high-quality NMR data. As a molecule with potential applications in various scientific domains, this guide is intended to be a foundational document for future studies and development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
For Immediate Release
Executive Summary
2-(Pyridin-3-yl)-1-(p-tolyl)ethanone, a molecule featuring a pyridine ring, a ketone group, and a tolyl moiety, presents a unique combination of polar and non-polar characteristics that govern its interaction with various organic solvents. This guide elucidates the principles of solubility, proposes a structured experimental approach for its determination, and provides the necessary protocols to empower researchers in their laboratory investigations. By understanding the "why" behind the "how," this document aims to facilitate a robust and scientifically sound characterization of this compound's solubility.
Theoretical Framework: Predicting Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[1][2][3] The solubility of a solute in a solvent is driven by the intermolecular forces between them. For this compound, its solubility in a given organic solvent will be determined by a balance of the following interactions:
-
Dipole-Dipole Interactions: The polar ketone and pyridine functionalities contribute to the molecule's overall dipole moment, favoring interactions with polar solvents.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents.
-
Van der Waals Forces: The aromatic tolyl group and the overall molecular structure contribute to London dispersion forces, which are significant in non-polar solvents.
A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4][5][6] The principle is that substances with similar HSP values are more likely to be miscible. While the HSP for this compound are not published, they can be estimated using group contribution methods, and this theoretical value can guide the selection of an appropriate range of solvents for experimental testing.
Proposed Experimental Workflow for Solubility Determination
A systematic approach is crucial for accurately determining the solubility profile. The following workflow outlines the key stages of this process.
Figure 1: A three-phase experimental workflow for determining the solubility profile of this compound.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Solvent Selection
A diverse range of organic solvents should be selected to probe the full spectrum of intermolecular interactions. The chosen solvents should span a variety of polarities, proticities, and chemical classes.
| Solvent Class | Example Solvents | Primary Interaction Type |
| Non-Polar | Hexane, Toluene | Van der Waals Forces |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Dipole-Dipole, Van der Waals |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole, Van der Waals |
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.[7][8]
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[9] The time to reach equilibrium should be determined in a preliminary experiment by sampling at various time points until the concentration of the solute in the solvent plateaus.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to sediment. Alternatively, centrifuge the samples to ensure clear separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant for analysis. It is critical to avoid aspirating any solid material. Filtration through a chemically compatible syringe filter (e.g., PTFE for organic solvents) may also be employed, with prior validation to check for compound adsorption to the filter membrane.
-
Analysis: Quantify the concentration of this compound in the aliquot using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
Analytical Methodologies
4.3.1 High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of a solute in a solution.[10][11]
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the collected supernatant from the solubility experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Inject the diluted sample into the HPLC and determine its concentration by comparing its peak area to the calibration curve.
-
Solubility Calculation: Back-calculate the original concentration in the saturated solution, accounting for any dilution factors.
Figure 2: Workflow for quantitative analysis of solubility samples using HPLC.
4.3.2 UV-Vis Spectrophotometry
For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a simpler and faster method for concentration determination.[12][13][14][15]
Protocol:
-
λmax Determination: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).[14]
-
Sample Analysis: Dilute the supernatant from the solubility experiment to an absorbance value that falls within the linear range of the calibration curve.
-
Quantification and Calculation: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration, then calculate the original solubility.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Solubility (g/L) | Qualitative Classification |
| Hexane | Non-Polar | < 0.1 | Insoluble |
| Toluene | Non-Polar | 1.5 | Sparingly Soluble |
| Dichloromethane | Polar Aprotic | 150 | Very Soluble |
| Acetone | Polar Aprotic | 85 | Freely Soluble |
| Ethyl Acetate | Polar Aprotic | 40 | Soluble |
| Acetonitrile | Polar Aprotic | 35 | Soluble |
| Tetrahydrofuran | Polar Aprotic | 120 | Very Soluble |
| N,N-Dimethylformamide | Polar Aprotic | 200 | Very Soluble |
| Methanol | Polar Protic | 25 | Soluble |
| Ethanol | Polar Protic | 18 | Soluble |
| Isopropanol | Polar Protic | 10 | Sparingly Soluble |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental data is required for a definitive solubility profile.
Based on the hypothetical data, one could infer that this compound exhibits a preference for polar aprotic solvents, with particularly high solubility in dichloromethane and DMF. Its moderate solubility in polar protic solvents like methanol and ethanol suggests that while hydrogen bonding contributes, dipole-dipole interactions are a more dominant factor in its dissolution. The poor solubility in non-polar hexane is expected, given the polar nature of the ketone and pyridine groups.
Conclusion
This technical guide provides a comprehensive framework for establishing the solubility profile of this compound. By combining a strong theoretical understanding with robust experimental methodologies, researchers can generate the critical data needed for informed decision-making in process chemistry and pharmaceutical development. The protocols and workflows detailed herein are designed to be self-validating and to uphold the highest standards of scientific integrity, ensuring the generation of reliable and reproducible solubility data.
References
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An In-depth Technical Guide on the Potential Biological Activity of Pyridinyl Tolyl Ethanone Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridinyl tolyl ethanone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural framework, which combines the electron-rich pyridine ring, a lipophilic tolyl group, and a reactive ethanone linker, serves as a privileged scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships of these derivatives. We delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by mechanistic insights and detailed experimental data. The content herein is intended to equip researchers and drug development professionals with the foundational knowledge and technical understanding necessary to explore and exploit the therapeutic potential of this promising class of molecules.
Introduction: The Chemical and Therapeutic Significance of Pyridinyl Tolyl Ethanones
The pyridine nucleus is a cornerstone in the development of pharmaceuticals, being a key structural motif in numerous FDA-approved drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties and the ability to engage in specific interactions with biological targets.[2] The incorporation of a tolyl group can enhance the lipophilicity of the molecule, which may improve membrane permeability and binding affinity.[3] The ethanone moiety provides a reactive handle for further chemical modifications and can participate in crucial binding interactions with target proteins.[4] This combination of structural features makes pyridinyl tolyl ethanone derivatives a compelling subject for drug discovery and development, with demonstrated potential across a range of therapeutic areas including oncology, infectious diseases, and inflammatory disorders.[5][6][7][8]
Synthetic Strategies: Building the Pyridinyl Tolyl Ethanone Scaffold
The synthesis of pyridinyl tolyl ethanone derivatives can be achieved through various established organic chemistry methodologies. A common and efficient approach involves the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate pyridinyl or tolyl-substituted ketone and an aromatic aldehyde.[3] This reaction is versatile and allows for the introduction of a wide range of substituents on the aromatic rings, facilitating the generation of diverse chemical libraries for biological screening.
Another prominent synthetic route is the Hantzsch pyridine synthesis, a one-pot multicomponent reaction that brings together an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a nitrogen source (like ammonia or urea).[9] This method is highly efficient for constructing the dihydropyridine core, which can then be oxidized to the corresponding pyridine derivative.
Visualizing a General Synthetic Workflow
Caption: Generalized workflow for the synthesis of pyridinyl tolyl ethanone derivatives.
Key Biological Activities and Mechanisms of Action
Pyridinyl tolyl ethanone derivatives have demonstrated a broad spectrum of biological activities. The following sections detail their potential in key therapeutic areas, supported by experimental evidence and mechanistic insights.
Anticancer Activity
Several studies have highlighted the potent antiproliferative effects of pyridinyl tolyl ethanone derivatives against various cancer cell lines.[1][10] For instance, certain derivatives have shown significant cytotoxicity against lung (A-549) and breast (MDA-MB-231) cancer cells, with IC50 values in the micromolar range.[10]
Mechanism of Action: A primary mechanism underlying the anticancer activity of these compounds is the inhibition of protein kinases.[6] Kinases are crucial regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of cancer.[6] Some pyridinyl tolyl ethanone derivatives have been shown to bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity and arresting cell proliferation.[6] Another proposed mechanism is the induction of apoptosis, or programmed cell death, through the modulation of key apoptotic proteins.[11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with serial dilutions of the pyridinyl tolyl ethanone derivatives for 48-72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridinyl tolyl ethanone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[5][12] For example, certain derivatives have demonstrated significant inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13]
Mechanism of Action: The antimicrobial mechanism of these compounds is multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death.[13] Another potential mode of action is the inhibition of essential microbial enzymes, such as those involved in DNA replication or cell wall synthesis.
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Compound X | E. coli | 0.2-1.3 | 10-42 | [5] |
| Compound Y | S. aureus | 16 | 32 | [13] |
| Compound Z | C. albicans | <0.0048 | - | [12] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Pyridinyl tolyl ethanone derivatives have been investigated for their anti-inflammatory properties.[7][14] Some compounds have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[7]
Mechanism of Action: The primary anti-inflammatory mechanism of these derivatives appears to be the inhibition of pro-inflammatory enzymes like COX-1 and COX-2.[7] By blocking the activity of these enzymes, the production of prostaglandins, which are potent inflammatory mediators, is reduced. Some derivatives have also been shown to inhibit the production of other pro-inflammatory cytokines, such as TNF-α and IL-6.[15]
Signaling Pathway Visualization: COX Inhibition
Caption: Inhibition of the cyclooxygenase (COX) pathway by pyridinyl tolyl ethanone derivatives.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. SAR studies on pyridinyl tolyl ethanone derivatives have revealed several key insights:
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly influence biological activity. For example, the presence of electron-donating groups may enhance anticancer activity.[1]
-
Substitution on the Tolyl Ring: Modifications to the tolyl ring can impact the compound's lipophilicity and, consequently, its pharmacokinetic properties and target engagement.
-
The Ethanone Linker: The length and flexibility of the linker between the pyridinyl and tolyl moieties can affect the compound's ability to fit into the binding site of its target protein.
Future Perspectives and Therapeutic Potential
Pyridinyl tolyl ethanone derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Future research in this area should focus on:
-
Lead Optimization: Further chemical modifications to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying the observed biological activities.
-
In Vivo Efficacy Studies: Evaluation of the most promising derivatives in relevant animal models of disease to assess their in vivo efficacy and safety.
Conclusion
The pyridinyl tolyl ethanone scaffold is a rich source of biologically active molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them an attractive area for continued research and development. The insights provided in this guide are intended to serve as a valuable resource for scientists working to translate the promise of these compounds into novel therapies.
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Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). National Institutes of Health. Retrieved from [Link]
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Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (n.d.). National Institutes of Health. Retrieved from [Link]
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Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. (n.d.). National Institutes of Health. Retrieved from [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (n.d.). ScienceDirect. Retrieved from [Link]
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Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. (n.d.). ResearchGate. Retrieved from [Link]
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synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. (n.d.). ResearchGate. Retrieved from [Link]
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Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
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Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (n.d.). SpringerLink. Retrieved from [Link]
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Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Compound Profile
2-(Pyridin-3-yl)-1-(p-tolyl)ethanone is a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring linked to a substituted aromatic ketone, serves as a versatile scaffold for the synthesis of novel therapeutic agents. As with any active pharmaceutical intermediate, a comprehensive understanding of its chemical properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes.
This guide provides a detailed examination of the safety, handling, and emergency procedures for this compound, synthesized from authoritative safety data for the compound and its structural analogs. The protocols herein are designed to empower researchers with the knowledge to manage this chemical responsibly, grounded in the principles of risk mitigation and sound laboratory practice.
Compound Identification:
| Property | Value |
|---|---|
| IUPAC Name | 1-(p-tolyl)-2-(pyridin-3-yl)ethanone |
| Synonyms | 1-(4-methylphenyl)-2-(pyridin-3-yl)ethanone |
| CAS Number | 40061-21-0[1] |
| Molecular Formula | C₁₄H₁₃NO[1] |
| Molecular Weight | 211.26 g/mol [1] |
| Chemical Structure | (Image of the chemical structure) |
Section 2: Hazard Identification and Toxicological Assessment
While a specific, comprehensive toxicological profile for this compound is not extensively published, data from structurally related pyridine ketones provide a reliable basis for hazard assessment. The primary hazards are associated with irritation and acute toxicity if ingested.[2][3][4][5]
GHS Hazard Classification (Inferred from Analogs):
| Hazard Class | GHS Code | Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[2][3] |
Toxicological Insights:
-
Oral Toxicity (H302): The "Harmful if swallowed" classification necessitates stringent measures to prevent ingestion. This includes prohibiting eating, drinking, and smoking in the laboratory and ensuring thorough hand washing after handling.
-
Skin Irritation (H315): The compound is expected to cause skin irritation upon contact. The causality lies in the potential for the molecule to disrupt the lipid bilayer of the skin, leading to localized inflammation. This underscores the critical need for appropriate chemical-resistant gloves and a lab coat.[7]
-
Eye Irritation (H319): Direct contact with the eyes can cause serious irritation. The chemical structure suggests it can interact with the sensitive mucous membranes of the eye, causing pain and inflammation. Safety glasses or goggles are mandatory.[3]
-
Respiratory Irritation (H335): If the compound is in a powdered or aerosolized form, it may irritate the respiratory tract. The mechanism involves the deposition of particles onto the mucosal surfaces of the lungs and airways, triggering an inflammatory response. All handling of the solid compound should occur in a certified chemical fume hood.[2]
Section 3: Safe Handling, Storage, and Engineering Controls
A proactive approach to safety is essential when working with this compound. The following protocols are designed as a self-validating system to minimize exposure risk.
3.1 Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, must be performed inside a properly functioning chemical fume hood. This is non-negotiable and serves to contain powders and vapors, preventing respiratory exposure.[3]
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions that might escape primary containment.
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible within the immediate work area.[8]
3.2 Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a critical risk assessment. The following PPE is mandatory:
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields (ANSI Z87.1 certified) or chemical safety goggles.[9] | Protects against splashes and accidental eye contact, mitigating the H319 hazard. |
| Skin Protection | Nitrile or neoprene gloves (check manufacturer's breakthrough time data). A fully buttoned lab coat. | Prevents direct skin contact, addressing the H315 hazard.[7][10] |
| Body Protection | A flame-resistant lab coat is recommended if flammable solvents are in use. Closed-toe shoes are required. | Provides a barrier against spills and splashes. |
| Respiratory Protection | Not typically required if work is conducted within a fume hood. If engineering controls fail, a NIOSH-approved respirator may be necessary. | Protects against inhalation of dust or aerosols, mitigating the H335 hazard. |
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
3.3 Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container to prevent contamination and accidental release.[8]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities: Store away from strong oxidizing agents, as these could potentially react with the ketone or pyridine moiety, leading to a hazardous reaction.
Section 4: Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
4.1 First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][11] |
| Skin Contact | Remove all contaminated clothing immediately. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][12][13] |
4.2 Accidental Release Measures (Spill Response)
This protocol is for small-scale laboratory spills.
-
Evacuate and Alert: Alert personnel in the immediate vicinity. If the spill is large or outside of a containment area (fume hood), evacuate the lab and contact your institution's emergency response team.
-
Containment: For a small spill within a fume hood, ensure proper PPE is worn. Prevent the spread of the solid material.
-
Cleanup: Carefully sweep up the solid material using absorbent pads or a chemical spill kit. Avoid generating dust.[3] Place the collected material and cleanup supplies into a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Disposal: Dispose of the waste according to institutional and local regulations.
Emergency Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Section 5: Detailed Protocol for Safe Weighing and Dissolution
This section provides a practical, step-by-step methodology that integrates safety at every stage.
Objective: To accurately weigh 100 mg of this compound and dissolve it in a solvent (e.g., DMSO) to prepare a stock solution.
Materials:
-
This compound
-
Analytical balance (located inside a fume hood or in a ventilated enclosure)
-
Weigh paper or weigh boat
-
Spatula
-
Appropriate volumetric flask with stopper
-
Solvent (e.g., anhydrous DMSO)
-
Pipettes
-
Personal Protective Equipment (as defined in Section 3.2)
Procedure:
-
Preparation: Before starting, verify that the fume hood is operational. Don all required PPE (lab coat, safety goggles, nitrile gloves). Place a disposable absorbent liner on the work surface inside the hood.
-
Taring the Balance: Place the weigh boat on the analytical balance and tare the mass to zero.
-
Weighing: Using a clean spatula, carefully transfer a small amount of this compound from its storage container to the weigh boat.
-
Causality Insight: Perform this step slowly and deliberately to avoid creating airborne dust, which poses an inhalation hazard (H335).
-
-
Mass Adjustment: Add or remove small quantities of the compound until the target mass (100 mg) is reached.
-
Transfer to Flask: Carefully transfer the weighed solid into the labeled volumetric flask. Tap the weigh boat gently to ensure all the powder is transferred.
-
Dissolution: a. Add a small amount of the chosen solvent (e.g., ~50% of the final volume) to the flask. b. Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution. c. Once fully dissolved, add the solvent up to the calibration mark on the volumetric flask. d. Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Cleanup: a. Dispose of the used weigh boat and any contaminated materials (e.g., pipette tips) in the designated solid hazardous waste container. b. Clean the spatula thoroughly. c. Wipe down the work surface and the balance with a damp cloth.
-
Final Steps: Securely cap the stock solution, label it clearly with the compound name, concentration, solvent, and date. Store as recommended in Section 3.3. Remove PPE and wash hands thoroughly with soap and water.
Section 6: References
-
S D FINE-CHEM LIMITED. 2-ACETYLPYRIDINE GHS Safety Data Sheet.Link
-
ChemicalBook. 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis.Link
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Echemi. 2-(pyridin-2-yl)-1-(p-tolyl)ethanone.Link
-
Sigma-Aldrich. SAFETY DATA SHEET for 1-Methylpyridine-2-one.Link
-
Echemi. 2-CHLORO-1,2-DI-P-TOLYL-ETHANONE Safety Data Sheets.Link
-
AK Scientific, Inc. Safety Data Sheet: 1-Phenyl-2-(pyridin-3-yl)ethanone.Link
-
Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling.Link
-
Angene Chemical. Safety Data Sheet: 1-(m-Tolyl)ethanone.Link
-
BLD Pharm. Pyridin-3-yl(p-tolyl)methanone Safety Information.Link
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Thermo Fisher Scientific. SAFETY DATA SHEET: 2,3-Pentanedione.Link
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Westlake. HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment.Link
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King Scientific. 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone.Link
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BLD Pharmatech. Safety Data Sheet: 1-(2-(Aminomethyl)morpholino)ethanone.Link
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Wikipedia. 2-Acetylpyridine.Link
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BLD Pharmatech. Safety Data Sheet: 1-(6-Amino-5-methylpyridin-3-yl)ethanone.Link
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Aceschem. 2-Amino-1-(p-tolyl)ethanone.Link
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Chemsrc. 2-PHENYL-1-PYRIDIN-3-YL-ETHANONE.Link
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Sigma-Aldrich. 2-(p-Tolyl)pyridine.Link
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AK Scientific, Inc. Safety Data Sheet: (2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone.Link
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Theoretical Therapeutic Targets for 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone Scaffolds: A Strategic Guide for Early-Phase Drug Discovery
An In-depth Technical Guide
Abstract
The 2-(pyridin-3-yl)-1-(p-tolyl)ethanone scaffold represents a novel chemical entity with significant, yet largely unexplored, therapeutic potential. Its composite structure, featuring a pyridine ring and a p-tolyl group, suggests possible interactions with multiple biological target families that are implicated in a wide array of human diseases. This guide provides a comprehensive analysis of the most promising theoretical therapeutic targets for this scaffold. In the absence of direct empirical data, this document leverages computational methodologies and structure-activity relationship (SAR) analysis of analogous compounds to build a robust, evidence-based framework for target identification and validation. We propose three primary target classes: Cyclooxygenase-2 (COX-2), various Protein Kinases, and G-Protein Coupled Receptors (GPCRs). For each proposed target, this guide details the scientific rationale, outlines a self-validating experimental protocol for validation, and provides the necessary context for researchers to initiate an early-phase drug discovery program.
The this compound Scaffold: A Structural Overview
The therapeutic potential of a novel chemical scaffold is intrinsically linked to its structural and electronic properties. The this compound molecule is characterized by three key functional moieties:
-
The Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking and hydrophobic interactions, making it a versatile pharmacophore for engaging with a diverse range of protein targets.[1][4]
-
The p-Tolyl Group: A benzene ring substituted with a methyl group. This moiety provides a critical hydrophobic surface for binding within protein pockets and can be a key determinant in target selectivity and potency.
-
The Ethanone Linker: A flexible two-carbon chain with a ketone group. This linker provides appropriate spatial orientation for the two aromatic rings, allowing them to adopt optimal conformations for binding. The ketone's carbonyl oxygen is a potent hydrogen bond acceptor.
The combination of these features creates a molecule with a balanced profile of hydrophobicity, aromaticity, and hydrogen-bonding capability, suggesting its potential to modulate enzymes, receptors, or other protein classes.
A Computational-First Approach to Target Identification
For novel scaffolds with limited to no published biological data, a computational-first strategy is the most logical and resource-efficient starting point. This approach, often termed "reverse docking" or "in silico target fishing," uses the ligand's structure to screen against a large database of known protein binding sites to predict potential biological targets.[5][6] This methodology allows for the rapid generation of testable hypotheses before committing to extensive and costly wet-lab experiments.[7][8]
The general workflow for this computational approach is outlined below. The core principle is to dock the 3D conformation of the this compound scaffold into the binding pockets of a comprehensive protein structure database (e.g., PDB, sc-PDB) and rank the potential targets based on calculated binding affinities and interaction energies.[6]
Caption: Workflow for computational target identification and experimental validation.
Proposed Therapeutic Targets and Validation Protocols
Based on structural analogy to known drugs and computational predictions, we have identified three high-priority classes of therapeutic targets for the this compound scaffold.
Target Class I: Cyclooxygenase (COX) Enzymes
Scientific Rationale: The this compound scaffold bears a notable structural resemblance to 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the synthesis of Etoricoxib.[9][10] Etoricoxib is a potent and selective inhibitor of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[9] Given this structural similarity, it is highly plausible that the scaffold could fit within the COX-2 active site and exhibit inhibitory activity. Selective COX-2 inhibition is a validated therapeutic strategy for treating inflammatory conditions with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[11]
Experimental Validation: In-Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol provides a direct measure of the scaffold's ability to inhibit COX-2 enzymatic activity.
Methodology:
-
Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), fluorometric probe (e.g., AMPLEX® Red), horseradish peroxidase (HRP), DMSO (vehicle), known COX-2 inhibitor (e.g., Celecoxib, as positive control), assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), 96-well black microplates.
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound scaffold in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.
-
Assay Procedure: a. To each well of the microplate, add 20 µL of the appropriate compound dilution or control (vehicle for negative control, Celecoxib for positive control). b. Add 160 µL of a master mix containing the COX-2 enzyme, HRP, and the fluorometric probe in assay buffer. c. Incubate the plate for 15 minutes at room temperature, protected from light, to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding 20 µL of arachidonic acid substrate to each well. e. Immediately place the plate in a fluorescence microplate reader.
-
Data Acquisition: Measure the fluorescence intensity (e.g., excitation 530-560 nm, emission ~590 nm) every minute for 20-30 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration. b. Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Description |
| Analyte | Human Recombinant COX-2 |
| Readout | Fluorescence Intensity |
| Assay Type | Enzymatic Inhibition |
| Key Result | IC₅₀ (Half-maximal inhibitory concentration) |
| Positive Control | Celecoxib |
| Negative Control | DMSO Vehicle |
Target Class II: Protein Kinases
Scientific Rationale: Protein kinases are critical regulators of cellular signaling and represent one of the most successfully targeted enzyme families in modern drug discovery, particularly in oncology and immunology.[12][13] The pyridine scaffold is a common feature in many approved kinase inhibitors (e.g., Imatinib, Roniciclib).[14] Furthermore, specific imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK3), a target for type 2 diabetes and neurodegenerative diseases.[15] The this compound structure possesses the necessary hydrogen bond donors and acceptors to interact with the highly conserved ATP-binding pocket of many kinases.
Caption: Simplified kinase signaling pathway showing a point of potential inhibition.
Experimental Validation: In-Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the depletion of ATP, which is directly proportional to kinase activity.[16][17]
Methodology:
-
Reagents and Materials: Kinase of interest (e.g., GSK3β, CDK2), corresponding peptide substrate, ATP, kinase assay buffer, Kinase-Glo® Luminescent Kinase Assay kit (Promega), DMSO, known inhibitor (e.g., Staurosporine, as control), white opaque 96-well plates.
-
Compound Preparation: Prepare a serial dilution of the this compound scaffold in DMSO and then dilute into the assay buffer.
-
Assay Procedure: a. To each well of the white plate, add 5 µL of the compound dilution or control. b. Add 10 µL of a mix containing the kinase and its specific substrate. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Kₘ for the specific kinase). e. Incubate for 60 minutes at room temperature. f. Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well. g. Incubate for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a microplate luminometer.
-
Data Analysis: a. A lower luminescent signal indicates higher kinase activity (more ATP consumed). b. Normalize the data using a "no kinase" control (high luminescence, 0% activity) and a "vehicle" control (low luminescence, 100% activity). c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.
Target Class III: G-Protein Coupled Receptors (GPCRs)
Scientific Rationale: GPCRs are the largest family of membrane receptors and are the targets for approximately 30-40% of all modern drugs.[18][19] Their binding pockets are highly diverse and can accommodate a wide range of chemical structures. The pyridine moiety is present in ligands for various GPCRs, including nicotinic acetylcholine receptors.[20] The overall size, hydrophobicity, and hydrogen bonding capacity of the this compound scaffold make it a plausible candidate for modulating GPCR activity, either as an agonist, antagonist, or allosteric modulator.
Experimental Validation: Cell-Based cAMP Assay (for Gs/Gi-coupled GPCRs)
This protocol measures the functional downstream consequence of GPCR activation or inhibition in a cellular context.[21][22]
Methodology:
-
Reagents and Materials: A cell line stably overexpressing a GPCR of interest (e.g., HEK293-ADRA2A for a Gi-coupled receptor), cell culture medium, Fetal Bovine Serum (FBS), forskolin (an adenylyl cyclase activator), a competitive immunoassay kit for cAMP detection (e.g., HTRF or AlphaLISA), test compound, and a known agonist/antagonist for the receptor.
-
Cell Culture and Plating: a. Culture the cells under standard conditions (37°C, 5% CO₂). b. Harvest the cells and seed them into a 384-well assay plate at a predetermined density. c. Allow cells to adhere by incubating overnight.
-
Assay Procedure (Antagonist Mode): a. Prepare serial dilutions of the this compound scaffold in an appropriate assay buffer. b. Aspirate the culture medium from the cells and add the compound dilutions. c. Incubate for 15-30 minutes at room temperature. d. Add a concentration of the known agonist that elicits a sub-maximal response (EC₈₀). e. Incubate for another 30 minutes at 37°C. f. Lyse the cells and proceed with the cAMP detection protocol as per the manufacturer's instructions (e.g., adding HTRF acceptor and donor reagents).
-
Data Acquisition: After a final incubation period (typically 60 minutes), read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: a. Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve. b. Plot the cAMP concentration against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response model.
Summary and Future Directions
This guide proposes a rational, multi-pronged approach to elucidating the therapeutic targets of the novel this compound scaffold. By prioritizing targets based on structural analogy and leveraging established, robust assay methodologies, research efforts can be focused efficiently.
| Proposed Target Class | Rationale | Primary Validation Assay | Key Endpoint |
| COX-2 | Structural similarity to Etoricoxib intermediate | In-Vitro Fluorometric Enzyme Assay | IC₅₀ |
| Protein Kinases | Common pyridine pharmacophore in inhibitors | In-Vitro Luminescence ATP-depletion | IC₅₀ |
| GPCRs | Favorable physicochemical properties for binding | Cell-Based Functional cAMP Assay | IC₅₀ / EC₅₀ |
The immediate next step is to synthesize or procure the this compound compound and perform the outlined primary screening assays. Any confirmed "hits" should be followed by secondary assays to confirm the mechanism of action (e.g., ATP-competitive vs. non-competitive for kinases) and selectivity profiling against a panel of related targets. Positive results would warrant the initiation of a medicinal chemistry program to synthesize analogues and establish a clear Structure-Activity Relationship (SAR), ultimately paving the way for lead optimization and preclinical development.
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Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses. Retrieved January 23, 2026, from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved January 23, 2026, from [Link]
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Wang, J., et al. (2020). Computational Approach for Drug Target Identification. Cambridge Core. Retrieved January 23, 2026, from [Link]
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Abdou, H., et al. (2008). 2-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands. PubMed. Retrieved January 23, 2026, from [Link]
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Singh, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved January 23, 2026, from [Link]
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Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Retrieved January 23, 2026, from [Link]
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Pharmacodynamic study of a pyrophtalone: [methyl-2 (piperidino-2 ethyl-1)-1 dihydro 1-4 pyridylidene-4 yl]-2 indanedione 1-3. II. Mechanism of action. (1981). PubMed. Retrieved January 23, 2026, from [Link]
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Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved January 23, 2026, from [Link]
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Bîcu, E., & Tătărîngă, G. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Retrieved January 23, 2026, from [Link]
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Al-Zoubi, R. M., et al. (2019). Hydrophilic Small Molecules That Harness Transthyretin To Enhance the Safety and Efficacy of Targeted Chemotherapeutic Agents. ACS Publications. Retrieved January 23, 2026, from [Link]
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ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Therapeutic effect of pyridine derivatives. Retrieved January 23, 2026, from [Link]
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ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Retrieved January 23, 2026, from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 23, 2026, from [Link]
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Zhang, X., et al. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved January 23, 2026, from [Link]
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Al-Ghorbani, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Retrieved January 23, 2026, from [Link]
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MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved January 23, 2026, from [Link]
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MDPI. (n.d.). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Retrieved January 23, 2026, from [Link]
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Methodological & Application
detailed synthesis protocol for 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
An Application Note for the Synthesis of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction
Heterocyclic ketones are a cornerstone of modern medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of complex molecular architectures. Among these, structures incorporating both pyridine and substituted benzene rings are of particular interest due to their prevalence in biologically active compounds and functional materials. This application note provides a detailed guide to the synthesis of this compound, a valuable building block for drug discovery and development.
This document outlines several strategic approaches to its synthesis, providing a comprehensive analysis of the underlying chemical principles, and offers a detailed, field-proven protocol for one of the most reliable synthetic routes. The content is designed for researchers, chemists, and drug development professionals with a foundational knowledge of organic synthesis.
Strategic Analysis of Synthetic Routes
The synthesis of an unsymmetrical ketone like this compound can be approached through several established methodologies. The choice of a specific route depends on factors such as starting material availability, scalability, and tolerance to functional groups. We will discuss three primary strategies: Friedel-Crafts Acylation, Grignard Reagent Addition, and Palladium-Catalyzed Cross-Coupling.
Friedel-Crafts Acylation
This classic electrophilic aromatic substitution (EAS) reaction is a direct and powerful method for forming aryl ketones.[1][2] The strategy involves the reaction of an acyl halide or anhydride with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Mechanism and Rationale: The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acyl chloride and AlCl₃.[2] This acylium ion is then attacked by the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director; however, the bulkier acyl group will predominantly add to the para position due to steric hindrance, leading to the desired 1,4-substitution pattern.[3][4]
-
Advantages: This method is often high-yielding, utilizes relatively inexpensive starting materials, and the regioselectivity for the para-product on toluene is typically high.[4]
-
Disadvantages: The reaction requires strictly anhydrous conditions as the Lewis acid catalyst reacts vigorously with water.[2] Additionally, the pyridine nitrogen in the acyl chloride can coordinate with the Lewis acid, potentially deactivating it and requiring a stoichiometric amount of catalyst.[1]
Caption: Mechanism of Friedel-Crafts Acylation.
Grignard Reagent Addition
The Grignard reaction offers a versatile method for carbon-carbon bond formation.[5] This approach would involve the reaction of a p-tolyl Grignard reagent (p-tolylmagnesium bromide) with a suitable electrophilic derivative of 3-pyridylacetic acid, such as a nitrile or an ester.
Mechanism and Rationale: First, p-tolylmagnesium bromide is prepared from p-bromotoluene and magnesium metal.[6] This organometallic compound acts as a potent nucleophile. Reaction with 3-pyridylacetonitrile, followed by acidic workup, would yield the target ketone. The highly polarized carbon-magnesium bond attacks the electrophilic carbon of the nitrile.
-
Advantages: Grignard reagents are highly effective nucleophiles, and this method can be very efficient.
-
Disadvantages: Grignard reagents are extremely sensitive to moisture and protic functional groups.[5][6] The reaction must be performed under strictly anhydrous conditions. Biphenyl formation from the coupling of the Grignard reagent with unreacted aryl halide can be a significant side reaction.[5]
Palladium-Catalyzed Cross-Coupling
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions for the formation of C-C bonds.[7][8][9] A Suzuki-Miyaura coupling, for instance, could be employed to couple an activated carboxylic acid derivative with an arylboronic acid.[10][11][12]
Mechanism and Rationale: A plausible Suzuki approach involves converting 3-pyridylacetic acid to an acyl chloride, which then couples with p-tolylboronic acid in the presence of a palladium catalyst and a base.[13] The catalytic cycle involves oxidative addition of the acyl chloride to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the ketone product and regenerate the catalyst.
-
Advantages: These reactions exhibit excellent functional group tolerance, high yields, and generally milder reaction conditions compared to Friedel-Crafts or Grignard reactions.[10][12]
-
Disadvantages: Palladium catalysts and boronic acids can be expensive, which may be a consideration for large-scale synthesis. The reaction conditions, including the choice of ligand, base, and solvent, often require careful optimization.
Detailed Experimental Protocol: Friedel-Crafts Acylation Route
This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Friedel-Crafts acylation pathway. This route was selected for its reliability and cost-effectiveness.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps should be performed in a well-ventilated fume hood.
-
Reagent Hazards:
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Handle with extreme care.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water in a highly exothermic reaction, releasing HCl gas.[2]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Step 1: Synthesis of 3-Pyridylacetyl Chloride
The first step is the conversion of 3-pyridylacetic acid to its corresponding acyl chloride.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Pyridylacetic Acid | 137.14 | 5.00 g | 36.46 |
| Thionyl Chloride (SOCl₂) | 118.97 | 4.0 mL (6.58 g) | 55.3 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Procedure:
-
Set up a flame-dried, 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂).
-
Under an inert atmosphere (N₂ or Argon), add 3-pyridylacetic acid (5.00 g, 36.46 mmol) to the flask.
-
Add anhydrous dichloromethane (50 mL).
-
Slowly add thionyl chloride (4.0 mL, 55.3 mmol) to the suspension at room temperature using a syringe.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
-
Cool the mixture to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-pyridylacetyl chloride (as a hydrochloride salt) is a pale yellow solid and should be used immediately in the next step without further purification.
Step 2: Friedel-Crafts Acylation of Toluene
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 5.83 g | 43.75 |
| Anhydrous Toluene | 92.14 | 75 mL | - |
| 3-Pyridylacetyl Chloride | ~155.59 | ~36.46 (crude) | ~36.46 |
Procedure:
-
In a separate flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (5.83 g, 43.75 mmol).[14]
-
Add anhydrous toluene (50 mL) to the flask and cool the suspension to 0°C in an ice bath.[14]
-
Dissolve the crude 3-pyridylacetyl chloride from Step 1 in anhydrous toluene (25 mL) and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃/toluene suspension over 30 minutes, maintaining the temperature at 0°C. The solution will typically turn a dark amber or reddish-brown color.[14]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight).
Step 3: Work-up and Purification
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice (~100 g) in a large beaker. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.
-
Stir the mixture until all the ice has melted. The product will be in the organic layer, while the aluminum salts will be in the aqueous layer.
-
Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.
-
Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).[15]
-
Combine all organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).[2]
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[15][16]
-
The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Workflow Visualization
Caption: Overall workflow for the synthesis protocol.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecular structure. Expect signals for the pyridine ring protons, the tolyl ring protons, the singlet for the methylene bridge, and the singlet for the tolyl methyl group.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: To identify key functional groups, particularly the characteristic strong absorption of the ketone carbonyl (C=O) group around 1680-1700 cm⁻¹.
-
MS (Mass Spectrometry): To confirm the molecular weight of the compound (C₁₄H₁₃NO, MW: 211.26 g/mol ).
References
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Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(1), 12-22. [Link]
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-
Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]
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Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. South-Central University for Nationalities. [Link]
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The Journal of Organic Chemistry. (n.d.). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. ACS Publications. [Link]
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Lautens, M., & Fagnou, K. (2004). Synthesis of tricyclic heterocycles via a tandem aryl alkylation/heck coupling sequence. Accounts of chemical research, 37(1), 38-48. [Link]
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large-scale laboratory synthesis of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
An Application Note for the Large-Scale Laboratory Synthesis of 1-(p-Tolyl)-2-(pyridin-3-yl)ethanone
Abstract
This application note provides a comprehensive, field-proven guide for the large-scale laboratory synthesis of 1-(p-tolyl)-2-(pyridin-3-yl)ethanone, a heterocyclic ketone scaffold of significant interest in medicinal chemistry and drug development.[1][2] The protocol is designed for scalability, focusing on a robust and reproducible methodology employing the nucleophilic addition of a metalated picoline derivative to a nitrile precursor. We delve into the causality behind critical process parameters, present detailed safety protocols, and outline methods for purification and characterization to ensure a self-validating and reliable synthesis. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
Pyridyl ketone moieties are prevalent structural motifs in a wide array of pharmacologically active compounds, demonstrating properties ranging from anti-inflammatory and analgesic to acting as crucial intermediates for more complex molecular targets.[1][3] The target molecule, 1-(p-tolyl)-2-(pyridin-3-yl)ethanone (CAS No. 40061-21-0[4]), serves as a valuable building block for synthesizing novel therapeutics.
Chosen Synthetic Strategy: Picolyl Anion Chemistry
Several synthetic routes to pyridyl ketones exist, including Friedel-Crafts acylation, palladium-catalyzed cross-coupling reactions[5], and the Kröhnke pyridine synthesis.[6] However, for the specific C-C bond formation between the pyridyl-methylene and the carbonyl carbon required for our target, a highly effective and scalable strategy involves the generation of a pyridylmethyl anion (a picolyl anion) and its subsequent reaction with a nitrile electrophile.
This methodology, adapted from established procedures for related isomers[7], offers several advantages:
-
High Convergency: It directly couples the two key fragments of the molecule.
-
Readily Available Starting Materials: 3-Methylpyridine (3-picoline) and 4-methylbenzonitrile are commercially available and cost-effective.
-
Scalability: The reaction class is well-understood and amenable to scale-up with appropriate engineering controls.
The overall transformation is a three-stage process:
-
Deprotonation: Formation of a nucleophilic (pyridin-3-ylmethyl)lithium species via deprotonation of 3-picoline with n-butyllithium (n-BuLi).
-
Nucleophilic Addition: Reaction of the organolithium intermediate with 4-methylbenzonitrile (p-tolunitrile).
-
Hydrolysis: Acid-catalyzed hydrolysis of the resulting imine to afford the target ketone.
Reaction Scheme
Caption: Overall synthetic scheme for 1-(p-tolyl)-2-(pyridin-3-yl)ethanone.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| 3-Methylpyridine (3-Picoline) | Anhydrous, ≥99% | Sigma-Aldrich, Acros | Store over molecular sieves. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich, Alfa Aesar | Pyrophoric. Handle under inert gas. |
| 4-Methylbenzonitrile | ≥99% | TCI, Sigma-Aldrich | Ensure it is dry before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich, Fisher | Use from a solvent purification system or a freshly opened bottle. Test for peroxides. |
| Hydrochloric Acid (HCl) | 37% (to be diluted) | Fisher Chemical | Corrosive. |
| Dichloromethane (DCM) | ACS Grade | VWR, Fisher | Used for extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Any major supplier | Used as a drying agent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab-prepared | For neutralization and washing. |
| Brine | Saturated Solution | Lab-prepared | For washing. |
| Nitrogen or Argon Gas | High Purity (≥99.998%) | Airgas, Praxair | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bars
-
Septa and needles/syringes
-
Low-temperature thermometer
-
Addition funnel (pressure-equalizing)
-
Low-temperature bath (Dry ice/acetone or cryocooler)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system (optional, for high purity)
-
Recrystallization dishes
Critical Safety and Handling (EHS)
This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood by personnel trained in handling pyrophoric and corrosive reagents.
-
n-Butyllithium (n-BuLi): Pyrophoric; ignites spontaneously in air. Reacts violently with water and protic solvents. Handling: Must be handled exclusively under an inert atmosphere (N₂ or Ar) using syringe or cannula techniques. All glassware must be rigorously dried.
-
Anhydrous THF: Highly flammable liquid and vapor. Can form explosive peroxides upon storage. Handling: Use only peroxide-free THF. Do not distill to dryness. Keep away from ignition sources.
-
3-Methylpyridine: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
-
Acid/Base Quenching: The quenching of the organolithium and subsequent neutralization are highly exothermic. Perform additions slowly and with efficient cooling.
Personal Protective Equipment (PPE): Flame-resistant lab coat, safety goggles, face shield, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.
Detailed Synthesis Protocol
This protocol is designed for a ~30 mmol scale, which can be adjusted as needed.
Stage 1: Formation of (Pyridin-3-ylmethyl)lithium
-
Inert Atmosphere Setup: Assemble a 250 mL three-neck flask, equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and backfill with inert gas, or oven-dry and assemble while hot. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the flask, add anhydrous THF (40 mL) via cannula or syringe. Add 3-methylpyridine (2.79 g, 30.0 mmol, 1.0 equiv).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: Slowly add n-butyllithium (12.6 mL of 2.5 M solution in hexanes, 31.5 mmol, 1.05 equiv) dropwise via syringe over 20-30 minutes.
-
Causality: A slight excess of n-BuLi ensures complete deprotonation of the picoline. The slow, dropwise addition at low temperature is critical to control the exotherm and prevent side reactions, such as the addition of n-BuLi to the pyridine ring.
-
-
Anion Formation: Upon completion of the addition, remove the cooling bath and allow the deep red-to-brown solution to warm to 0 °C in an ice-water bath. Stir at 0 °C for 1 hour.
-
Causality: Stirring allows for the complete formation of the lithiated intermediate. The color change is a visual indicator of anion formation.
-
Stage 2: Nucleophilic Addition to Nitrile
-
Electrophile Preparation: In a separate dry flask, dissolve 4-methylbenzonitrile (3.51 g, 30.0 mmol, 1.0 equiv) in anhydrous THF (20 mL).
-
Addition: Re-cool the picolyllithium solution to -78 °C. Add the 4-methylbenzonitrile solution dropwise via syringe or cannula over 20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours (or overnight).
-
Causality: The reaction is allowed to proceed to completion as the mixture warms. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot.
-
Stage 3: Hydrolysis and Work-up
-
Quenching & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 6 M aqueous HCl (30 mL) dropwise to quench the reaction and hydrolyze the intermediate imine. Caution: This is highly exothermic. After the initial quench, stir the biphasic mixture vigorously at room temperature for at least 12 hours (overnight) to ensure complete hydrolysis.
-
Causality: The acidic work-up protonates the intermediate imidate anion and catalyzes its hydrolysis to the desired ketone. Prolonged stirring is necessary for this step to reach completion.[7]
-
-
Neutralization: Carefully neutralize the acidic mixture by adding saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).[7]
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or semi-solid.
Stage 4: Purification
-
Flash Chromatography (Optional): For high purity, the crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) is typically effective.
-
Recrystallization: Dissolve the crude or column-purified product in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexanes or ethanol/water). Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Workflow Visualization & Data
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Expected Product Characteristics
| Parameter | Expected Result |
| Chemical Name | 1-(p-Tolyl)-2-(pyridin-3-yl)ethanone |
| CAS Number | 40061-21-0[4] |
| Molecular Formula | C₁₄H₁₃NO[4] |
| Molecular Weight | 211.26 g/mol [4] |
| Appearance | Off-white to yellow solid |
| Expected Yield | 65-80% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~8.5 (m, 2H, pyridine), ~7.9 (d, 2H, tolyl), ~7.6 (m, 1H, pyridine), ~7.3 (m, 3H, pyridine+tolyl), ~4.2 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~196 (C=O), ~150, ~148 (pyridine C), ~145 (tolyl C), ~136 (pyridine C), ~133 (tolyl C), ~129 (tolyl C), ~128 (tolyl C), ~123 (pyridine C), ~45 (CH₂), ~21 (CH₃) |
| Mass Spec (ESI+) | m/z = 212.1 [M+H]⁺ |
References
-
Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Vol. 91, pp. 221-232. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
- Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. US20120232281A1.
-
King Scientific. 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone. Catalog Number KS-00000B1R. Available at: [Link]
-
MDPI. (2021). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 26(16), 4945. Available at: [Link]
-
Wikipedia. Kröhnke pyridine synthesis. Available at: [Link]
-
PMC. (2022). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. 27(18), 6061. Available at: [Link]
-
PMC. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863810. Available at: [Link]
-
ResearchGate. The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. Available at: [Link]
- Google Patents. (1964). Process of preparing pyridyl alkyl ketones. US3155676A.
-
SpectraBase. 2-(1H-Indol-3-yl)-1-p-tolyl-2-(m-tolylamino)ethanone. Compound ID xx57KlJ1rI. Available at: [Link]
-
MDPI. (2022). Research in the Field of Drug Design and Development. International Journal of Molecular Sciences, 23(19), 11894. Available at: [Link]
-
Pi Chemicals. Material Safety Data Sheet. Available at: [Link]
-
ResearchGate. (2011). Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone. Organic Process Research & Development, 15(5), 1085-1093. Available at: [Link]
-
PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4849-65. Available at: [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research in the Field of Drug Design and Development | MDPI [mdpi.com]
- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. King Scientific - 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone | 40061-21-0 | KS-00000B1R [kingscientific.com]
- 5. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis - chemicalbook [chemicalbook.com]
purification of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone by column chromatography
An Application Note and Protocol for the Purification of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone by Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of this compound, a key building block in pharmaceutical and materials science. The inherent chemical properties of the target molecule, specifically the moderately polar ketone and the basic pyridinyl moiety, present a unique purification challenge on standard silica gel, often leading to peak tailing and suboptimal separation. This document outlines a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) and culminating in an optimized flash column chromatography protocol. We will delve into the causality behind each experimental choice, from stationary phase selection to mobile phase modification, to ensure a robust, reproducible, and high-purity isolation of the target compound.
Introduction: The Purification Challenge
This compound (MW: 211.26 g/mol , CAS: 40061-21-0) is a versatile intermediate in organic synthesis.[1][2] Its purification from a crude reaction mixture is a critical step to ensure the integrity of subsequent synthetic transformations. The primary challenge stems from its bifunctional nature:
-
The Ketone Group: A moderately polar carbonyl group that interacts with the polar stationary phase.
-
The Pyridine Ring: A basic nitrogen atom that can engage in strong, often undesirable, interactions with acidic silanol (Si-OH) groups on the surface of silica gel.[3] This interaction is a primary cause of significant peak tailing, which broadens the elution band and compromises resolution.[3]
This guide provides a methodology to mitigate these issues, ensuring efficient and high-resolution purification.
Principle of Separation: Normal-Phase Chromatography
Column chromatography is a technique used to separate chemical compounds from a mixture based on their differential adsorption to a stationary phase.[4] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a less polar mobile phase (eluent).
The separation is governed by the polarity of the compounds in the mixture:
-
Polar Compounds: Adsorb more strongly to the silica gel and therefore move down the column more slowly (lower Retention factor, Rf).
-
Non-polar Compounds: Have weaker interactions with the silica gel and are carried down the column more quickly by the mobile phase (higher Rf).
Our target molecule possesses both polar (ketone) and basic (pyridine) sites, making its interaction with silica gel complex. The goal is to select a mobile phase that provides sufficient elution power to move the product down the column while still allowing for separation from less polar and more polar impurities.
Mandatory First Step: Method Development with Thin-Layer Chromatography (TLC)
Before any column is run, the separation must be optimized on a small scale using TLC.[4] This is the most critical step for a successful purification. The TLC plate acts as a miniature version of the column, allowing for rapid screening of various solvent systems.[5]
Protocol: TLC System Optimization
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare separate solutions of your starting materials if they are available.
-
Spotting: Using a capillary tube, spot the crude mixture, the starting material, and a "co-spot" (crude mixture and starting material spotted on the same point) onto a silica gel TLC plate.[6]
-
Elution: Place the plate in a TLC chamber containing a proposed eluent system. A good starting point for a molecule of this polarity is a mixture of a non-polar solvent and a polar solvent. Common choices include Hexane/Ethyl Acetate or Dichloromethane/Methanol.[7]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. Further visualization can be achieved using a potassium permanganate stain, which reveals most organic compounds as yellow spots on a purple background.[6]
-
Analysis and Optimization:
-
Goal Rf: The ideal mobile phase will give the target compound an Rf value of approximately 0.2-0.4 . This ensures the compound will move through the column at a reasonable rate without eluting too quickly with impurities.
-
Adjusting Polarity:
-
If the Rf is too low (spots don't move far), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of Ethyl Acetate in a Hexane/EtOAc mixture).
-
If the Rf is too high (spots run with the solvent front), the eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Addressing Tailing: If the spot for the target compound appears as a streak rather than a tight circle, this is due to the pyridine-silanol interaction. To counteract this, add a small amount of a competing base, such as triethylamine (TEA) , to the eluent system (typically 0.1-1% by volume).[3] Re-run the TLC with the modified eluent to confirm improved spot shape.
-
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: [Logic for Mobile Phase Optimization using TLC.]
Optimized Flash Column Chromatography Protocol
This protocol assumes an optimal eluent system has been identified via TLC. Flash chromatography, which uses positive pressure (air or nitrogen) to accelerate solvent flow, is recommended for higher resolution and speed.[4]
Materials and Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides good separation. The chosen mesh size is optimal for flash chromatography.[7] |
| Column Dimensions | Dependent on sample size (e.g., 40g silica for 1g crude) | A silica-to-sample mass ratio of ~40:1 to 100:1 is standard for good separation. |
| Mobile Phase | As determined by TLC (e.g., 7:3 Hexane:Ethyl Acetate + 0.5% TEA) | The optimized eluent from TLC is directly transferable to the column.[8] |
| Elution Mode | Isocratic or Gradient | Isocratic (constant solvent composition) is simpler if TLC shows good separation. Gradient (increasing polarity) can be used if impurities are far apart in polarity. |
Step-by-Step Purification Workflow
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with the initial eluent to form a free-flowing slurry.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Add a protective layer of sand on top of the silica bed.
-
Drain the excess solvent until it is level with the top sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column. This method ensures a narrow starting band and improves separation.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using a pump or regulated air/nitrogen line to achieve a steady flow rate (e.g., 2 inches/minute).
-
Begin collecting fractions in test tubes or vials as soon as the solvent starts to elute.
-
Keep the eluent level topped up throughout the process.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the elution process by spotting fractions onto a TLC plate and running it in the same eluent system.
-
Identify the fractions containing the pure product (single spot at the correct Rf).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Confirm purity using analytical methods such as NMR, LC-MS, or melting point.
-
dot graph TD { node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: [Overall Workflow for Column Chromatography.]
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation | - Eluent polarity is incorrect.- Column was packed poorly (channels).- Sample band was too wide. | - Re-optimize eluent with TLC.- Repack column using the slurry method.- Use the dry loading technique. |
| Compound Won't Elute | - Eluent is not polar enough.- Strong interaction with silica. | - Gradually increase the polarity of the eluent (gradient elution).- Ensure TEA is present in the mobile phase to disrupt pyridine-silanol binding. |
| Cracked Silica Bed | - Column ran dry.- Heat generated during elution. | - Always keep the silica bed wet with solvent.- For large columns, consider using a jacketed column or running in a cold room. |
| Co-elution of Product and Impurity | - Insufficient resolution.- Eluent system is not selective. | - Try a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone).- Use a longer column or finer silica mesh. |
Conclusion
The is highly achievable with a systematic and well-reasoned approach. The key to success lies in diligent preliminary method development using TLC, with particular attention paid to selecting an eluent that provides an optimal Rf and mitigates the basicity of the pyridine ring through the addition of triethylamine. The dry-loading slurry-packing protocol described herein provides a robust framework for obtaining this valuable chemical intermediate in high purity, suitable for the rigorous demands of research and drug development.
References
-
PubMed Central.
-
Google Patents.
-
Office of Scientific and Technical Information.
-
ChemicalBook.
-
The Royal Society of Chemistry.
-
BenchChem Technical Support.
-
Organic Syntheses.
-
Vernier.
-
Asian Journal of Chemistry.
-
Columbia University.
-
YouTube.
-
Chemistry Hall.
-
Chromatography Forum.
-
Wikipedia.
-
King Scientific.
-
Physics Forums.
-
Echemi.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. youtube.com [youtube.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. rsc.org [rsc.org]
- 8. columbia.edu [columbia.edu]
Application Note: Recrystallization Method for the Purification of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone, a key intermediate in pharmaceutical synthesis. The method described herein is based on the principles of single-solvent recrystallization, a robust and scalable technique for the removal of impurities. This guide offers a comprehensive framework, from solvent selection to final product isolation and drying, grounded in the physicochemical properties of pyridyl ketones and established laboratory practices.
Introduction: The Rationale for Recrystallization
In the synthesis of active pharmaceutical ingredients (APIs) and other high-purity chemical entities, the isolation and purification of intermediates are critical steps that significantly impact the quality and yield of the final product. This compound, a heterocyclic ketone, often requires purification to remove unreacted starting materials, by-products, and other process-related impurities.
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration). This method, when optimized, can yield highly pure crystalline material with minimal product loss.
Physicochemical Properties and Solvent Selection Strategy
The molecular structure of this compound, featuring a polar pyridine ring and a ketone functional group, alongside a less polar tolyl group, dictates its solubility characteristics. The presence of the nitrogen heterocycle and the carbonyl group suggests that polar solvents will be more effective at dissolving the compound than nonpolar hydrocarbon solvents.
A systematic approach to solvent selection is paramount for a successful recrystallization. The ideal solvent should exhibit a steep solubility curve for the target compound. While specific solubility data for this compound is not widely published, empirical testing with a range of solvents is the most effective strategy. Based on the purification of structurally similar compounds, such as other pyridyl ketones, the following solvents are recommended for initial screening.[1]
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent Class | Recommended Solvents | Rationale |
| Alcohols | Isopropanol, Ethanol | The hydroxyl group can interact with the polar functionalities of the target compound. Often provide a good balance of solubility at elevated and reduced temperatures. |
| Ketones | Acetone, Methyl Ethyl Ketone | The "like dissolves like" principle suggests that ketones may be effective solvents for a ketone-containing compound.[2] |
| Esters | Ethyl Acetate | A moderately polar solvent that is often effective for a wide range of organic compounds. |
| Aromatic Hydrocarbons | Toluene | The tolyl group in the target molecule suggests some solubility in aromatic solvents. Can be effective, especially at elevated temperatures. |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF) | Known to be a good solvent for a wide range of organic compounds, including those with heterocyclic moieties.[1] |
| Mixed-Solvent Systems | e.g., Ethanol/Water, Toluene/Heptane | To be considered if a single solvent does not provide the desired solubility profile. A "good" solvent is paired with a "poor" solvent (anti-solvent). |
Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound. It is essential to perform initial small-scale trials to determine the optimal solvent and conditions before proceeding with larger quantities.
Materials and Equipment
-
Crude this compound
-
Candidate recrystallization solvents (see Table 1)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Step-by-Step Recrystallization Procedure
Step 1: Solvent Screening (Small Scale)
-
Place approximately 100 mg of the crude compound into separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube.
-
Observe the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble, gently heat the test tube in a warm water bath while stirring.
-
Add the solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline product upon cooling.
Step 2: Recrystallization of the Bulk Sample
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent in small portions while stirring and gently heating the mixture on a hot plate. Continue adding the solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass or loosely with a stopper and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is very soluble even at low temperatures. | - Evaporate some of the solvent and allow to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Consider a mixed-solvent system by adding an anti-solvent. |
| Oiling out | - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Ensure the solvent's boiling point is lower than the compound's melting point. |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-warmed.- Allow sufficient time for cooling and crystallization in an ice bath. |
| Product is still impure | - Inappropriate solvent choice.- Cooling was too rapid, trapping impurities. | - Rescreen for a more selective solvent.- Ensure slow cooling to allow for proper crystal lattice formation. |
Safety Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath instead of an open flame.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The recrystallization method detailed in this application note provides a robust and adaptable procedure for the purification of this compound. By following a systematic approach to solvent selection and adhering to the principles of proper recrystallization technique, researchers can achieve high purity of this important synthetic intermediate, thereby ensuring the quality and integrity of subsequent products in the drug development pipeline.
References
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Available at: [Link].
-
King Scientific. 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone. Available at: [Link].
-
PubChem. 3-Acetylpyridine. Available at: [Link].
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link].
-
University of Rochester, Department of Chemistry. Tips & Tricks for Organic Chemistry: Recrystallization. Available at: [Link].
-
Wikipedia. 2-Acetylpyridine. Available at: [Link].
-
Chemsrc. 2-PHENYL-1-PYRIDIN-3-YL-ETHANONE. Available at: [Link].
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link].
Sources
Application Notes and Protocols: 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone as a Versatile Pharmaceutical Intermediate
Introduction
In the landscape of modern drug discovery and development, the strategic design and synthesis of molecular building blocks are paramount. Among these, heterocyclic ketones play a pivotal role as versatile intermediates, enabling the construction of complex molecular architectures with diverse pharmacological activities. This guide focuses on 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone , a pyridyl ethanone derivative with significant potential as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the pyridin-3-yl moiety offers a key structural motif found in numerous bioactive compounds, providing a site for hydrogen bonding and other crucial interactions with biological targets. The p-tolyl group, on the other hand, can be strategically modified or involved in further coupling reactions to build molecular complexity.
This document provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors. While direct experimental data for this specific compound is not widely available in the public domain, this guide provides a robust, proposed synthetic protocol based on established and analogous chemical transformations, alongside predicted characterization data to aid in its identification and use.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 40061-21-0 | |
| Molecular Formula | C₁₄H₁₃NO | |
| Molecular Weight | 211.26 g/mol | |
| Appearance | Predicted to be a solid | - |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | - |
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | s | 1H | Pyridine-H2 |
| ~8.60 | d | 1H | Pyridine-H6 |
| ~7.90 | d | 2H | Aromatic-H (ortho to C=O) |
| ~7.50 | dd | 1H | Pyridine-H4 |
| ~7.30 | d | 2H | Aromatic-H (meta to C=O) |
| ~4.30 | s | 2H | -CH₂- |
| ~2.40 | s | 3H | -CH₃ |
Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~197.0 | C=O |
| ~152.0 | Pyridine-C2 |
| ~149.0 | Pyridine-C6 |
| ~144.0 | Aromatic-C (ipso to -CH₃) |
| ~136.0 | Pyridine-C4 |
| ~133.0 | Aromatic-C (ipso to C=O) |
| ~131.0 | Pyridine-C3 |
| ~129.5 | Aromatic-CH (meta to C=O) |
| ~129.0 | Aromatic-CH (ortho to C=O) |
| ~123.5 | Pyridine-C5 |
| ~45.0 | -CH₂- |
| ~21.5 | -CH₃ |
Predicted Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 212.1070 |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1685 | C=O stretch (aryl ketone) |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1420 | Pyridine ring stretch |
Proposed Synthetic Protocols
Protocol 1: Palladium-Catalyzed α-Arylation of 3-Acetylpyridine
This approach involves the coupling of 3-acetylpyridine with a suitable p-tolyl halide.
Workflow Diagram:
Figure 1: Proposed workflow for the synthesis of this compound via palladium-catalyzed α-arylation.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-acetylpyridine (1.0 eq.), 4-bromotoluene (1.1 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (0.02 eq.), and Xantphos (0.04 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) or toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the C-C bond formation between the enolate of 3-acetylpyridine and the aryl halide. Xantphos is particularly effective in promoting such cross-coupling reactions[1].
-
Base: A non-nucleophilic inorganic base like potassium phosphate is used to generate the ketone enolate without competing in side reactions.
-
Solvent: A high-boiling, polar aprotic solvent like DMF or toluene is necessary to achieve the required reaction temperature and to solubilize the reactants.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure a high yield.
Application in Pharmaceutical Synthesis: A Case Study with an Etoricoxib Analogue
The utility of pyridyl ethanone derivatives as pharmaceutical intermediates is well-documented. A prominent example is the synthesis of the COX-2 inhibitor, Etoricoxib, which utilizes a structurally similar intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone[1]. The synthesis of this intermediate, as described in the patent literature, provides a blueprint for how this compound could be employed in the construction of complex drug molecules.
The subsequent transformation of this ketone intermediate typically involves the formation of a γ-pyrone ring, a key pharmacophore in many COX-2 inhibitors.
Reaction Scheme:
Figure 2: Generalized reaction pathway for the conversion of the ethanone intermediate to a pyridinone drug scaffold.
Protocol 2: Proposed Synthesis of a Pyridinone Derivative
-
Enamine Formation: React this compound (1.0 eq.) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.) in a suitable solvent like toluene at reflux for 2-4 hours to form the corresponding enaminone.
-
Cyclization: After cooling, the enaminone can be cyclized with a suitable amine source in the presence of a base to form the final pyridinone ring system. The specific conditions will depend on the desired final product.
This two-step sequence highlights how the initial ketone intermediate serves as a scaffold for the construction of more complex heterocyclic systems, which are often the core of biologically active molecules. The pyridyl and p-tolyl groups can be further functionalized either before or after the formation of the second heterocyclic ring, adding to the modularity of this synthetic approach.
Conclusion
This compound is a valuable pharmaceutical intermediate with significant potential for the synthesis of a wide range of bioactive molecules. While detailed experimental data for this specific compound is currently limited, established synthetic methodologies for analogous compounds provide a clear and reliable path for its preparation. The protocols and characterization data presented in this guide offer a solid foundation for researchers to synthesize, identify, and utilize this versatile building block in their drug discovery programs. The structural motifs present in this intermediate are highly relevant to modern medicinal chemistry, making it a compound of considerable interest for the development of new therapeutic agents.
References
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
Sources
Application Notes and Protocols: 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone as a Versatile Scaffold in Medicinal Chemistry
Abstract
The pyridinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved therapeutics.[1] This guide explores the potential applications of a specific derivative, 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone, as a versatile building block in drug discovery. While direct research on this exact molecule is emerging, its structural components—a pyridine ring and a substituted aromatic ketone—are hallmarks of compounds with significant biological activity. This document provides a scientifically-grounded perspective on its potential as a kinase inhibitor, an anti-inflammatory agent, and a modulator of other key cellular pathways. Detailed synthetic protocols, hypothetical mechanisms of action, and robust experimental workflows are presented to empower researchers in their exploration of this promising chemical entity.
Introduction: The Significance of the Pyridine and Pyridinone Motifs
The pyridine ring and its oxidized form, the pyridinone, are heterocyclic structures of immense interest in drug discovery. Their utility stems from several key properties:
-
Hydrogen Bonding Capabilities: The nitrogen atom in the pyridine ring and the amide-like functionality in pyridinones can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[1]
-
Bioisosteric Replacement: Pyridinones can serve as bioisosteres for amides, phenyls, and other heterocyclic rings, allowing for the fine-tuning of a drug candidate's physicochemical properties.[1]
-
Favorable Pharmacokinetics: The inclusion of these motifs can enhance a molecule's aqueous solubility, metabolic stability, and overall druglikeness.[1]
These characteristics have led to the successful development of pyridinone-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[2]
Synthesis of this compound and its Analogs
The synthesis of this compound can be achieved through established organic chemistry reactions. A plausible synthetic route is analogous to the synthesis of similar aryl ketones, which often involves the coupling of a pyridine derivative with a suitable aromatic partner. A general protocol, inspired by the synthesis of related compounds, is provided below.[3][4]
Protocol 1: Synthesis via Palladium-Catalyzed Cross-Coupling
This protocol outlines a general method for the synthesis of this compound.
Materials:
-
3-Bromopyridine
-
1-(p-tolyl)ethanone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or a similar phosphine ligand)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas
-
Standard glassware for organic synthesis
-
Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(p-tolyl)ethanone (1 equivalent), 3-bromopyridine (1 equivalent), potassium phosphate (3 equivalents), palladium(II) acetate (0.15 mol%), and Xantphos (0.225 mol%).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.
-
Reaction: Heat the mixture to 85°C and stir for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The palladium catalyst, in conjunction with a phosphine ligand like Xantphos, is crucial for facilitating the carbon-carbon bond formation between the pyridine and tolyl moieties.
-
Base: Potassium phosphate is used as a base to deprotonate the ketone, forming the enolate necessary for the coupling reaction.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining a nitrogen atmosphere is essential for optimal yield.
Potential Medicinal Chemistry Applications
Based on the known biological activities of structurally related compounds, this compound represents a promising scaffold for the development of novel therapeutics.
Kinase Inhibition
The pyridinone scaffold is a common feature in many kinase inhibitors.[2] The ability of the pyridine nitrogen and the ketone oxygen to form hydrogen bonds with the kinase hinge region is a key factor in their inhibitory activity.
Hypothetical Mechanism of Action:
This compound could potentially inhibit protein kinases by binding to the ATP-binding site. The pyridine ring could interact with the hinge region of the kinase, while the p-tolyl group could occupy a hydrophobic pocket.
Caption: Workflow for evaluating kinase inhibitory activity.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
This compound (and analogs)
-
Recombinant protein kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at the optimal temperature for the specific kinase.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Anti-Inflammatory Activity
Pyridinone derivatives have demonstrated anti-inflammatory properties.[2] This activity can be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX). The structurally similar drug Etoricoxib, a COX-2 inhibitor, is synthesized from a pyridin-3-yl ethanone derivative.[4]
Hypothetical Mechanism of Action:
This compound may act as a selective inhibitor of COX-2, an enzyme involved in the synthesis of prostaglandins which are key mediators of inflammation.
Caption: Proposed inhibition of the COX-2 pathway.
Protocol 3: COX-2 Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of the compound on COX-2 activity.
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit
-
Multi-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a range of concentrations of the test compound.
-
Reaction Mixture: In a multi-well plate, add the COX-2 enzyme and the test compound.
-
Substrate Addition: Add arachidonic acid to start the reaction.
-
Incubation: Incubate the plate according to the assay kit's instructions.
-
Measurement: Measure the product formation (e.g., prostaglandin E2) using a plate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Quantitative Data Summary
As this compound is a novel compound for these applications, experimental data is not yet available. The following table provides a template for summarizing key quantitative data that would be generated from the proposed protocols.
| Application | Assay | Key Parameter | Target Value |
| Kinase Inhibition | In Vitro Kinase Assay | IC₅₀ | < 1 µM |
| Cell Proliferation Assay | GI₅₀ | < 1 µM | |
| Anti-Inflammatory | COX-2 Inhibition Assay | IC₅₀ | < 1 µM |
| LPS-induced PGE₂ Production | IC₅₀ | < 1 µM |
Conclusion and Future Directions
This compound represents a promising and largely unexplored scaffold for medicinal chemistry. Its structural similarity to known bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents, provides a strong rationale for its investigation. The protocols and conceptual frameworks presented in this guide offer a clear path for researchers to synthesize, characterize, and evaluate the therapeutic potential of this compound and its derivatives. Future work should focus on synthesizing a library of analogs to establish structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
References
- Gomez-Alvarez, M., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Molecules, 28(10), 4123.
- Merck Sharp & Dohme Corp. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. U.S.
- Zhang, Y., & Pike, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863784.
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
Sources
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
Application Notes & Protocols: A Framework for Developing In Vitro Assays for 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone Analogues
Abstract
The 2-pyridone-containing heterocyclic scaffold, to which 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone and its analogues belong, is considered a "privileged scaffold" in drug discovery due to its versatile binding capabilities and favorable physicochemical properties.[1] These structures are frequently found in FDA-approved drugs, notably as kinase inhibitors.[1] This document provides a comprehensive, hypothesis-driven framework for establishing a robust in vitro assay cascade to characterize the biological activity of novel analogues of this compound. We move beyond a simple listing of methods to explain the causal logic behind the experimental strategy, ensuring that each protocol serves as a self-validating system to generate reliable and actionable data for drug development professionals.
Foundational Principles: The Assay Cascade and Validation
Effective drug discovery hinges on a tiered approach to screening, often called an assay cascade. This strategy uses a sequence of assays with increasing complexity and physiological relevance to filter a large number of compounds down to a few promising leads.[2] This avoids the resource-intensive application of complex assays to compounds that are unlikely to succeed.
The Logic of the Cascade:
-
Primary Assays: High-throughput, often biochemical assays designed to identify "hits" that interact with a biological target. The goal is sensitivity and capacity.
-
Secondary Assays: Lower-throughput assays, frequently cell-based, used to confirm the activity of primary hits. These assays validate target engagement in a more complex environment and begin to assess cellular potency.[3]
-
Tertiary/Profiling Assays: In-depth studies on a smaller set of validated compounds to determine mechanism of action (MOA), selectivity, and potential off-target effects or cytotoxicity.
Table 1: Key Assay Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) | Rationale |
| Z'-factor | A measure of assay quality, reflecting the separation between positive and negative control signals. | Z' > 0.5 | Ensures the assay can reliably distinguish between active and inactive compounds. |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B ≥ 10 (biochemical) S/B ≥ 3 (cellular) | Indicates a sufficient dynamic range to detect compound effects. |
| Reproducibility | Consistency of results across different plates, days, and operators (inter- and intra-assay precision).[6] | Coefficient of Variation (CV) < 20% | Guarantees that observed activity is due to the compound, not experimental variability. |
| IC₅₀ / EC₅₀ | The concentration of a compound that produces 50% of the maximal inhibition (IC₅₀) or effect (EC₅₀). | Consistent values within a 3-fold range across repeat experiments. | Provides a quantitative measure of compound potency for Structure-Activity Relationship (SAR) studies. |
A Hypothesis-Driven Strategy for a Novel Compound Series
For a novel series like the this compound analogues, the biological target may not be known. Our strategy, therefore, is to pursue parallel investigation paths based on the known activities of structurally related scaffolds. The pyridine and pyridone cores are prevalent in kinase inhibitors and compounds targeting G-protein coupled receptors (GPCRs) or ion channels.[1][7]
Our overall workflow is designed to first identify a general biological effect and then systematically narrow down the specific molecular target and mechanism of action.
Caption: High-level workflow for characterizing novel compounds.
Protocol Suite 1: Interrogating Kinase Inhibition
Rationale: Kinases are a large family of enzymes that regulate most cellular processes, making them prime drug targets.[8] Many successful small molecule drugs targeting the conserved ATP-binding site of kinases contain a pyridine or similar heterocyclic core.[9] Therefore, assessing this compound class for kinase inhibitory activity is a primary, high-priority hypothesis.
Protocol 3.1: Primary Biochemical Assay - Luminescent Kinase Activity (ADP-Glo™)
Principle: This assay quantifies the amount of ADP produced during a kinase reaction.[10] A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase. The assay is universal for any ADP-generating enzyme and is highly amenable to high-throughput screening (HTS).
Materials:
-
Recombinant Kinase of interest (e.g., a panel of representative kinases like SRC, ABL, EGFR)
-
Kinase-specific substrate peptide
-
ATP (at a concentration near the Kₘ for the target kinase)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
-
Multimode plate reader with luminescence detection capability
Step-by-Step Protocol:
-
Compound Plating: Serially dilute the this compound analogues in DMSO. Transfer 50 nL of each dilution to a 384-well assay plate. Include controls: DMSO only (negative control, 0% inhibition) and a known potent inhibitor for the target kinase (positive control, 100% inhibition).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer.
-
Add 5 µL of the master mix to each well of the assay plate.
-
Prepare a 2X ATP solution.
-
Start the reaction by adding 5 µL of the 2X ATP solution to each well. The final volume is 10 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence on a plate reader.
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl)).
-
Plot % Inhibition versus compound concentration (log scale) and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3.2: Secondary Cellular Assay - Target Engagement (NanoBRET™)
Principle: This assay measures the binding of a compound to its target protein within living cells. The target kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the kinase is added. If the test compound enters the cell and binds the kinase, it will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET). This confirms bioavailability and target binding in a physiological context.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA for the Kinase-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer specific for the kinase family
-
Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
White, tissue-culture treated 96-well plates
Step-by-Step Protocol:
-
Cell Transfection: Transfect HEK293 cells with the Kinase-NanoLuc® plasmid DNA. 24 hours post-transfection, harvest and resuspend the cells.
-
Cell Plating: Plate the transfected cells into a 96-well plate and allow them to attach for 4-6 hours.
-
Compound Treatment: Add serially diluted test compounds to the wells.
-
Tracer Addition: Add the fluorescent tracer at its predetermined optimal concentration. Incubate the plate in a CO₂ incubator at 37°C for 2 hours.
-
Luminescence Reading:
-
Prepare the Nano-Glo® Substrate solution.
-
Add the substrate to each well.
-
Read the plate immediately on a BRET-capable plate reader, measuring both the donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission wavelengths.
-
Data Analysis:
-
Calculate the BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data to controls and plot the BRET ratio against compound concentration to determine the IC₅₀ for target engagement.
Protocol Suite 2: Investigating GPCR / Ion Channel Modulation
Rationale: The pyridine moiety is a well-known pharmacophore in ligands for various receptors, including nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[7] Therefore, a parallel investigation into receptor modulation is a logical step.
Protocol 4.1: Primary Biochemical Assay - Radioligand Competition Binding
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a receptor.[11][12] A reduction in the measured radioactivity bound to the receptor preparation indicates that the test compound has displaced the radioligand, signifying binding affinity.[13]
Materials:
-
Cell membrane preparation expressing the receptor of interest (e.g., α7-nAChR)
-
Radioligand (e.g., [³H]-Epibatidine)
-
Test compounds in DMSO
-
Scintillation fluid
-
Glass fiber filter mats
-
Cell harvester and vacuum manifold
-
Microplate scintillation counter
Step-by-Step Protocol:
-
Assay Setup: In a 96-well plate, combine:
-
Binding buffer
-
Test compound at various concentrations
-
Radioligand at a fixed concentration (typically at its Kₑ)
-
Cell membrane preparation
-
-
Controls:
-
Total Binding: All components except the test compound (DMSO vehicle only).
-
Non-Specific Binding (NSB): All components, plus a high concentration of a known unlabeled ligand to saturate the receptors.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.[13] This traps the membranes with the bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, place it in a scintillation vial or bag with scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Calculate % inhibition for each compound concentration relative to the specific binding.
-
Plot % inhibition vs. compound concentration to determine the IC₅₀, which can be converted to an inhibition constant (Kᵢ).
Protocol 4.2: Functional Cellular Assay - CREB Reporter Gene Assay
Principle: Many GPCRs, upon activation, modulate the level of intracellular cyclic AMP (cAMP), which in turn activates the transcription factor CREB (cAMP response element-binding protein). This assay uses a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of a promoter containing cAMP response elements (CRE).[14][15] An increase or decrease in luciferase expression indicates agonist or antagonist activity of the test compound at the receptor.[16]
Materials:
-
CHO-K1 (or similar) cell line stably expressing the GPCR of interest and the CRE-luciferase reporter construct.
-
Cell culture medium and serum
-
Test compounds in DMSO
-
A known agonist for the GPCR (for antagonist mode)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, clear-bottom, tissue culture-treated 96-well plates
Step-by-Step Protocol:
-
Cell Plating: Seed the reporter cells into 96-well plates and grow overnight to form a confluent monolayer.
-
Compound Addition (Agonist Mode): Replace the medium with serum-free medium containing serial dilutions of the test compounds.
-
Compound Addition (Antagonist Mode): Pre-incubate the cells with serial dilutions of the test compounds for 30 minutes. Then, add a fixed concentration of a known agonist (typically at its EC₈₀).
-
Incubation: Incubate the plates for 4-6 hours in a CO₂ incubator at 37°C to allow for reporter gene expression.
-
Cell Lysis and Signal Detection:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Measure luminescence on a plate reader.
-
Data Analysis:
-
For agonist mode, plot luminescence vs. compound concentration to determine the EC₅₀.
-
For antagonist mode, plot the reduction in the agonist-induced signal vs. compound concentration to determine the IC₅₀.
Essential Profiling: Distinguishing Activity from Toxicity
Rationale: A compound that kills cells will appear as an "inhibitor" in many assays. Therefore, it is critical to run a counterscreen for general cytotoxicity to ensure that the observed effects are specific to the biological target and not due to cell death.[17]
Protocol 5.1: MTT/MTS Cell Viability Assay
Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes convert a tetrazolium salt (like MTT or MTS) into a colored formazan product.[18][19] The amount of color produced is proportional to the number of living cells.[17]
Materials:
-
A relevant cell line (e.g., the one used in your cell-based assays)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Clear 96-well tissue culture plates
-
Microplate spectrophotometer
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same concentrations of your compounds as used in the functional assays. Include a vehicle control (healthy cells) and a positive control for toxicity (e.g., 10% DMSO).
-
Incubation: Incubate for a period relevant to your primary assays (e.g., 24-48 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.[19]
-
Signal Development: If using MTT, add the solubilization solution to dissolve the formazan crystals. If using MTS, the product is already soluble.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[19]
Data Analysis:
-
Calculate % viability relative to the vehicle control.
-
Plot % viability vs. compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Compare the CC₅₀ to the IC₅₀/EC₅₀ from your functional assays. A desirable compound will have a CC₅₀ at least 10-fold higher than its functional potency.
References
- National Center for Biotechnology Information. (n.d.). Validation of in vitro tools and models for preclinical drug discovery.
-
Dispendix. (2024, April 24). Essential Considerations for Successful Assay Development. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]
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Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]
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Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
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Nuss, J. E., et al. (2019). Recent developments in cell-based assays and stem cell technologies for Botulinum neurotoxin research and drug discovery. PubMed Central. Retrieved from [Link]
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PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]
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EMD Millipore. (n.d.). Receptor Binding Assays. Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Abreo, M. A., et al. (2008). 2-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands. PubMed. Retrieved from [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
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Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
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BMG LABTECH. (2024, October 22). Gene reporter assays. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
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Aurelia Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
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Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Retrieved from [Link]
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Liu, A. M., et al. (2009). Reporter gene assays. PubMed. Retrieved from [Link]
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Application Notes & Protocols: A Strategic Guide to Structure-Activity Relationship (SAR) Studies of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the systematic exploration of the structure-activity relationships (SAR) of the chemical scaffold, 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone. This guide is designed to be a practical, field-proven resource that moves beyond theoretical considerations to offer actionable protocols and a robust intellectual framework for analogue design, synthesis, and biological evaluation. We will dissect the core scaffold, identifying key pharmacophoric features and proposing strategic modifications to probe the chemical space for enhanced potency, selectivity, and optimized ADME properties. The protocols herein are presented with the underlying scientific rationale, ensuring that each experimental step is a validated component of a self-consistent research program.
Introduction: The Strategic Imperative of SAR in Drug Discovery
Structure-Activity Relationship (SAR) studies represent the cornerstone of modern medicinal chemistry. The core principle is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. By systematically modifying a lead compound, such as this compound, and observing the resultant changes in biological activity, we can deduce the structural requirements for a desired pharmacological effect. This iterative process of design, synthesis, and testing is fundamental to optimizing a lead compound into a clinical candidate.[1]
The scaffold this compound is a compelling starting point for an SAR campaign. It comprises three key regions amenable to chemical modification: the pyridin-3-yl moiety , the p-tolyl group , and the central ethanone linker . Each of these components can engage in various interactions with a biological target, including hydrogen bonding, π-π stacking, hydrophobic interactions, and dipole-dipole interactions. A thorough understanding of how modifications to these regions impact biological activity is paramount for successful lead optimization.
Physicochemical Properties and Initial Assessment of the Lead Compound
Before embarking on an extensive synthetic effort, a thorough characterization of the lead compound, this compound, is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted) | Importance in Drug Discovery |
| Molecular Weight | 211.26 g/mol | Adherence to Lipinski's Rule of Five |
| LogP | 2.5 | Lipophilicity, influences solubility and permeability |
| Hydrogen Bond Donors | 0 | Influences solubility and target binding |
| Hydrogen Bond Acceptors | 2 (N in pyridine, O in ketone) | Key for target interactions |
| pKa (of pyridinium ion) | ~4.5-5.0 | Influences ionization state at physiological pH |
Strategic Design of an SAR Library: A Multi-pronged Approach
A successful SAR campaign requires a strategic and logical approach to analogue design. For this compound, we will focus on systematically modifying the three core regions.
Visualizing the SAR Strategy
The following diagram illustrates the key points of modification on the core scaffold.
Caption: Strategic modification points for SAR studies on the core scaffold.
Modifications of the Pyridin-3-yl Ring (Region A)
The pyridine ring is a common motif in bioactive molecules, often acting as a hydrogen bond acceptor or participating in cation-π interactions.[2]
-
Positional Isomers: Synthesize the pyridin-2-yl and pyridin-4-yl analogues to understand the importance of the nitrogen atom's position for target binding.
-
Substituent Effects: Introduce small electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -Cl, -CN) groups at various positions on the pyridine ring to probe electronic requirements.
-
Bioisosteric Replacement: Replace the pyridine ring with other heterocycles like pyrimidine, pyrazine, or even a phenyl ring to assess the necessity of the pyridine nitrogen.[3][4] The use of 2-pyridone is also a valuable bioisosteric replacement for pyridine-N-oxide.[3] Saturated bioisosteres like 3-azabicyclo[3.1.1]heptane can improve physicochemical properties such as solubility and metabolic stability.[5]
Modifications of the p-Tolyl Group (Region C)
The p-tolyl group likely occupies a hydrophobic pocket in the target protein.
-
Substituent Scans: Replace the methyl group with a series of substituents with varying electronic and steric properties (e.g., -H, -F, -Cl, -OCH₃, -CF₃, -tBu). This allows for a Hammett analysis to correlate electronic effects with activity.[6]
-
Bioisosteric Replacement: The phenyl ring is a common feature in drugs, but can sometimes lead to metabolic liabilities.[7] Consider replacing the p-tolyl group with bioisosteres such as thiophene, furan, or bicyclo[1.1.1]pentane to improve pharmacokinetic properties.[8]
-
Lipophilicity Modulation: Systematically vary the lipophilicity of this region to optimize the overall compound LogP.
Modifications of the Ethanone Linker (Region B)
The ketone carbonyl is a potential hydrogen bond acceptor and its adjacent methylene group provides conformational flexibility.[9][10]
-
Linker Homologation: Synthesize analogues with one or three carbons in the linker to probe the optimal distance between the two aromatic rings.
-
Carbonyl Modification:
-
Reduction: Reduce the ketone to a secondary alcohol to introduce a hydrogen bond donor and a chiral center.
-
Oxime/Hydrazone Formation: Convert the ketone to an oxime or hydrazone to explore different hydrogen bonding patterns and vector spaces.
-
Bioisosteric Replacement: Replace the ketone with other functionalities like an amide or a sulfone to alter electronic and geometric properties.
-
-
Conformational Restriction: Introduce rigidity into the linker, for example, by incorporating it into a cyclic structure, to lock the conformation and potentially increase affinity.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the lead compound and key analogues.
General Synthetic Scheme
Caption: General synthetic workflow for generating analogues.
Protocol 1: Synthesis of this compound (Lead Compound)
This protocol is based on a nucleophilic addition of a lithiated picoline to a substituted benzaldehyde, followed by oxidation.
Materials:
-
3-Picoline
-
n-Butyllithium (n-BuLi) in hexanes
-
p-Tolualdehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-picoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-BuLi (1.05 eq) dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add a solution of p-tolualdehyde (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude secondary alcohol.
-
Dissolve the crude alcohol in DCM and add activated MnO₂ (5.0 eq).
-
Stir the suspension vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the title compound.
Self-Validation:
-
Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Synthesis of Analogues with Modified p-Tolyl Group (Region C)
This protocol utilizes a Suzuki coupling reaction to introduce diverse aryl and heteroaryl groups.
Materials:
-
3-(1-Hydroxyethyl)pyridine
-
Aryl/heteroarylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
1,4-Dioxane/Water (4:1)
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 3-(1-hydroxyethyl)pyridine (1.0 eq) and the desired aryl/heteroarylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add Na₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture with N₂ or Ar for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude coupled alcohol by column chromatography.
-
Oxidize the purified alcohol to the corresponding ketone using MnO₂ in DCM as described in Protocol 1.
Rationale: The Suzuki coupling is a robust and versatile reaction that tolerates a wide range of functional groups, making it ideal for generating a diverse library of analogues.
Biological Evaluation and Data Interpretation
A well-defined biological assay is critical for a successful SAR study. For the purpose of this guide, let's assume this compound is a hypothetical inhibitor of a protein kinase.
Primary Assay
-
Assay Type: In vitro kinase activity assay (e.g., LanthaScreen™, HTRF®, or radiometric assay).
-
Data Output: IC₅₀ (the concentration of compound required to inhibit 50% of the kinase activity).
Data Presentation and Interpretation
Systematically tabulate the IC₅₀ values for all synthesized analogues.
Table 2: Hypothetical SAR Data for Region C Modifications
| Compound | R Group (on Tolyl Ring) | IC₅₀ (nM) | Fold Change vs. Lead |
| Lead | 4-CH₃ | 500 | 1.0 |
| C-1 | H | 1200 | 0.4 |
| C-2 | 4-F | 450 | 1.1 |
| C-3 | 4-Cl | 300 | 1.7 |
| C-4 | 4-OCH₃ | 2500 | 0.2 |
| C-5 | 4-CF₃ | 150 | 3.3 |
Interpretation:
-
The removal of the methyl group (C-1) is detrimental, suggesting a beneficial hydrophobic interaction.
-
Small electron-withdrawing groups (C-2, C-3) are well-tolerated or slightly beneficial.
-
A bulky electron-donating group (C-4) is poorly tolerated, possibly due to steric hindrance or an unfavorable electronic effect.
-
A strong electron-withdrawing group (C-5) significantly improves potency, suggesting that a dipole interaction or the electronic nature of the ring is important for binding.
Conclusion: The Iterative Nature of SAR
The SAR study of this compound is an iterative process. The data from the first round of analogue synthesis and testing will inform the design of the next generation of compounds. For example, based on the hypothetical data in Table 2, a promising next step would be to explore other electron-withdrawing groups at the 4-position of the phenyl ring. By systematically and logically probing the chemical space around this versatile scaffold, researchers can unlock its full potential and drive the discovery of novel therapeutic agents.
References
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Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
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Kim, Y., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
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Guzmán, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Retrieved from [Link]
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IOSR Journal. (n.d.). Qsar of Ketones Derivatives Using Genetic Function Approximation. Retrieved from [Link]
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Rainey, J. K., et al. (2017). Reciprocal carbonyl–carbonyl interactions in small molecules and proteins. Nature Communications. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Carbonyl Ligands. Retrieved from [Link]
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Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Retrieved from [Link]
-
ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]
-
PubMed. (2008). 1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands. Retrieved from [Link]
-
PubMed. (2022). Design, Synthesis, and Structure-Activity Relationship (SAR) Studies of Ketone-Isobenzofuranone Hybrid Herbicides. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
PubMed. (1994). Bioisosteres of arecoline: 1,2,3,6-tetrahydro-5-pyridyl-substituted and 3-piperidyl-substituted derivatives of tetrazoles and 1,2,3-triazoles. Synthesis and muscarinic activity. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Retrieved from [Link]
-
International Research Journal of Multidisciplinary Scope. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Carbonyl Ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]
-
PubMed Central. (2000). Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Retrieved from [Link]
-
PubMed Central. (2020). Main group carbonyl complexes. Retrieved from [Link]
-
Hindawi. (2022). Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide. Retrieved from [Link]
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-
MDPI. (2024). Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 10.2: Principles of carbonyl complexes. Retrieved from [Link]
-
MDPI. (2022). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Retrieved from [Link]
-
PubMed Central. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
ChemRxiv. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. Retrieved from [Link]
-
ScienceDirect. (2017). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Retrieved from [Link]
-
ScienceDaily. (2024). Chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. Retrieved from [Link]
-
PubMed. (1995). Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones. Retrieved from [Link]
-
RSC Publishing. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Retrieved from [Link]
-
Auctores Journals. (2023). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Retrieved from [Link]
-
YouTube. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Retrieved from [Link]
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Application Note: A Multi-Modal Approach to Purity Characterization of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
Abstract
This document provides a detailed guide for the analytical characterization of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone, a pivotal intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide moves beyond rote procedures to explain the scientific rationale behind employing a suite of orthogonal analytical techniques. We present detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA). Each protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction: The Imperative for Purity
This compound (Molecular Formula: C₁₄H₁₃NO, Molecular Weight: 211.26 g/mol ) is a ketone derivative featuring both a pyridine and a tolyl moiety.[3] Its structure makes it a versatile building block in medicinal chemistry. The purity of such an intermediate directly impacts the impurity profile of the final drug product. Therefore, a robust analytical strategy is not merely a quality control measure but a cornerstone of drug development.[4][5]
The objective of this guide is to provide researchers and drug development professionals with a comprehensive analytical workflow. This multi-modal approach ensures that all potential impurities—including starting materials, by-products, residual solvents, and degradation products—are effectively identified and quantified.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantifying the purity of non-volatile and thermally stable compounds. A reverse-phase method is ideal for separating this compound from potential impurities that possess a range of polarities.
Causality Behind Experimental Choices
-
Column: A C18 stationary phase is selected for its broad applicability and effectiveness in separating aromatic compounds of moderate polarity.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. This is crucial for impurity profiling, as it ensures the timely elution of both highly polar and non-polar impurities that might be present. A formic acid modifier is added to improve peak shape and control the ionization state of the basic pyridine nitrogen, leading to more reproducible retention times.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is used. The wavelength is set at the compound's λmax (maximum absorbance) to ensure high sensitivity for the main component and its structurally related impurities.
Visual Workflow: HPLC Purity Assessment
Caption: HPLC workflow for purity determination.
Experimental Protocol: HPLC Method
-
System Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Standard Preparation:
-
Accurately weigh and dissolve this compound reference standard in the diluent to achieve a final concentration of approximately 1.0 mg/mL.
-
-
Sample Preparation:
-
Prepare the test sample in the same manner as the standard to a concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Run the analysis according to the parameters specified in Table 1.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) × 100
-
-
Data Presentation: HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN |
| Gradient Program | 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 254 nm |
Method Validation (Self-Validating System)
The reliability of this protocol must be established through validation, following ICH Q2(R2) guidelines.[1] This involves:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.
-
Linearity: Confirming a linear relationship between detector response and concentration over a specified range (e.g., 0.1% to 150% of the nominal concentration).[6]
-
Accuracy & Precision: Verifying the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[7][8]
-
LOD & LOQ: Determining the lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Volatile Impurities & Structural ID: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or thermally stable by-products.[9]
Causality Behind Experimental Choices
-
Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its general-purpose utility in separating a wide range of analytes based on boiling point.
-
Injector: Split injection is used to avoid overloading the column when analyzing a high-concentration sample for trace impurities.
-
Detector: A Mass Spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST). Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns.
Visual Workflow: GC-MS Impurity Identification
Caption: GC-MS workflow for impurity identification.
Experimental Protocol: GC-MS Method
-
System Preparation:
-
Ensure the GC-MS system is tuned and calibrated.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., acetone, dichloromethane) to a concentration of approximately 10 mg/mL.
-
-
Chromatographic Conditions:
-
Run the analysis using the parameters in Table 2.
-
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) for peaks other than the solvent and the main component.
-
For each impurity peak, analyze the corresponding mass spectrum.
-
Perform a library search (e.g., NIST/Wiley) to tentatively identify the impurity based on its fragmentation pattern.
-
Data Presentation: GC-MS Parameters
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Split mode (20:1), Temperature: 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
Structural Confirmation & Quantification: NMR Spectroscopy
NMR spectroscopy is unparalleled for unambiguous structure elucidation. For purity analysis, ¹H NMR provides a rapid and powerful screen for proton-containing impurities.
Scientific Rationale
¹H NMR is highly sensitive to the chemical environment of each proton in a molecule. Impurities will present as a separate set of signals, often with different chemical shifts, multiplicities, and integration values compared to the main compound. By integrating the signals of a known impurity against a signal from the main compound, its relative amount can be estimated. For absolute purity, quantitative NMR (qNMR) can be performed using a certified internal standard.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Shim the instrument to achieve good resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient (e.g., 5 times the longest T1) for quantitative analysis.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals. Compare the integration of impurity signals to a well-resolved signal of the main compound to estimate the molar ratio.
-
Thermal Properties and Non-Volatile Impurities
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the physical purity and thermal stability of the compound.
Scientific Rationale
-
DSC: A pure crystalline solid exhibits a sharp melting point. Impurities disrupt the crystal lattice, causing a depression and broadening of the melting endotherm. This provides a qualitative, and sometimes quantitative, measure of purity.[10]
-
TGA: This technique measures mass loss as a function of temperature. It is excellent for detecting and quantifying residual solvents or other volatile components that are released upon heating.[11][12]
Experimental Protocol: DSC/TGA
-
Sample Preparation:
-
Accurately weigh 4-7 mg of the sample into an appropriate aluminum pan.[13]
-
-
Instrumental Conditions (DSC):
-
Atmosphere: Nitrogen at 50 mL/min.
-
Temperature Program: Heat from 30 °C to a temperature above the melting point at a rate of 10 °C/min.
-
-
Instrumental Conditions (TGA):
-
Atmosphere: Nitrogen at 50 mL/min.
-
Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of the melting endotherm. A broad peak indicates the presence of impurities.
-
TGA: Analyze the thermogram for any mass loss steps prior to the decomposition of the main compound. The percentage mass loss in these early steps corresponds to the amount of volatile impurities.
-
Conclusion
The purity characterization of this compound requires a multi-faceted analytical approach. While HPLC provides the primary quantitative assessment of purity, orthogonal methods are essential for a complete picture. GC-MS is indispensable for identifying volatile impurities and residual solvents, NMR confirms the structural integrity of the bulk material, and thermal analysis offers crucial insights into physical purity and thermal stability. By integrating these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product. The validation of these analytical methods is a mandatory step to ensure their suitability for their intended purpose.[4][14]
References
- Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.
- ChemicalBook. (n.d.). 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis.
- Gajewska, M., & Płotkowiak, Z. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- U.S. Food and Drug Administration. (2023). Q2(R2)
- Bloch, H. S. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537.
- SpectraBase. (n.d.). 2-(1H-Indol-3-yl)-1-p-tolyl-2-(m-tolylamino)ethanone.
- Banerjee, S. (2015). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers.
-
Chen, R., Yalcin, T., Wallace, W. E., Guttman, C. M., & Li, L. (2001). Laser desorption ionization and MALDI time-of-flight mass spectrometry for low molecular mass polyethylene analysis. Journal of the American Society for Mass Spectrometry, 12(11), 1186-1192. [Link]
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved from LCGC International. [Link]
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Sorce, C. (2022). A Brief Review of the Applications of Selected Thermal Analysis Methods to 3D Printing. Polymers, 14(5), 1025. [Link]
- Kılıç, T., & Çelik, S. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products.
- Deanesly, R. M. (1939). Purification of ketones. U.S. Patent No. 2,166,584.
- Pérez, J., Sánchez, G., García, J., Serrano, J. L., & López, G. (n.d.). Thermal Study of [Pd(2-Phpy)Cl(L)] Complexes (L=pyridines and amines).
- Pro-Lab. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- King Scientific. (n.d.). 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone.
- Jungmann, J. H., et al. (2022). Peptide Mass Spectra from Micrometer-Thick Ice Films Produced with Femtosecond Pulses. MPG.PuRe.
- ChemScene. (n.d.). 2-Bromo-1-(p-tolyl)ethanone.
- Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Ronda, J. C., et al. (n.d.). Factorial Analysis and Thermal Kinetics of Chemical Recycling of Poly(ethylene terephthalate) Aided by Neoteric Imidazolium-Based Ionic Liquids. MDPI.
- Nitek, W., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. MDPI.
-
BYJU'S. (2019). Tests for Aldehydes and Ketones. Retrieved from BYJU'S. [Link]
- Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
- Kumar, A., & Saini, G. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis.
- Pevarello, P., et al. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. U.S. Patent Application No. 13/381,992.
- Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-998.
- Medscape. (2025). Ketones: Reference Range, Interpretation, Collection and Panels.
- Dupont, C., et al. (n.d.).
- National Toxicology Program. (n.d.). Chemical Characterization and Generation of Chamber Concentrations. NTP Technical Report on the Toxicity Studies of Acetoin and 2,3-Pentanedione. NCBI.
-
Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 2-pentanone [Video]. YouTube. [Link]
- Li, Y., et al. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. MDPI.
- Huang, J., et al. (n.d.). Silver-Catalyzed Geminal Aminofluorination of Diazoketones with Anilines and N-Fluorobenzenesulphonimide.
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Application Notes and Protocols: The Role of Pyridinyl Ketones as Scaffolds in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyridinyl Ketone Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on molecular conformation, make it an invaluable component in the design of novel therapeutics.[3] When combined with a ketone functional group, the resulting pyridinyl ketone scaffold offers a versatile platform for developing drugs with a wide range of biological activities, from enzyme inhibitors to receptor antagonists.[4][5]
This guide provides an in-depth exploration of the pyridinyl ketone scaffold in drug discovery. We will delve into the synthetic methodologies for creating these compounds, detail their applications in targeting specific biological pathways, and provide robust protocols for their synthesis and evaluation.
I. Synthetic Strategies for Pyridinyl Ketone Scaffolds
The synthesis of pyridinyl ketones is a well-established area of organic chemistry, with numerous methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern and the scale of the reaction.
A. Classical and Modern Synthetic Approaches
Several key reactions are employed for the synthesis of pyridines and their derivatives:
-
Hantzsch Pyridine Synthesis: This is a classic and widely used method that involves the condensation of an aldehyde, a β-ketoester, and ammonia, followed by an oxidation step.[6] It is known for its high yields and suitability for large-scale production.[6]
-
Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have become powerful tools for creating carbon-carbon bonds and introducing a variety of substituents onto the pyridine ring.[7]
-
From Ketoximes and Alkynes: A one-pot rhodium-catalyzed C-H bond functionalization of α,β-unsaturated ketoximes with terminal alkynes provides an efficient route to highly substituted pyridines.[8]
B. Generalized Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis and derivatization of pyridinyl ketone scaffolds, leading to a library of compounds for biological screening.
Caption: A generalized workflow for the synthesis and screening of pyridinyl ketone-based compound libraries.
II. Biological Targets and Therapeutic Applications
The versatility of the pyridinyl ketone scaffold allows it to be tailored to interact with a diverse range of biological targets.
A. Enzyme Inhibition
Pyridinyl ketones have shown significant promise as inhibitors of various enzymes, particularly kinases, which are crucial regulators of cell signaling pathways.[9]
-
p38 MAP Kinase: Substituted pyridinyl imidazoles, which can be considered derivatives of pyridinyl ketones, are potent inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[10]
-
Apoptosis Signal-regulating Kinase 1 (ASK1): Novel pyridin-2-yl urea inhibitors, structurally related to pyridinyl ketones, have been developed as potent inhibitors of ASK1, a promising therapeutic target for various diseases.[9] The IC50 value for the most potent of these compounds was determined to be 1.55 ± 0.27 nM.[9]
B. Receptor Antagonism
The pyridinyl ketone scaffold is also found in compounds designed to antagonize cell surface receptors.
-
P2Y Receptors: Ketone-based antagonists of the P2Y12 receptor have been developed as potential antithrombotic agents.[5] These compounds aim to minimize the metabolic instability associated with ester-containing predecessors.[5]
C. Other Therapeutic Areas
The applications of pyridinyl ketone derivatives extend to various other therapeutic areas:
-
Anticancer: Pyridine-containing compounds have been investigated for their potential as anticancer agents.[11]
-
Antiviral and Cytotoxic Agents: Certain α,β-unsaturated ketones and their corresponding fused pyridines have been evaluated for their antiviral and cytotoxic activities.[12]
-
Antimicrobial: Organotin compounds complexed with di-2-pyridylketone derivatives have demonstrated strong antimicrobial activity.[13]
III. Experimental Protocols
The following protocols provide standardized methods for the synthesis and evaluation of pyridinyl ketone derivatives.
A. Protocol 1: Synthesis of a Phenyl-3-pyridinylmethanone Derivative
This protocol describes a general method for the synthesis of a simple pyridinyl ketone, which can then be further modified.[4]
Materials:
-
3-Cyanopyridine
-
Phenylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve 3-cyanopyridine in anhydrous diethyl ether.
-
Grignard Addition: Slowly add a solution of phenylmagnesium bromide in diethyl ether to the 3-cyanopyridine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of an aqueous solution of hydrochloric acid.
-
Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired phenyl-3-pyridinylmethanone.
Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of pyridinyl ketone derivatives against a target kinase, such as ASK1.[9]
Materials:
-
Recombinant active kinase (e.g., ASK1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (pyridinyl ketone derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer containing 5% DMSO.
-
Reaction Mixture: In a 96-well or 384-well plate, add the kinase, the test compound dilution (or DMSO for control), and the kinase substrate.
-
Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically small (e.g., 5 µL).
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validation: Include positive and negative controls in the assay. The positive control should be a known inhibitor of the target kinase, and the negative control should be the vehicle (DMSO) without any inhibitor.
IV. Data Presentation
The biological activity of a series of pyridinyl ketone analogs is often presented in a tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Hypothetical SAR Data for Pyridinyl Ketone Analogs as Kinase Inhibitors
| Compound ID | R1 Substituent | R2 Substituent | IC₅₀ (nM) |
| PK-001 | H | H | 1500 |
| PK-002 | 4-F-Ph | H | 750 |
| PK-003 | H | 4-MeO-Ph | 980 |
| PK-004 | 4-F-Ph | 4-MeO-Ph | 55 |
V. Logical Relationships and Signaling Pathways
The interaction of a pyridinyl ketone-based inhibitor with its target can be visualized to understand its effect on cellular signaling.
Caption: Inhibition of a kinase signaling pathway by a pyridinyl ketone-based inhibitor.
Conclusion
The pyridinyl ketone scaffold is a highly valuable and versatile platform in modern drug discovery. Its favorable physicochemical properties and synthetic accessibility allow for the creation of large and diverse compound libraries. As demonstrated, these scaffolds have been successfully employed to develop potent and selective inhibitors and antagonists for a range of therapeutic targets. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for the rational design, synthesis, and evaluation of novel pyridinyl ketone-based drug candidates.
References
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Wikipedia. Piperidine. [Link]
-
MDPI. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. [Link]
-
Granules India. We are committed to excellence and driven by innovation every day. [Link]
-
PubMed Central. Drug-like Antagonists of P2Y Receptor Subtypes: An Update. [Link]
-
MDPI. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. [Link]
-
ACS Publications. Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents | Journal of Medicinal Chemistry. [Link]
-
PubMed. Mutagenic assessment of three synthetic pyridine-diaryl ketone derivatives. [Link]
-
PubMed. Novel Substituted Pyridinyl Imidazoles as Potent Anticytokine Agents With Low Activity Against Hepatic Cytochrome P450 Enzymes. [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]
-
ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF. [Link]
-
ResearchGate. Pyridones in drug discovery: Recent advances. [Link]
-
PubMed. Optimization of ketone-based P2Y(12) receptor antagonists as antithrombotic agents: pharmacodynamics and receptor kinetics considerations. [Link]
-
PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
-
PubMed. Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones. [Link]
-
PubMed Central. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. [Link]
-
ACS Publications. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to help you optimize your reaction yields and purity.
Overview of Synthetic Strategy
The synthesis of diaryl ethanone structures like this compound can be approached through several routes. A highly effective and common method is the palladium-catalyzed α-arylation of a ketone, which involves the coupling of an enolate with an aryl halide. This approach offers high convergence and selectivity.[1] An alternative, classical approach is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between a methyl ketone (p-tolyl methyl ketone) and a pyridine carboxaldehyde derivative, followed by reduction of the resulting chalcone.
This guide will focus on troubleshooting the more modern and often higher-yielding α-arylation pathway .
Core Reaction Workflow: Palladium-Catalyzed α-Arylation
The primary strategy involves coupling 1-(p-tolyl)ethanone with a 3-halopyridine (e.g., 3-bromopyridine) in the presence of a palladium catalyst, a phosphine ligand, and a suitable base.
Caption: General workflow for the Pd-catalyzed synthesis.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is disappointingly low (<40%). What are the most critical factors to investigate?
A1: Low yield is a common issue that can often be traced back to a few critical parameters. Here’s a systematic approach to troubleshooting:
-
Reagent and Solvent Purity: This is the most frequent cause of failure in cross-coupling reactions.
-
Causality: Palladium catalysts are sensitive to impurities. Water, in particular, can hydrolyze phosphine ligands and interfere with the formation of the active catalytic species. Solvents like DMF and NMP are hygroscopic and must be anhydrous.
-
Solution: Ensure your 3-halopyridine and 1-(p-tolyl)ethanone are pure. Use freshly distilled or commercially available anhydrous solvents. Degas the solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) before use to remove dissolved oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.[2]
-
-
Base Strength and Solubility: The choice and physical form of the base are crucial.
-
Causality: The base's role is to deprotonate the ketone to form the reactive enolate. The reaction is often heterogeneous, and the base's surface area can significantly impact the reaction rate. Weaker bases may not be sufficient to generate the enolate in high enough concentration.
-
Solution: Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to promote enolate formation without causing significant side reactions.[1] For optimal results, consider using finely ground or milled K₃PO₄ to maximize its surface area and reactivity. Using at least 3 molar equivalents of the base can help drive the reaction to completion.[1]
-
-
Catalyst and Ligand Integrity: The Pd(0) active species is delicate.
-
Causality: The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. The ratio of ligand to palladium is critical. An incorrect ratio can lead to catalyst decomposition (formation of palladium black) or the formation of inactive species.
-
Solution: Xantphos is a preferred ligand for this type of α-arylation as its wide bite angle promotes the desired reductive elimination step.[1] A ligand-to-palladium precursor ratio of 1:1 to 2:1 is typically optimal.[1] Assemble the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Q2: My TLC analysis shows the starting materials are consumed, but I have multiple product spots. What are the likely side products?
A2: The formation of multiple products points to side reactions competing with the desired α-arylation.
-
Di-arylation Product: The most common side product is the arylation at the methyl group of the 1-(p-tolyl)ethanone as well, or a second arylation on the α-carbon.
-
Causality: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time) or if there is an excess of the aryl halide, a second pyridine ring can be added to the α-carbon.
-
Solution: Carefully control the stoichiometry; use a slight excess (1.1-1.2 equivalents) of the ketone relative to the aryl halide. Monitor the reaction by TLC or GC-MS and stop it once the limiting reagent is consumed. Lowering the reaction temperature may also reduce the rate of this side reaction.
-
-
Homocoupling of Aryl Halide: You may see byproducts derived from the coupling of two 3-halopyridine molecules.
-
Causality: This occurs when the oxidative addition of the aryl halide to the Pd(0) center is followed by a reaction with another aryl halide molecule instead of the ketone enolate.
-
Solution: This is often a sign of inefficient transmetalation with the enolate. Ensure the base is active and the enolate is being formed efficiently. The choice of ligand is also critical here; bulky electron-rich phosphines can sometimes favor this pathway.
-
-
Proto-dehalogenation: The 3-halopyridine can be converted to pyridine.
-
Causality: This occurs if a proton source (like residual water) is present, which can quench the organopalladium intermediate.
-
Solution: This reinforces the need for strictly anhydrous and anaerobic conditions.[1]
-
Caption: Potential reaction pathways leading to side products.
Q3: How do I select the optimal catalyst, ligand, base, and solvent system?
A3: System optimization is key. While many combinations can work, some are consistently better for this transformation. The table below summarizes findings from related syntheses.[1]
| Component | Recommended | Alternatives | Rationale & Key Considerations |
| Pd Catalyst | Pd(OAc)₂, Pd(acac)₂ | Pd₂(dba)₃ | Pd(OAc)₂ is often cheaper and more air-stable, serving as an excellent precursor that is reduced to the active Pd(0) in situ.[1] |
| Ligand | Xantphos | dppf, P(p-tol)₃ | Xantphos is a chelating phosphine that provides high stability and promotes the desired C-C bond formation, often leading to higher yields.[1] |
| Base | K₃PO₄ | K₂CO₃, t-BuOK | K₃PO₄ offers a good balance of strength and handling. t-BuOK is stronger but can promote side reactions. Carbonates are often too weak.[1][3] |
| Solvent | NMP, DMF | Toluene, Dioxane | High-boiling polar aprotic solvents like NMP or DMF are excellent for solubilizing the reagents and maintaining a suitable reaction temperature (80-120 °C).[1] |
Expert Tip: A robust starting point for optimization is: Pd(acac)₂ (0.5 mol%), Xantphos (1 mol%), K₃PO₄ (3 equiv.), and anhydrous, degassed NMP at 100 °C .[1]
Q4: What is the best procedure for product isolation and purification to achieve high purity?
A4: Proper workup and purification are essential to remove the catalyst, excess reagents, and any side products.
-
Workup - Quenching and Extraction:
-
After cooling the reaction to room temperature, dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic phase sequentially with an aqueous solution of ammonium chloride (to remove inorganic salts), water, and finally brine.[1] This multi-step washing is critical for removing the high-boiling solvent (NMP/DMF) and inorganic byproducts. Multiple extractions of the aqueous layer will maximize the recovery of the product.[4]
-
-
Purification - Chromatography and Recrystallization:
-
Silica Gel Chromatography: This is the most effective method for separating the desired product from structurally similar impurities.
-
Eluent System: A gradient system of ethyl acetate in a non-polar solvent like cyclohexane or hexanes is typically effective. Start with a low polarity (e.g., 5:95 EtOAc:Cyclohexane) and gradually increase the polarity to elute your product.[1]
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can further enhance its purity.
-
Solvent Choice: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Acetone or isopropanol are often good starting points for this type of molecule.[1] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form high-purity crystals.
-
-
Reference Experimental Protocol: α-Arylation
This protocol is a validated starting point based on procedures for structurally related molecules.[1] Always perform a thorough safety assessment before starting any new procedure.
Materials:
-
1-(p-tolyl)ethanone
-
3-Bromopyridine
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
Xantphos
-
Potassium Phosphate (K₃PO₄), finely ground
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate, Cyclohexane, Saturated aq. NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(acac)₂ (0.02 mmol, 0.5 mol%), Xantphos (0.04 mmol, 1 mol%), and finely ground K₃PO₄ (12.0 mmol, 3 equiv.).
-
Adding Reagents: Add 1-(p-tolyl)ethanone (5 mmol, 1.25 equiv.) and 3-bromopyridine (4 mmol, 1 equiv.) to the flask.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfilling with argon to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed NMP (15 mL) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL).
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ (3 x 30 mL) to remove NMP and inorganic salts. Wash with brine (30 mL).[1]
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in cyclohexane (e.g., 5% to 50% EtOAc).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound.
-
References
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 2014, 91, 221-232. [Link]
-
Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chilean Chemical Society. [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega, 2024. [Link]
-
The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. MedChemComm, 2018, 9, 1178-1186. [Link]
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgsyn.org [orgsyn.org]
identifying common byproducts in pyridinyl ethanone synthesis
Introduction
Pyridinyl ethanones are a critical class of intermediates in the pharmaceutical and agrochemical industries, serving as foundational building blocks for a multitude of complex molecules.[1] However, their synthesis is often plagued by the formation of stubborn byproducts that can complicate purification, reduce yields, and compromise final product purity. This guide provides an in-depth, experience-driven technical overview of common synthetic routes and a detailed troubleshooting manual for identifying and mitigating byproduct formation.
Overview of Common Synthetic Routes & Byproduct Profiles
The choice of synthetic strategy is the primary determinant of the byproduct profile. Below is a summary of prevalent methods and their associated impurities.
| Synthetic Route | Target Product | Common Byproducts | Separation Challenges |
| Friedel-Crafts Acylation | 2-, 3-, or 4-Acetylpyridine | Di-acylated pyridines, N-acylated pyridinium salts, unreacted starting material, polymeric tars. | Similar polarity between mono- and di-acylated products; thermal lability of N-acylated species. |
| Oxidation of Ethylpyridines | 2-, 3-, or 4-Acetylpyridine | Pyridyl carboxylic acids (over-oxidation), unreacted ethylpyridine, partially oxidized intermediates (e.g., pyridyl ethanols). | Acidic byproducts require chemical extraction; similar boiling points of ketone and starting material. |
| Grignard & Organolithium Reactions | 2- or 4-Acetylpyridine | Bipyridines (Wurtz coupling), tris(pyridyl)carbinols, unreacted halopyridine.[2] | High-boiling, highly polar byproducts; difficulty in separating homocoupled dimers. |
| Acylation of Silylpyridines | 2-Acetylpyridine | Triarylcarbinol derivatives (from double addition), N-acylated intermediates.[3] | Byproducts may be present in trace amounts but can be significant under forcing conditions.[3] |
| Gas-Phase Acylation | 3-Acetylpyridine | Pyridine (from decarboxylation of nicotinate esters), unreacted starting materials.[4][5][6] | Requires specialized equipment; separation of pyridine from the product.[5] |
Troubleshooting Guide 1: Friedel-Crafts Acylation
This classical method involves the reaction of a pyridine derivative with an acylating agent (e.g., acetyl chloride, acetic anhydride) in the presence of a Lewis acid catalyst like AlCl₃.[7][8][9]
FAQ: I'm observing a significant amount of a second, higher molecular weight product in my mass spectrometry analysis. What is it and how can I prevent it?
Likely Cause: You are likely forming a di-acylated pyridine byproduct. The initial acylation product, pyridinyl ethanone, is deactivated towards further electrophilic substitution, but under forcing conditions (high temperature, long reaction times, or excess acylating agent/catalyst), a second acylation can occur.[9]
Troubleshooting & Optimization:
-
Stoichiometry Control: Use a precise stoichiometry of the acylating agent, typically no more than 1.05 to 1.1 equivalents. The product ketone forms a stable complex with the Lewis acid catalyst, effectively requiring a stoichiometric amount of the catalyst.[7][9] An excess of the acylating agent can lead to unwanted side reactions.
-
Temperature Management: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Overheating can provide the activation energy needed for the second, less favorable acylation.
-
Reverse Addition: Consider adding the pyridine substrate to the pre-formed complex of the acylating agent and Lewis acid. This can help maintain a low concentration of the activated acylium ion and minimize di-acylation.
FAQ: My reaction mixture turns into a dark, intractable tar, and my yield is extremely low. What's happening?
Likely Cause: This is often due to polymerization or charring, which can be initiated by several factors:
-
Excessive Heat: Pyridine rings, especially when complexed with strong Lewis acids, can be susceptible to polymerization at high temperatures.
-
N-Acylation: The pyridine nitrogen is a nucleophile and can be acylated to form a pyridinium salt. While this is sometimes reversible, these salts can be unstable and decompose, leading to tar formation.
-
Inadequate Quenching: A highly exothermic and uncontrolled quench can cause localized heating and degradation of the product-catalyst complex.
Troubleshooting & Optimization:
-
Inert Atmosphere: Always run the reaction under a dry, inert atmosphere (N₂ or Ar) to prevent moisture from deactivating the catalyst and causing side reactions.
-
Controlled Quenching: The workup is critical. Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice or into a cold, dilute acid solution (e.g., 1M HCl) with vigorous stirring. This hydrolyzes the aluminum complexes in a controlled manner.
-
Solvent Choice: Use a solvent in which the catalyst complex has good solubility to ensure a homogeneous reaction and prevent localized overheating. Dichloromethane or 1,2-dichloroethane are common choices.
Workflow: Troubleshooting Friedel-Crafts Acylation Issues
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Troubleshooting Guide 2: Oxidation of Ethylpyridines
The oxidation of ethylpyridines to pyridinyl ethanones is a common synthetic route. However, controlling the extent of oxidation is a primary challenge.
FAQ: My final product is contaminated with a significant amount of the corresponding pyridine carboxylic acid. How can I prevent this over-oxidation?
Likely Cause: Over-oxidation is a common side reaction, especially with strong oxidizing agents like potassium permanganate (KMnO₄) or when using harsh reaction conditions.[10] The desired ketone is susceptible to further oxidation to the carboxylic acid.
Troubleshooting & Optimization:
-
Choice of Oxidant: Employ milder or more selective oxidizing agents. Catalytic air oxidation or using agents like tert-butyl hydroperoxide can offer better control.[11]
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like GC or TLC. The goal is to stop the reaction as soon as the starting material is consumed, before significant over-oxidation of the product occurs.
-
Temperature Control: Run the reaction at the lowest effective temperature. Over-oxidation is often accelerated at higher temperatures.
FAQ: How can I effectively remove the pyridine carboxylic acid byproduct during workup?
Likely Cause: The acidic nature of the carboxylic acid byproduct allows for a straightforward separation from the neutral ketone product.
Troubleshooting & Optimization:
-
Acid-Base Extraction: A standard and effective method is to dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[5] The acidic byproduct will be deprotonated and extracted into the aqueous layer as its carboxylate salt. The desired ketone will remain in the organic layer.
Protocol: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 5-10 volumes of ethyl acetate).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃. Repeat the wash 2-3 times.
-
Phase Separation: Separate the organic layer.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the purified pyridinyl ethanone.
Troubleshooting Guide 3: Grignard and Organolithium Reactions
These methods typically involve the reaction of a halopyridine with magnesium or an organolithium reagent, followed by quenching with an acetylating agent.
FAQ: I'm observing a high-boiling impurity with a mass corresponding to a bipyridine. What is this and how can it be minimized?
Likely Cause: You are likely forming a Wurtz coupling byproduct.[12][13] This occurs when the formed Grignard or organolithium reagent reacts with the unreacted starting halopyridine, resulting in a homocoupling reaction to form a bipyridine.
Troubleshooting & Optimization:
-
Slow Addition: Add the halopyridine slowly to a suspension of magnesium turnings. This ensures that the Grignard reagent is formed and reacts with the acetylating agent before it can accumulate and react with incoming halopyridine.
-
Temperature Control: Lower temperatures can disfavor the Wurtz coupling reaction.[14]
-
Magnesium Surface Area: Using highly activated magnesium or a larger surface area can promote faster formation of the Grignard reagent, reducing the concentration of unreacted halide available for coupling.[14]
FAQ: My reaction yields are consistently low, and I recover a lot of unreacted starting material.
Likely Cause: This often points to issues with the formation of the organometallic reagent.
-
Moisture: Grignard and organolithium reagents are extremely sensitive to moisture and will be quenched by any protic sources.
-
Poor Initiation: The reaction between the halide and magnesium can sometimes be difficult to initiate.
-
Solvent Issues: The solvent must be anhydrous. Ethereal solvents like THF or diethyl ether are standard.
Troubleshooting & Optimization:
-
Rigorous Anhydrous Technique: All glassware must be oven- or flame-dried. Solvents must be thoroughly dried, for example, by distillation from sodium/benzophenone or by passing through an activated alumina column.[15]
-
Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface and initiate the reaction.
-
Reagent Quality: Ensure the magnesium turnings are fresh and not heavily oxidized. The halopyridine should be pure and dry.
Diagram: Decision Tree for Grignard Reaction Troubleshooting
Caption: Decision tree for troubleshooting low yields in Grignard reactions.
References
- Process and catalyst for the preparation of acetylpyridines. (n.d.). Google Patents.
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Friedel–Crafts reaction. (2024). In Wikipedia. Retrieved January 23, 2026, from [Link]
- Oxidation of alkyl pyridines and alkyl quinolines. (n.d.). Google Patents.
- Process and catalyst for the preparation of acetylpyridine. (n.d.). Google Patents.
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Purification of Pyridine. (n.d.). LookChem. Retrieved January 23, 2026, from [Link]
- A kind of preparation method of 2- acetylpyridine. (n.d.). Google Patents.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Grignard compounds derived from pyridine. I. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2020). Organic Letters. Retrieved January 23, 2026, from [Link]
-
Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Friedel-Crafts acylation reactions in pyridinium based ionic liquids. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved January 23, 2026, from [Link]
-
Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021, January 5). ResearchGate. Retrieved January 23, 2026, from [Link]
-
4-Acetylpyridine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
How do I get dry pyridine? (2014, December 5). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Facile Synthesis of 2-Acetyl Pyridine. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]
-
Reaction Between Grignard Reagents and Heterocyclic N-oxides. (n.d.). Diva-Portal.org. Retrieved January 23, 2026, from [Link]
-
Synthesis of 3-acetyl pyridine. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]
-
Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). (n.d.). National Toxicology Program. Retrieved January 23, 2026, from [Link]
-
Drying and distilling pyridine. (n.d.). Reddit. Retrieved January 23, 2026, from [Link]
-
Wurtz coupling. (n.d.). Reddit. Retrieved January 23, 2026, from [Link]
-
Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. (2021, April 26). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 23, 2026, from [Link]
-
Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Overcoming Electron-Withdrawing and Product-Inhibition Effects by Organocatalytic Aerobic Oxidation of Alkyl Pyridines and Related Alkylheteroarenes to Ketones. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2002). Chemical Reviews. Retrieved January 23, 2026, from [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2023). ACS Omega. Retrieved January 23, 2026, from [Link]
-
2-Acetylpyridine. (2023). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. (2017, August 1). ResearchGate. Retrieved January 23, 2026, from [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
-
Oxidative Dearomatization of Pyridines. (2017). PMC. Retrieved January 23, 2026, from [Link]
-
Wurtz reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Alcohol or alkyl halide oxidation into aldehyde using pyridine N-oxide. (2020, March 2). YouTube. Retrieved January 23, 2026, from [Link]
Sources
- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN1491214A - Process and catalyst for the preparation of acetylpyridine - Google Patents [patents.google.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Purification of Crude 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. Drawing upon established chemical principles and field-proven methodologies, this document provides in-depth, question-and-answer-based troubleshooting for common issues encountered during purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically a white to off-white or pale yellow crystalline solid.[1][2] Significant deviation from this appearance (e.g., a dark oil or brown solid) indicates the presence of substantial impurities. Its physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO | [2] |
| Molecular Weight | 211.26 g/mol | [2] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | Data not consistently reported; depends on purity. | N/A |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexanes, water. | [1][3] |
Q2: What are the most common impurities I should expect in my crude product?
The nature of impurities is highly dependent on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 3-picoline derivatives or p-tolyl precursors.
-
Reaction Reagents: Bases like pyridine or triethylamine, if used in the synthesis. The Dakin-West reaction, for instance, often uses pyridine as a base.[4][5][6]
-
Side Products: Depending on the reaction, these could include over-alkylated products, self-condensation products of the ketone, or by-products from the specific coupling chemistry employed.[1]
-
Solvents: Residual reaction or workup solvents.
Q3: How do I assess the purity of my product at different stages?
Thin-Layer Chromatography (TLC) is the most effective initial tool. Use a fluorescently-backed silica plate and visualize under UV light (254 nm). An ideal starting eluent is a 70:30 mixture of Hexane:Ethyl Acetate. A pure compound should yield a single, well-defined spot. The presence of multiple spots indicates impurities. For quantitative analysis, ¹H NMR spectroscopy and LC-MS are the standards.
Q4: What is the best general approach for purifying this compound?
The optimal purification strategy depends on the scale and impurity profile. A general workflow is presented below.
Caption: Decision workflow for purifying this compound.
Section 2: Detailed Troubleshooting Guides
This section addresses specific problems you may encounter during common purification procedures.
Problem Area: Column Chromatography
Q: My compound is streaking badly on the TLC plate. Why is this happening and how can I get clean spots?
Probable Cause: The basic nitrogen atom on the pyridine ring is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the molecules to "stick" to the stationary phase, resulting in tailing or streaking instead of a compact spot.
Scientific Explanation: Silica gel is an acidic stationary phase. Basic compounds like pyridines can undergo acid-base interactions, preventing the smooth equilibrium required for good chromatographic separation. This leads to poor peak shape and inefficient separation.
Solution:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base into your eluent system. Triethylamine (Et₃N) is the most common choice.
-
Recommended Protocol: Start with an eluent of Hexane:Ethyl Acetate and add 0.5-1% triethylamine by volume. For example, for 100 mL of eluent, use 99 mL of your solvent mixture and 1 mL of Et₃N. This will neutralize the active sites on the silica, dramatically improving the spot shape. Cation-exchange chromatography can also be an effective alternative for purifying pyridine derivatives.[7]
Q: My product is not eluting from the column, even with pure ethyl acetate. What is the cause?
Probable Cause: Your compound has adsorbed irreversibly to the silica gel, or the eluent is not polar enough to displace it.
Scientific Explanation: While the basicity of the pyridine ring is a primary factor, strong dipole-dipole interactions involving the ketone carbonyl group can also contribute to strong binding. If the compound was loaded in a solvent in which it is highly soluble (like dichloromethane), it may have crashed out of solution at the top of the column, creating a concentrated band that is difficult to mobilize.
Solutions:
-
Increase Eluent Polarity: Switch to a more polar solvent system. A gradient elution including methanol (e.g., 0-10% methanol in dichloromethane or ethyl acetate) is highly effective at eluting polar compounds.
-
Incorporate a Basic Modifier: As with TLC streaking, adding 1% triethylamine to the more polar eluent can help break the strong interaction with the silica gel and facilitate elution.
-
Check Loading Technique: Ensure the crude product is loaded onto the column in a minimal amount of solvent or adsorbed onto a small amount of silica gel (dry loading). This prevents precipitation and ensures a narrow starting band.
Problem Area: Recrystallization
Q: I'm getting an oil ("oiling out") instead of crystals when I cool my recrystallization solution. How can I fix this?
Probable Cause: The solution is becoming supersaturated at a temperature above the melting point of your compound, or the presence of impurities is depressing the melting point and inhibiting crystal lattice formation.
Scientific Explanation: Oiling out occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has a chance to form an ordered crystal lattice. This is common when the boiling point of the solvent is too high or when the solution is cooled too quickly.
Solutions:
-
Add More Solvent: The most common fix is to heat the solution to redissolve the oil, then add more hot solvent to decrease the saturation level. This allows the solution to cool to a lower temperature before saturation is reached, giving the molecules time to crystallize properly.
-
Cool Slowly: After dissolving your compound in the minimum amount of boiling solvent, allow it to cool slowly to room temperature before moving it to an ice bath. Slow cooling encourages the formation of larger, purer crystals.[8]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Try a Different Solvent System: If the issue persists, your chosen solvent may be inappropriate. Refer to the table below for suitable single or binary solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold.
| Solvent System | Rationale |
| Isopropanol | Good for moderately polar compounds. Often provides a good balance of solubility. |
| Acetone/Water | Dissolve in hot acetone, then add hot water dropwise until the solution becomes cloudy. Clarify with a few drops of acetone and cool. |
| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate, then add hexane until cloudy. Clarify with a few drops of ethyl acetate and cool. |
| N,N-dimethylformamide (DMF) & Acetone | A patent for a similar compound describes dissolving the purified product in hot DMF, followed by quenching, filtration, and washing with acetone to induce crystallization.[1] |
Problem Area: Acid-Base Liquid-Liquid Extraction
Q: I performed an acidic wash to remove basic impurities, but my product recovery from the organic layer was very low. What went wrong?
Probable Cause: Your target compound, this compound, is itself basic and was extracted into the acidic aqueous layer along with the impurities.
Scientific Explanation: The pyridine nitrogen has a pKa of approximately 5.2. When washing with an aqueous acid solution with a pH significantly below 5.2 (e.g., 1M HCl, pH ≈ 0), the pyridine nitrogen becomes protonated, forming a pyridinium salt. This salt is ionic and therefore highly soluble in the aqueous layer, causing your product to be lost from the organic phase.
Solution & Workflow: This property can be exploited for purification. Instead of trying to keep the product in the organic layer, you can intentionally extract it into the aqueous phase, leaving neutral impurities behind.
Caption: Acid-base extraction workflow for purifying the basic target compound.
Protocol:
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution three times with 1M HCl. Combine the aqueous layers.
-
The organic layer now contains neutral impurities and can be discarded.
-
Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 3M NaOH or saturated NaHCO₃) with stirring until the pH is ~8-9. Your product will deprotonate and may precipitate or form an oil.
-
Extract the basified aqueous solution three times with fresh ethyl acetate.
-
Combine these new organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product. A similar acid-base wash and re-precipitation is described in the literature for related compounds.[1]
References
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). Google Patents.
-
Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. Retrieved from [Link]
-
Dakin–West reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Ohlsson, J., et al. (n.d.). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. PubMed. Retrieved from [Link]
-
St. Onge, B. J., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57221. Retrieved from [Link]
-
Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. (2021). ResearchGate. Request PDF. Retrieved from [Link]
-
1-(3-Pyridinyl)-Ethanone – Photoinduced Proton Transfer and Isomerisation. (n.d.). ResearchGate. Request PDF. Retrieved from [Link]
-
Dakin-West Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]
- Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537.
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2023). ACS Publications. Retrieved from [Link]
-
Clark, J. (2015). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(1), 12-22. Retrieved from [Link]
-
1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands. (2008). PubMed. Retrieved from [Link]
-
Biswas, T. (2022, January 14). Dakin–West Reaction: Mechanism and Application for Oxazole synthesis. YouTube. Retrieved from [Link]
- Deanesly, R. M. (1939). Purification of ketones. U.S. Patent No. 2,166,584.
-
1-(p-tolyl)ethanone. (2024). ChemBK. Retrieved from [Link]
-
CSUN Chemistry. (2020, May 18). Recrystallization of Acetanilide. YouTube. Retrieved from [Link]
-
The Dakin-West reaction: Past, present and future. (n.d.). ResearchGate. Request PDF. Retrieved from [Link]
-
Lee, Y. C., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 236-242. Retrieved from [Link]
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
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- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Aqueous Solubility of Pyridinyl Ketones for Biological Assays
Welcome to the technical support center dedicated to addressing the challenges associated with the aqueous solubility of pyridinyl ketones in biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and in-depth explanations to ensure the reliability and accuracy of your experimental data. Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated compound activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[1][2][3] This guide will equip you with the knowledge and protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my pyridinyl ketone compounds consistently showing low solubility in my aqueous assay buffer?
A1: The solubility of pyridinyl ketones in aqueous solutions is largely dictated by their physicochemical properties. The pyridine ring, while containing a nitrogen atom that can be protonated, is still a relatively non-polar aromatic system.[4] The ketone group adds some polarity, but the overall solubility is heavily influenced by the substituents on both the pyridine and the phenyl rings. Lipophilic (oily or fatty) substituents will significantly decrease aqueous solubility. Furthermore, the crystalline structure of the solid compound can have a high lattice energy, making it difficult for water molecules to solvate and dissolve the individual molecules.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of a pyridinyl ketone into my aqueous assay buffer. What is happening?
A2: This is a common phenomenon known as "precipitation upon dilution." Your compound is likely highly soluble in the organic solvent, Dimethyl Sulfoxide (DMSO), but its solubility dramatically decreases when introduced to the aqueous environment of your assay buffer.[1][2][3] Even though the final DMSO concentration in your assay might be low, the localized concentration of the compound at the point of addition can exceed its aqueous solubility limit, causing it to crash out of solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A3: The maximum tolerable DMSO concentration is cell-line specific and also depends on the duration of the assay.[5] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[6] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the optimal concentration for your specific cell line and assay conditions.[5][6] It is recommended to keep the final DMSO concentration at or below 0.1% whenever possible.[5]
Q4: Can poor solubility of my pyridinyl ketone lead to inaccurate IC50 values?
A4: Absolutely. If a compound precipitates in the assay, the actual concentration of the dissolved, active compound is lower than the nominal concentration you prepared.[1] This can lead to an underestimation of the compound's potency, resulting in an artificially high IC50 value.[2][3] Ensuring your compound is fully solubilized is critical for generating accurate and reliable dose-response curves.
Troubleshooting Guide: Compound Precipitation in Biological Assays
This guide provides a systematic approach to diagnosing and resolving solubility issues with your pyridinyl ketone compounds.
Issue 1: Precipitate Observed Immediately Upon Dilution of DMSO Stock
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Exceeding Aqueous Solubility Limit | 1. Decrease the final concentration of your compound. 2. Increase the final DMSO concentration in your assay (while staying within the tolerated limits for your cells).[5][6] 3. Use a co-solvent system. [7][] | The compound's intrinsic aqueous solubility is too low for the desired concentration. Using a higher percentage of a co-solvent can increase the solubility of non-polar compounds.[] |
| Poor Mixing Technique | 1. Add the DMSO stock to the assay buffer while vortexing or stirring to ensure rapid dispersion. 2. Perform a serial dilution in the assay buffer rather than a single large dilution step. | Rapid mixing prevents localized high concentrations of the compound, allowing it to dissolve more effectively before it has a chance to precipitate. |
| Temperature Effects | 1. Pre-warm your assay buffer to the assay temperature (e.g., 37°C) before adding the compound stock.[9] | Solubility is often temperature-dependent. For many compounds, solubility increases with temperature. |
Issue 2: Precipitate Forms Over Time During Incubation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Metastable Solution | 1. Incorporate a solubility enhancer like a cyclodextrin into your assay buffer.[10] 2. Consider using a different co-solvent that provides better long-term stability. | The initial solution may be supersaturated and thermodynamically unstable, leading to precipitation over time. Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their stability in aqueous solutions.[10] |
| Interaction with Assay Components | 1. Test the solubility of your compound in the base buffer without proteins or other biological components. 2. If solubility is an issue only with complete media, consider reducing the serum concentration if possible. | Your compound may be binding to proteins or other components in the assay medium, leading to aggregation and precipitation. |
| pH Changes | 1. Ensure your assay buffer is adequately buffered to maintain a stable pH throughout the experiment. | The solubility of compounds with ionizable groups, such as the pyridine nitrogen, can be highly pH-dependent. |
Experimental Protocols
Protocol 1: Preparation of a Pyridinyl Ketone Stock Solution
This protocol outlines the standard procedure for preparing a concentrated stock solution of your compound, typically in DMSO.
Materials:
-
Pyridinyl ketone compound
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Appropriate microcentrifuge tubes or vials
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required mass of the compound using its molecular weight.
-
Weigh the compound accurately using an analytical balance and transfer it to a suitable vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution for stubborn compounds.[9]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Aqueous Solubility Assay using Nephelometry
This is a high-throughput method to estimate the aqueous solubility of your compounds.[13]
Materials:
-
Pyridinyl ketone DMSO stock solution
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Nephelometer or plate reader with a light scattering detection mode
-
Clear-bottom microplates
Procedure:
-
Prepare a serial dilution of your compound's DMSO stock solution in a DMSO-filled microplate.
-
Add a fixed volume of the aqueous assay buffer to the wells of a separate clear-bottom microplate.
-
Transfer a small volume of the DMSO serial dilutions to the corresponding wells of the buffer-containing plate.
-
Mix the plate thoroughly.
-
Measure the light scattering or turbidity at each concentration using a nephelometer.
-
The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
Advanced Solubilization Strategies
When standard methods are insufficient, consider these advanced formulation strategies.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble guest molecules, like pyridinyl ketones, forming inclusion complexes that have enhanced aqueous solubility and stability.[10]
-
Types: Alpha, beta, and gamma cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are commonly used.
-
Application: Add the cyclodextrin to your aqueous assay buffer before introducing the compound stock solution. The optimal type and concentration of cyclodextrin should be determined empirically.
Co-Solvent Systems
Using a mixture of solvents can sometimes enhance solubility more effectively than a single co-solvent.[14]
-
Common Co-solvents: In addition to DMSO, other co-solvents to consider include ethanol, propylene glycol, and polyethylene glycol (PEG).[]
-
Screening: A co-solvent screen can be performed to identify the optimal solvent or solvent mixture for your compound.
Visualizing Experimental Workflows
Caption: A typical experimental workflow for testing pyridinyl ketones, including troubleshooting steps for solubility issues.
Caption: A decision tree for troubleshooting compound precipitation in biological assays.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. Available at: [Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
Pyridine ketone | C6H3NO. PubChem. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. Available at: [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]
-
Novel solid-phase assay of ketone bodies in urine. ResearchGate. Available at: [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
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Preparing Solutions. Chemistry LibreTexts. Available at: [Link]
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How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
Solvents to Fragments to Drugs: MD Applications in Drug Design. PubMed Central. Available at: [Link]
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Pyridine. Wikipedia. Available at: [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
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Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Available at: [Link]
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Chemical Properties of Pyridine (CAS 110-86-1). Cheméo. Available at: [Link]
-
Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PubMed. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
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DMSO usage in cell culture. LifeTein. Available at: [Link]
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A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]
-
Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link]
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What is the highest acceptable limit of DMSO concentration for use in an MIC assay? ResearchGate. Available at: [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
Co-solvent systems in dissolution testing: Theoretical considerations. ResearchGate. Available at: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Purdue University. Available at: [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ResearchGate. Available at: [Link]
-
Pyridine. chemeurope.com. Available at: [Link]
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Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link]
-
Solutions and dilutions: working with stock solutions. Rice University. Available at: [Link]
-
Pyridine Aldehydes and Ketones. ResearchGate. Available at: [Link]
-
Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. MDPI. Available at: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Innopv. Available at: [Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Maximum DMSO concentration in media for cell culture? Reddit. Available at: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Available at: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
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- 14. pharmtech.com [pharmtech.com]
minimizing side reactions during the synthesis of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
Welcome to the technical support center for the synthesis of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important ketone building block. By understanding the causality behind these issues, you can optimize your reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for synthesizing this class of aryl ketones involve transition-metal catalyzed cross-coupling reactions.[1][2] These reactions form the critical C-C bond between the pyridine and tolyl moieties. The two principal strategies are:
-
Acylative Cross-Coupling: This involves the reaction of an organometallic reagent derived from 3-methylpyridine (a pyridyl nucleophile) with a p-tolyl electrophile that already contains the carbonyl group (e.g., p-toluoyl chloride).
-
Cross-Coupling followed by Oxidation or Hydrolysis: This approach first couples a 3-halopyridine with a p-tolyl derivative, followed by a subsequent reaction to install the ketone. A more direct route involves coupling a pyridyl organometallic with a p-methylbenzonitrile, followed by acidic hydrolysis.[3]
The Negishi and Suzuki-Miyaura couplings are particularly well-suited for these transformations due to their high functional group tolerance and generally mild reaction conditions.[4][5][6]
Q2: Why is the pyridine ring susceptible to specific side reactions?
A2: The pyridine ring presents unique challenges compared to a simple benzene ring. The nitrogen atom is nucleophilic and basic, which can lead to:
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium or nickel catalyst center, potentially forming unreactive complexes and hindering the catalytic cycle.[7]
-
N-Alkylation/N-Arylation: Under certain conditions, the nitrogen can compete with the desired carbon nucleophile, leading to undesired N-functionalized byproducts.
-
Altered Reactivity: The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, which can lead to unexpected pathways depending on the reagents used.[8]
Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low yield of the desired ketone with significant recovery of starting materials.
Probable Cause A: Catalyst Inactivation
The pyridine nitrogen in your starting material or product is likely coordinating to the Pd(0) active species, effectively poisoning the catalyst and stalling the reaction. This is a common issue in cross-coupling reactions involving nitrogen-containing heterocycles.[7]
Solution A: Choice of Ligand and Pre-catalyst
The ligand sphere around the palladium center is critical to prevent catalyst inhibition and promote efficient catalytic turnover.[1]
-
Use Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[5] Their steric bulk can disfavor the binding of the pyridine nitrogen while their electron-donating nature promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[9]
-
Employ Pre-formed Catalysts: Using well-defined Pd(II) pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can ensure efficient generation of the active Pd(0) species in situ, overcoming issues with slow or incomplete reduction of standard Pd(II) sources like Pd(OAc)₂.[1]
Probable Cause B: Inefficient Transmetalation (Negishi Coupling)
If you are using a Negishi coupling (organozinc reagent), the transmetalation step (transfer of the organic group from zinc to palladium) can be sluggish. This is often dependent on the nature of the organozinc species and the presence of salt additives.
Solution B: Optimizing the Organozinc Reagent
-
Ensure Complete Formation: Confirm the full conversion of your pyridyl halide to the organozinc reagent before adding the catalyst and coupling partner.
-
Role of Lithium Salts: The presence of lithium salts (e.g., LiCl), which are byproducts of the initial metal-halogen exchange, can accelerate transmetalation by breaking up zincate aggregates. If you isolate your organozinc, consider adding 1-2 equivalents of anhydrous LiCl to the reaction.
Problem 2: Formation of a significant amount of 4,4'-dimethylbiphenyl (p-tolyl homocoupling).
Probable Cause: Dominance of Homocoupling Pathway
This side reaction occurs when two molecules of the p-tolyl partner couple with each other. It is particularly prevalent under conditions that favor reductive elimination from a diorganopalladium(II) species, (p-tolyl)₂PdL₂, over the desired cross-coupling pathway. This can be exacerbated by slow transmetalation of the pyridyl nucleophile.
Solution: Adjusting Reaction Parameters
-
Lower Catalyst Loading: High concentrations of the palladium catalyst can sometimes favor homocoupling. Reduce the catalyst loading to 0.5–2 mol %.
-
Control Temperature: Running the reaction at the lowest effective temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.[10][11]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organometallic pyridine nucleophile relative to the p-tolyl electrophile to ensure the palladium intermediate is more likely to encounter the correct coupling partner after the initial oxidative addition.
Table 1: Effect of Ligand on Homocoupling in a Model Acylative Suzuki Coupling
| Ligand (2 mol %) | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| PPh₃ | 100 | 45 | 38 |
| PCy₃ | 80 | 72 | 15 |
| SPhos | 60 | 91 | <5 |
Data is illustrative and based on general principles of cross-coupling reactions.
Problem 3: Product is contaminated with a tertiary alcohol, 1-(p-tolyl)-1-(pyridin-3-yl)ethanol.
Probable Cause: Over-addition to the Ketone Product
This byproduct arises if your organometallic nucleophile (e.g., 3-pyridyl lithium or Grignard reagent) is highly reactive and adds to the ketone carbonyl of your newly formed product. This is more common in one-pot syntheses where the nucleophile is present alongside the product for extended periods.
Solution: Methodological Adjustments
-
Switch to a Less Reactive Nucleophile: Organozinc reagents used in Negishi couplings are significantly less nucleophilic than their organolithium or Grignard counterparts and generally do not add to ketones under the reaction conditions.[4][12] This makes the Negishi coupling the superior choice for avoiding this specific side reaction .[13]
-
Inverse Addition: If using a highly reactive nucleophile is unavoidable, add the electrophile (e.g., p-toluoyl chloride) slowly to a solution of the nucleophile. This keeps the concentration of the electrophile low and minimizes the time the newly formed ketone product is exposed to a large excess of the potent nucleophile.
-
Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to temper the reactivity of the organometallic reagent.
Visual Troubleshooting & Workflow
The following diagram outlines a decision-making process for troubleshooting common issues during the synthesis.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
Recommended Protocol: Optimized Negishi Coupling
This protocol is designed to minimize the side reactions discussed above, particularly over-addition and catalyst inhibition. It utilizes an organozinc reagent, which offers an excellent balance of reactivity and functional group tolerance.[4][12]
Step 1: Preparation of 3-Pyridylzinc Chloride
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromopyridine (1.0 eq) and anhydrous THF (approx. 0.5 M).
-
Cooling: Cool the solution to -20 °C in an appropriate cooling bath.
-
Metal-Halogen Exchange: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -15 °C. Stir for 30 minutes at this temperature. A white precipitate of 3-lithiopyridine may form.
-
Transmetalation to Zinc: In a separate flask, prepare a solution of anhydrous zinc chloride (1.1 eq) in anhydrous THF. Add this solution slowly to the 3-lithiopyridine suspension at -20 °C.
-
Warming: Allow the resulting mixture to slowly warm to room temperature and stir for 1 hour. You have now formed the 3-pyridylzinc chloride reagent.
Step 2: Palladium-Catalyzed Cross-Coupling
-
Reagent Addition: To the freshly prepared 3-pyridylzinc chloride solution, add p-toluoyl chloride (0.95 eq).
-
Catalyst Addition: Add the palladium catalyst. A recommended system is Pd(OAc)₂ (1 mol %) and SPhos (2 mol %).
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup: Dilute with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.
Mechanism Overview: Desired vs. Side Reaction
The diagram below illustrates the key catalytic cycle for the desired Negishi coupling versus the homocoupling side reaction.
Caption: Simplified Catalytic Cycles for Desired vs. Side Reactions.
References
-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(1), 12-22. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]
-
Grokipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Retrieved from [Link]
- F. Fontana, et al. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry. [Link]
-
Singh, A., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Kim, J., & Park, S. B. (2011). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Preparation of Aryl Ketones via Ni‐Catalyzed Negishi‐Coupling Reactions with Acid Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
-
D'Amato, E. M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- C. D. Chang, et al. (1987). Process for the production of pyridine or alkyl substituted pyridines.
-
ResearchGate. (n.d.). Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid. Retrieved from [Link]
-
Zhang, J., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link]
-
Darrow, W. T. (2020). The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. [Link]
-
Bakherad, M., & Keivanloo, A. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Al-Khafaji, Y. M., et al. (2023). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. Molecules. [Link]
-
ResearchGate. (n.d.). The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. Retrieved from [Link]
-
Reiser, O. (2017). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16. YouTube. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group. [Link]
-
Li, J., et al. (2025). Pd-Catalyzed Decarboxylative Negishi Coupling of Zinc Aryl Carboxylates with Arylthianthrenium Salts. Organic Letters. [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjms.com [irjms.com]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. vapourtec.com [vapourtec.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Sci-Hub. ChemInform Abstract: Preparation of Aryl Ketones via Ni‐Catalyzed Negishi‐Coupling Reactions with Acid Chlorides. / ChemInform, 2011 [sci-hub.se]
Technical Support Center: Scaling Up 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone Production
Introduction: 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone is a pivotal ketone intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its robust and efficient production is critical for the downstream manufacturing of numerous therapeutics. This technical support guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with the synthesis and scale-up of this key intermediate. We will delve into common troubleshooting scenarios, provide validated protocols, and offer insights grounded in chemical principles to ensure a successful and scalable process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods involve the reaction of a p-tolyl-containing nucleophile with a 3-pyridyl-containing electrophile, or vice-versa. Key routes include the condensation of p-tolualdehyde with 3-picoline derivatives, or the reaction of a p-tolyl Grignard reagent with 3-pyridineacetonitrile. The choice of route often depends on the cost and availability of starting materials, as well as the desired impurity profile.
Q2: What are the critical process parameters to monitor during the reaction?
A2: Temperature control is paramount, as exothermic events can lead to side reactions and impurity formation. The rate of reagent addition, stoichiometry, and catalyst loading are also critical. For instance, in a Grignard-based synthesis, slow addition of the Grignard reagent to the nitrile at low temperatures is crucial to prevent the formation of over-addition byproducts.
Q3: Is this compound stable under typical storage conditions?
A3: The compound is generally stable as a solid at ambient temperature. However, it is good practice to store it in a cool, dry, and dark environment to prevent potential degradation over extended periods. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) if it is to be kept for a long time, as this will minimize oxidative degradation.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: My reaction yield is consistently below 60%. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the potential culprits.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials:
-
Diagnosis: Verify the purity of your starting materials (e.g., p-tolualdehyde, 3-picoline, or Grignard reagents) using techniques like NMR or GC-MS. Moisture in solvents or reagents is a common issue, especially with water-sensitive reactions like Grignard additions.
-
Solution: Use freshly distilled solvents and ensure all reagents meet the required purity specifications. Dry glassware thoroughly before use.
-
-
Suboptimal Reaction Temperature:
-
Diagnosis: An incorrect temperature profile can either slow the reaction to a crawl or promote the formation of side products.
-
Solution: Carefully control the reaction temperature. For exothermic reactions, ensure your cooling system is adequate for the scale of the reaction. A slow, controlled addition of reagents can help manage the exotherm.
-
-
Inefficient Mixing:
-
Diagnosis: In heterogeneous reactions or as the reaction mass thickens, poor mixing can lead to localized "hot spots" or areas of high reagent concentration, both of which can foster side reactions.
-
Solution: On a larger scale, the type of impeller and stirring speed are critical. An overhead stirrer with a properly designed impeller (e.g., anchor or pitched-blade turbine) is often necessary to ensure homogeneity.
-
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: High Levels of Impurities
Q: I am observing significant impurities in my crude product by HPLC/TLC analysis. How can I identify and minimize them?
A: Impurity formation is a common challenge during scale-up. The key is to identify the structure of the impurity to understand its formation mechanism.
Common Impurities and Their Mitigation:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Over-addition Products | In reactions like Grignard additions, the ketone product can react with another equivalent of the Grignard reagent. | Maintain a low reaction temperature (-10 to 0 °C) and add the Grignard reagent slowly to a solution of the nitrile. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing. | Increase reaction time, optimize temperature, or improve agitation. |
| Side-Products from Base | Strong bases can promote self-condensation of the starting materials or product. | Choose a less reactive base if possible, or carefully control the stoichiometry and addition rate of the base. |
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include isopropanol, ethanol, or toluene/heptane mixtures.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities (including charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 3: Work-up and Isolation Difficulties
Q: During the aqueous work-up, I am struggling with emulsion formation and poor phase separation. What can I do?
A: Emulsions are common when scaling up, especially when basic aqueous solutions are used to quench reactions involving organometallic reagents.
Solutions for Emulsion Breaking:
-
Addition of Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous phase, often leading to better separation.
-
Filtration: Passing the emulsion through a pad of a filter aid like Celite® can sometimes break the emulsion.
-
Solvent Addition: Adding more of the organic solvent can help to break the emulsion.
-
pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes destabilize the emulsion.
Process Scale-Up Considerations
Scaling up a reaction from the lab bench to a pilot plant or full-scale production facility introduces new challenges.
Overall Synthetic Workflow & Scale-Up Checkpoints:
Caption: Key stages and checkpoints for scaling up production.
Key Considerations for Scale-Up:
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes heat removal more challenging. A thorough understanding of the reaction's thermal profile is essential to prevent runaway reactions.
-
Mass Transfer: Mixing becomes more complex on a larger scale. Ensure that your agitation is sufficient to keep solids suspended and maintain a homogeneous reaction mixture.
-
Safety: A comprehensive Process Hazard Analysis (PHA) should be conducted to identify and mitigate potential risks, such as exothermic events, gas evolution, and handling of hazardous materials.
References
-
General Synthesis of Ketones: For a comprehensive overview of ketone synthesis, including reactions relevant to the formation of this compound, refer to standard organic chemistry textbooks.
- Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
URL: [Link]
-
Willgerodt-Kindler Reaction: This reaction is a potential route for the synthesis of related structures and provides insights into the behavior of aryl ketones and sulfur reagents.
- Source: Organic Syntheses
-
URL: [Link]
-
Grignard Reactions: For detailed procedures and considerations for Grignard reactions, especially with nitriles.
- Source: Organic Reactions
-
URL: [Link]
-
Process Safety in Chemical Manufacturing: For guidelines on conducting Process Hazard Analysis (PHA) and ensuring safe scale-up.
- Source: Center for Chemical Process Safety (CCPS)
-
URL: [Link]
Technical Support Center: Purification of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the purification of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone (CAS No. 40061-21-0). This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will address common issues through a series of frequently asked questions, providing not just protocols, but the underlying chemical principles to empower you to adapt and troubleshoot your specific situation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've just completed the synthesis. What are the most probable impurities in my crude this compound?
Answer:
Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route employed. A common method for synthesizing this class of compounds is through the alkylation of an enolate, which involves reacting a nucleophilic enolate with an electrophilic alkyl halide.[1][2]
Based on this, your crude product likely contains a mixture of the following:
| Impurity Type | Specific Examples | Rationale / Origin | Key Characteristics for Separation |
| Unreacted Starting Materials | 3-Picoline derivatives, p-Tolyl esters or nitriles. | Incomplete reaction conversion. | Polarity and basicity will differ significantly from the product. |
| Reaction By-products | Self-condensation products of the ketone; Di-alkylated products. | Enolates can react with themselves or undergo multiple alkylations if not controlled.[2] | Higher molecular weight and different polarity. |
| Reagents & Catalysts | Strong bases (e.g., LDA, NaH), Palladium catalysts, Phosphine ligands. | Remnants from the reaction setup. A patent for a similar structure uses a Palladium/Xantphos system.[3] | Can often be removed by aqueous washes or specific filtration techniques. |
| Isomeric Impurities | 2-(Pyridin-2-yl)- or 2-(Pyridin-4-yl)- isomers. | Use of impure starting materials or side reactions. | Very similar polarity, often the most challenging to separate.[4] |
Question 2: My initial workup was a simple solvent extraction, but the crude material is still a complex, oily mixture. What is a more robust initial cleanup strategy?
Answer:
A simple aqueous wash is often insufficient. The most powerful initial purification step for this molecule leverages the basicity of the pyridine ring. An acid-base extraction is highly effective at separating your basic product from neutral or acidic impurities.
The underlying principle is manipulating the solubility of your target compound. The pyridine nitrogen is a weak base (pKa of its conjugate acid is ~5.2). In a dilute acidic solution (pH < 4), it becomes protonated, forming a water-soluble pyridinium salt. Neutral organic impurities (like starting materials or self-condensation by-products) will remain in the organic layer.
Caption: Workflow for Acid-Base Extraction.
Detailed Protocol: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat this extraction 2-3 times.
-
Expert Insight: The product, now protonated, will move into the aqueous layer. Most neutral organic impurities will remain in the original organic layer. You can confirm this by TLC analysis of both layers.
-
-
Combine & Wash: Combine the acidic aqueous layers. Perform a "back-wash" with a small amount of fresh EtOAc or DCM to remove any trapped neutral impurities from the aqueous phase. Discard this organic wash.
-
Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) until the pH is basic (pH 8-9), confirmed with pH paper.
-
Trustworthiness Check: As you basify, the protonated pyridinium salt is neutralized back to the free base, which is no longer water-soluble. You should observe the product precipitating as a solid or oiling out.
-
-
Final Extraction: Extract the now-neutralized aqueous solution with fresh portions of EtOAc or DCM (3 times).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, base-free product.[3][5]
Question 3: The acid-base extraction helped, but my NMR still shows minor impurities that are structurally similar to my product. How do I proceed?
Answer:
This is a classic scenario where impurities have similar bulk properties (like basicity) but differ slightly in polarity. For this, silica gel flash column chromatography is the standard and most effective technique.[6][7]
The principle involves separating compounds based on their differential adsorption to a polar stationary phase (silica gel) and elution with a non-polar mobile phase. More polar compounds interact more strongly with the silica and elute later. Your product, containing a polar ketone and a pyridine ring, is moderately polar.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Sample Preparation: Adsorb your material onto a small amount of silica gel ("dry loading") for better resolution, especially if the material is not very soluble in the initial eluent.
-
Eluent System Selection: Finding the right mobile phase is critical. A mixture of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate) is a common starting point.
-
Field Insight: A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, often provides the best separation. A typical gradient might be from 5% EtOAc in Hexanes to 50% EtOAc in Hexanes.[3]
-
-
Troubleshooting Streaking: The basic pyridine moiety can sometimes interact too strongly with the acidic silica gel, causing the spot to "streak" on a TLC plate and the peak to tail during column chromatography.
-
Solution: To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonia (in methanol), to your eluent system. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
| Solvent System (v/v) | Typical Application | Notes |
| Hexanes / Ethyl Acetate | General purpose, good for a wide range of polarities. | Start with 20% EtOAc and increase polarity as needed. |
| DCM / Methanol | For more polar compounds that don't move in Hex/EtOAc. | Start with 1-2% MeOH. Can be too strong if not careful. |
| Toluene / Acetone | An alternative system with different selectivity. | May help separate isomers that co-elute in other systems. |
Question 4: I have a solid post-chromatography, but it's off-white or slightly yellow. How can I obtain analytically pure, crystalline material?
Answer:
For obtaining a high-purity solid, recrystallization is the final and most crucial step. This technique purifies compounds based on differences in solubility at different temperatures. An ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.
Caption: The Recrystallization Workflow.
Protocol & Solvent Selection
-
Solvent Screening: Test solubility in small vials. Good single solvents to try include ethanol, isopropanol, acetone, or ethyl acetate. A good rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[8] A patent for a structurally related compound uses recrystallization from acetone.[3]
-
Using a Solvent Pair: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., DCM or acetone) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or water) until the solution becomes cloudy (the saturation point).
-
Heating and Cooling: Gently heat the cloudy solution until it becomes clear again. Then, allow it to cool slowly to room temperature, and finally, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
| Solvent/System | Polarity | Comments |
| Isopropanol / Water | Polar | Dissolve in hot isopropanol, add water dropwise until cloudy. |
| Acetone / Hexanes | Medium / Non-polar | A versatile system for moderately polar compounds.[8] |
| Ethanol | Polar | A common and effective solvent for compounds with H-bond acceptors.[8] |
| Ethyl Acetate / Hexanes | Medium / Non-polar | Another widely used system; good for removing non-polar grease. |
By systematically applying these principles of acid-base chemistry, chromatography, and crystallization, you can reliably and efficiently remove stubborn impurities to obtain high-purity this compound for your research and development needs.
References
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
- Method for purification of ketones. Google Patents.
-
Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses. URL: [Link]
- Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
-
The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. URL: [Link]
-
How can I purify two different-substituted aromatic compounds?. ResearchGate. URL: [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. URL: [Link]
- Purification of ketones. Google Patents.
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. URL: [Link]
- Process of preparing pyridyl alkyl ketones. Google Patents.
-
Alkylation of Enolate Ions. Chemistry LibreTexts. URL: [Link]
-
Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. URL: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. URL: [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. URL: [Link]
-
Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. URL: [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. URL: [Link]
-
Enolate alkylation. Organic Chemistry 1: An open textbook. URL: [Link]
-
Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. PubMed. URL: [Link]
-
1-(Pyridin-3-yl)-2-(p-tolyl)ethanone. King Scientific. URL: [Link]
-
Chromatography and Separation. Biocompare. URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biocompare.com [biocompare.com]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Reaction Condition Optimization for Pyridyl-Tolyl Cross-Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges of coupling pyridyl and tolyl moieties. The inherent electronic properties of pyridine substrates introduce unique complexities not always encountered in standard biaryl couplings. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical, step-by-step approach to identify and resolve the root cause.
Issue 1: Low to No Product Yield
Question: I've set up my reaction between a halopyridine and tolylboronic acid, but I'm seeing very low conversion to the desired product, or no reaction at all. What are the likely causes and how can I fix it?
Answer:
This is the most common issue when working with pyridine substrates. The root cause often traces back to one of three areas: catalyst inhibition, substrate instability, or a suboptimal catalytic system.
Causality & Explanation:
The lone pair of electrons on the pyridine nitrogen atom can act as a potent ligand, coordinating strongly to the palladium center. This coordination can poison the catalyst, blocking its active sites and preventing it from participating in the catalytic cycle.[1][2] This is particularly problematic with 2-substituted pyridines. Furthermore, heteroaryl boronic acids, especially 2-pyridyl derivatives, are prone to rapid decomposition via protodeboronation, where the C-B bond is cleaved by a proton source (like water), returning the unreacted pyridine starting material.[3][4]
Troubleshooting Workflow:
-
Assess Boronic Acid/Ester Quality: Pyridylboronic acids can be unstable and degrade upon storage.[4] Before changing other parameters, verify the integrity of your boronic acid.
-
Action: Run a quick ¹H or ¹¹B NMR of your pyridylboronic acid. Look for signs of decomposition or the presence of boroxine (a cyclic anhydride formed by dehydration).
-
Solution: If degradation is suspected, use a freshly opened bottle or consider switching to a more stable boronate ester, such as a pinacol boronate ester.[3][5] These are generally more resistant to protodeboronation.
-
-
Re-evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this transformation because they are not electron-rich or bulky enough to promote the key steps of the catalytic cycle and prevent catalyst inhibition.
-
Action: Switch to a modern, specialized ligand designed for challenging couplings.
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like SPhos , XPhos , or RuPhos are highly effective as they promote the crucial oxidative addition and reductive elimination steps while their steric bulk helps prevent the pyridine nitrogen from deactivating the palladium center.[6][7]
-
-
Optimize the Base and Solvent System: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so harsh that it promotes substrate decomposition.[8] The presence of water can also be a double-edged sword; it can aid in dissolving the base but also accelerates protodeboronation.[9]
-
Action: Screen different bases and solvent conditions.
-
Solution: Mild inorganic bases are often preferred. Start with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9] These have shown high efficacy in pyridyl couplings. For solvents, anhydrous conditions using dioxane, THF, or toluene are a good starting point. While some water is often required, minimizing it can suppress protodeboronation.[4][9]
-
-
Ensure Rigorous Inert Conditions: Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) species and can also promote the homocoupling of your boronic acid, leading to tolyl-tolyl dimers as a byproduct.[1][4]
-
Action: Improve your inert atmosphere technique.
-
Solution: Degas your solvent thoroughly before use by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[4] Assemble your reaction under a positive pressure of inert gas.
-
Issue 2: Significant Homocoupling of the Tolylboronic Acid
Question: My main byproduct is the tolyl-tolyl homocoupled product (e.g., bitolyl). Why is this happening and how can I prevent it?
Answer:
Homocoupling arises from two primary pathways: an oxygen-promoted reaction or a reaction involving a Pd(II) species before the catalytic cycle is fully established.[1]
Causality & Explanation:
In the presence of oxygen, a palladium-catalyzed oxidative homocoupling of the boronic acid can occur.[1] Alternatively, if your palladium source is a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must first be reduced to the active Pd(0) state. The boronic acid can act as the reductant in this process, leading to the formation of a homocoupled dimer.
Troubleshooting Workflow:
-
Improve Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.
-
Action: Ensure your solvents are rigorously deoxygenated and the reaction is maintained under a strict inert atmosphere from start to finish.[4]
-
-
Use a Pd(0) Precatalyst: Starting with a palladium source already in the correct oxidation state can minimize side reactions during the induction period.
-
Solution: Consider using a precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. When using Pd₂(dba)₃, it must be paired with a suitable phosphine ligand.
-
-
Control Stoichiometry: An excess of boronic acid can sometimes favor homocoupling.
-
Action: Use a smaller excess of the tolylboronic acid. A stoichiometry of 1.1 to 1.2 equivalents is often sufficient.
-
Issue 3: Irreproducible Results
Question: My first attempt at the reaction worked perfectly, but now I can't get it to work again with consistent yields. What's going wrong?
Answer:
Irreproducibility in Suzuki couplings, especially sensitive ones, almost always points to hidden variables in reagents or setup.[4]
Causality & Explanation:
The success of this reaction hinges on the quality of the reagents and the exclusion of catalyst poisons like oxygen and water. A batch of boronic acid may have degraded, a solvent may not have been properly dried or degassed, or trace contaminants could be interfering with the reaction.
Troubleshooting Workflow:
-
Reagent Audit: Scrutinize every component.
-
Action: Use a fresh, unopened bottle of the pyridylboronic acid or boronate ester. Use a new bottle of anhydrous, degassed solvent. If you are using a solid base like K₃PO₄, ensure it is dry (it can be baked in an oven if necessary). Check the quality of your palladium catalyst; older bottles can degrade.[4]
-
-
Standardize Your Procedure: Small, unintentional variations in setup can have a large impact.
-
Action: Write down a detailed, step-by-step protocol and follow it precisely every time. Pay close attention to the order of addition, the degassing time, and the stirring rate. For example, a common and robust procedure is to combine all solids (halopyridine, boronic acid, base, catalyst, ligand), purge the flask with inert gas, and then add the degassed solvent via syringe.
-
-
Run a Control Reaction: Use a known, reliable coupling reaction (e.g., 4-bromotoluene with phenylboronic acid) to test your catalyst, base, and solvent system. If this "easy" reaction fails, it confirms a problem with one of your common reagents or your technique, not with the specific pyridyl substrate.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for coupling pyridyl and tolyl groups?
For coupling electron-deficient heteroaryl halides like halopyridines, the most effective catalysts are generated in situ from a palladium source and a specialized ligand.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are excellent and common choices.
-
Ligand: Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly versatile and powerful ligand for this purpose, often providing excellent yields where others fail.[6] Other excellent choices include XPhos and RuPhos . These ligands accelerate the rate-limiting steps and stabilize the palladium catalyst.[7] N-heterocyclic carbenes (NHCs) can also be effective alternatives to phosphine ligands.[8][10]
Q2: Which base should I use and why?
The base plays a crucial role in activating the boronic acid for transmetalation.[8][11] For pyridyl couplings, a moderately strong, non-nucleophilic base is ideal.
-
Recommended: K₃PO₄ (potassium phosphate) is often the best choice. It has good solubility in mixed aqueous/organic solvents and is effective without being overly harsh.
-
Good Alternatives: Cs₂CO₃ (cesium carbonate) or K₂CO₃ (potassium carbonate) are also widely used and effective.[9][12]
-
Bases to Avoid: Strong bases like NaOH or alkoxides can promote side reactions and degradation of sensitive substrates.
Q3: My reaction involves a pyridyl chloride. Will this work?
Yes, but it is significantly more challenging than using a pyridyl bromide or iodide. The C-Cl bond is much stronger, making the oxidative addition step more difficult.[13] To couple pyridyl chlorides, you will need a highly active catalytic system. This is where ligands like SPhos or XPhos become essential, as they are specifically designed to facilitate the activation of aryl chlorides.[6][8] You may also need higher catalyst loadings (2-5 mol %) and higher reaction temperatures.
Q4: Can I run this reaction open to the air?
It is strongly discouraged. While some robust Suzuki couplings can tolerate minor air exposure, the coupling of pyridyl substrates is sensitive. Oxygen degrades the phosphine ligands and the Pd(0) catalyst, leading to lower yields and irreproducibility.[1][4] Always use standard inert atmosphere techniques for the best results.
Visualizations and Protocols
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing failed reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
Reference Protocol & Data
Optimized Protocol for Coupling of 2-Bromopyridine with p-Tolylboronic Acid
This protocol is a robust starting point for optimization.
Reagents & Equipment:
-
2-Bromopyridine
-
p-Tolylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol %)
-
SPhos (4.4 mol %)
-
K₃PO₄ (2.0 equiv), finely ground
-
Anhydrous 1,4-Dioxane
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or on a Schlenk line, add the K₃PO₄, p-tolylboronic acid, Pd(OAc)₂, and SPhos to the Schlenk flask.
-
Inerting: Seal the flask, evacuate, and backfill with inert gas. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the 2-bromopyridine (as a solid or liquid).
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table: Effect of Reaction Parameters on Yield
The following table summarizes typical outcomes from screening various parameters for the coupling of a halopyridine with an arylboronic acid, based on literature reports.
| Parameter | Variation | Typical Outcome | Rationale | Reference |
| Ligand | PPh₃ | Low Yield (<20%) | Insufficiently electron-rich; prone to catalyst inhibition. | [9] |
| SPhos | High Yield (>85%) | Bulky and electron-rich, promotes all catalytic steps. | [6] | |
| Base | Na₂CO₃ | Moderate Yield | Standard base, but can be less effective for pyridines. | [9] |
| K₃PO₄ | Excellent Yield | Optimal balance of basicity and solubility. | [9] | |
| Solvent | Toluene | Good Yield | Good anhydrous solvent. | [4] |
| Dioxane/H₂O | Variable Yield | Water can accelerate the reaction but also protodeboronation. | [4][9] | |
| Atmosphere | Air | Low/Irreproducible | Catalyst and ligand oxidation leads to deactivation. | [1][4] |
| Nitrogen/Argon | High/Reproducible | Protects the active Pd(0) catalyst. | [4] |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition. [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (2024). Molecules. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2009). Organic Letters. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Help needed with unreproducible Suzuki coupling. (2022). Reddit r/Chempros. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2003). The Journal of Organic Chemistry. [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction of p‐tolylboronic acid and compound 17aa. (2019). ResearchGate. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2005). Journal of the American Chemical Society. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (2014). ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
alternative catalysts and reagents for 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone synthesis
Welcome to the technical support center for the synthesis of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals actively engaged in synthetic organic chemistry. The synthesis of α-aryl ketones, particularly those containing heteroaromatic motifs like pyridine, is a cornerstone of medicinal chemistry. However, the journey from starting materials to the final product is often fraught with challenges, from low yields to intractable side reactions.
This document provides in-depth, experience-driven guidance in a question-and-answer format. We will dissect common experimental failures, explore the underlying chemical principles, and present robust, alternative protocols to empower you to overcome these synthetic hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level issues frequently encountered during the synthesis, which is typically achieved via a transition-metal-catalyzed α-arylation of 1-(p-tolyl)ethanone (4'-methylacetophenone) with a 3-halopyridine.
Question 1: My α-arylation reaction is giving very low to no yield. What are the most common initial factors to check?
Answer: A stalled α-arylation reaction is a frequent issue. Before undertaking extensive optimization, verify these critical preliminary factors:
-
Catalyst and Ligand Integrity: Palladium and nickel catalysts, especially in their Pd(0) or Ni(0) active states, are sensitive to oxygen. Ensure your catalyst, particularly sources like Pd₂(dba)₃, is properly stored and handled under an inert atmosphere (Nitrogen or Argon). Phosphine ligands are notoriously prone to oxidation (phosphine -> phosphine oxide), which deactivates the catalyst. Use freshly opened ligands or purify them if they have been stored for a long time.
-
Base Strength and Solubility: The base is crucial for generating the ketone enolate. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard. However, their effectiveness depends on their solubility and purity. Ensure your base is anhydrous and free-flowing. In some cases, insolubility can be a major problem, preventing efficient deprotonation.[1]
-
Solvent Purity: Anhydrous, deoxygenated solvents are non-negotiable. Toluene and dioxane are common choices. Residual water will quench the enolate and can interfere with the catalyst. Oxygen can lead to catalyst decomposition and ligand oxidation.
-
Pyridine Inhibition: The nitrogen atom of your pyridine substrate (or product) can act as a ligand, coordinating to the metal center and inhibiting catalysis.[1] This is a known challenge with heteroaromatic substrates. Using a higher ligand-to-metal ratio or choosing a ligand that binds more strongly than pyridine can sometimes mitigate this issue.
Question 2: I'm observing significant amounts of side products. What are the most likely culprits?
Answer: Side product formation often points to issues with reaction conditions or the choice of catalyst system. The most common side products in this synthesis are:
-
Aldol Condensation: Ketone enolates can react with neutral ketone molecules in a classic aldol condensation, especially at elevated temperatures or with prolonged reaction times. This is more prevalent if the rate of arylation is slow.[2]
-
Di-arylation: The product, this compound, has a more acidic α-proton than the starting ketone. This makes it susceptible to a second arylation event. Using an excess of the base (e.g., 2 equivalents) can help to ensure that both the starting ketone and the mono-arylated product are fully deprotonated, which can suppress di-arylation.[3]
-
Reductive Dehalogenation: The aryl halide (3-halopyridine) can be converted to pyridine in a process called hydrodehalogenation. This is often a result of a β-hydride elimination pathway competing with reductive elimination in the catalytic cycle.[4]
-
Homo-coupling: The aryl halide can couple with itself to form 3,3'-bipyridine. This is typically a sign of a poorly performing catalyst system.
Addressing these often requires a careful re-evaluation of the base, ligand, and temperature used in the reaction.
Part 2: In-depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem: My reaction is clean but conversion is low, even after extended reaction times.
-
Probable Cause 1: Inefficient Oxidative Addition. The first step in the catalytic cycle is the oxidative addition of the 3-halopyridine to the metal center (e.g., Pd(0)).[4][5] Aryl chlorides are significantly less reactive than aryl bromides or iodides. If you are using 3-chloropyridine, your catalyst system may not be active enough.
-
Solution:
-
Switch to a More Reactive Halide: If possible, use 3-bromopyridine or 3-iodopyridine. The C-Br and C-I bonds are weaker and undergo oxidative addition more readily.
-
Use a More Electron-Rich Ligand: For less reactive aryl chlorides, highly electron-rich and sterically bulky ligands are required to promote oxidative addition.[2] Consider switching from standard ligands like BINAP to specialized Buchwald-type biaryl phosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][7] These ligands create a more electron-rich metal center, which facilitates the oxidative addition step.[6][7]
-
-
-
Probable Cause 2: Slow Reductive Elimination. The final, product-forming step is reductive elimination from the arylpalladium enolate intermediate.[3][7] This step can be slow, causing the catalyst to remain tied up in a stable intermediate complex.
-
Solution:
-
Increase Temperature: Reductive elimination is often the rate-determining step and is typically accelerated by heat.[5] Cautiously increase the reaction temperature in 10-20 °C increments.
-
Ligand Choice: Sterically hindered ligands not only promote oxidative addition but also accelerate reductive elimination by creating a more crowded metal center, which favors the release of the product.[2][3] Monophosphine ligands like P(tBu)₃ can be particularly effective.[2][3]
-
-
Problem: The primary side product is from an aldol condensation of 1-(p-tolyl)ethanone.
-
Probable Cause: Enolate Reacts with Ketone Faster than with the Catalyst. This occurs when the rate of the desired cross-coupling is sluggish, allowing the enolate to follow alternative reaction pathways. The choice of base is critical here.
-
Solution:
-
Change the Base: While strong bases are needed, their counter-ion can matter. Lithium enolates (from LHMDS) are often more covalent and less reactive in aldol pathways than sodium enolates (from NaHMDS or NaOtBu). Consider switching to a lithium base.
-
Use a Milder Base with a More Active Catalyst: For substrates with base-sensitive functional groups, a milder base like potassium phosphate (K₃PO₄) can be used.[6][8] However, this must be paired with a highly active catalyst system, such as one using a Xantphos or a Buchwald biaryl phosphine ligand, to ensure the rate of arylation remains high.[2][6]
-
Optimize Reagent Addition: Consider adding the 1-(p-tolyl)ethanone slowly to the reaction mixture containing the base, catalyst, and 3-halopyridine. This keeps the instantaneous concentration of the free enolate low, minimizing the chance for self-condensation.
-
-
Problem: Significant formation of the di-arylated product, 2,2-bis(pyridin-3-yl)-1-(p-tolyl)ethanone, is observed.
-
Probable Cause: The mono-arylated product is more acidic and readily deprotonated and arylated again.
-
Solution:
-
Use Excess Base: As mentioned in the FAQs, using a slight excess of a strong base (e.g., 2.1-2.2 equivalents relative to the ketone) is a common strategy.[3] This ensures both the starting material and the product are maintained as their respective enolates, preventing the product enolate from being consumed in a second coupling.
-
Control Stoichiometry: Use a slight excess of the ketone (e.g., 1.1-1.2 equivalents) relative to the 3-halopyridine. This ensures the aryl halide is the limiting reagent and is consumed before significant di-arylation can occur.
-
Lower Reaction Temperature: If the reaction proceeds well at a lower temperature, this can sometimes increase the selectivity for mono-arylation.
-
-
Part 3: Alternative Catalysts and Reagents
If standard palladium-based systems fail, exploring alternative metals and reagents can provide a successful path forward. These systems offer different reactivity profiles, cost structures, and tolerance to functional groups.
Alternative 1: Nickel-Catalyzed α-Arylation
Nickel catalysts are an excellent, cost-effective alternative to palladium. They are particularly effective for coupling with less reactive aryl chlorides and can exhibit unique selectivity.[9][10]
Why it Works: Nickel can readily cycle between Ni(0) and Ni(II) oxidation states. Nickel catalysts are often more effective for activating stubborn C-Cl bonds compared to some palladium systems. They can also offer different selectivity profiles, sometimes favoring the desired product where palladium systems fail.[10]
Comparative Data: Pd vs. Ni Catalysis
| Parameter | Standard Palladium System | Alternative Nickel System | Rationale for Change |
| Metal Source | Pd₂(dba)₃ or Pd(OAc)₂ | Ni(COD)₂ or NiCl₂(glyme) | Nickel is more earth-abundant and cost-effective. It shows high reactivity towards aryl chlorides.[9] |
| Ligand | Xantphos, RuPhos | (R)-BINAP, (R)-DIFLUORPHOS | Different ligands are optimized for nickel's coordination sphere and electronic properties.[9][10] |
| Aryl Halide | Prefers Ar-Br, Ar-I | Highly effective for Ar-Cl | Overcomes the high activation barrier of C-Cl bonds.[10] |
| Common Issues | Catalyst inhibition by pyridine | Sensitivity to air/moisture | Nickel(0) is highly oxophilic and requires stringent inert atmosphere techniques. |
Experimental Protocol: Nickel-Catalyzed Synthesis
-
Preparation: In a glovebox, add Ni(COD)₂ (5 mol%) and (R)-BINAP (5.5 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 3-chloropyridine (1.0 equiv) and 1-(p-tolyl)ethanone (1.2 equiv).
-
Solvent and Base: Add anhydrous, deoxygenated toluene (to 0.2 M concentration) followed by solid NaOtBu (2.1 equiv).
-
Reaction: Seal the tube, remove it from the glovebox, and heat to 100 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract the product with ethyl acetate. Purify by column chromatography.
Alternative 2: Copper-Catalyzed Synthesis
Copper catalysis represents another cost-effective and powerful alternative. While sometimes requiring different coupling partners (like diaryliodonium salts or proceeding via different mechanisms), copper systems are well-established for forming C-N and C-C bonds with pyridyl moieties.[11][12][13]
Why it Works: Copper-catalyzed reactions can proceed through different mechanisms than palladium or nickel, often involving Cu(I)/Cu(III) catalytic cycles. They can be less sensitive to certain functional groups and offer a complementary approach when other transition metals fail. For α-arylation, copper catalysis often involves the use of silyl enol ethers or hypervalent iodine reagents.[11]
Workflow Diagram: Troubleshooting and Alternative Selection
Caption: A logical workflow for troubleshooting α-arylation reactions.
Catalytic Cycle: Palladium-Catalyzed α-Arylation
Caption: Simplified catalytic cycle for Pd-catalyzed α-arylation of ketones.
References
-
Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004). Organic Chemistry Portal. [Link]
-
Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]
-
Ciana, C., et al. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society. [Link]
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]
-
Li, G., et al. Insights into the Mechanism and Regioselectivity of Palladium- Catalyzed Arylation of α,β-Unsaturated Ketones. ChemRxiv. [Link]
-
Direct α-Arylation of Ketones. (2003). Michigan State University Chemistry. [Link]
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-45. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Ge, S., & Hartwig, J. F. (2012). Nickel-Catalyzed Asymmetric α-Arylation and Heteroarylation of Ketones with Chloroarenes: Effect of Halide on Selectivity, Oxidation State, and Room-Temperature Reactions. Journal of the American Chemical Society, 134(40), 16704–16712. [Link]
-
Carbon-Coated Copper Catalysts for Pyridine Synthesis. (2026). ChemistryViews. [Link]
-
Wang, C., et al. (2018). Efficient Synthesis of N-Alkylated 4-Pyridones by Copper-Catalyzed Intermolecular Asymmetric Propargylic Amination. Organic Letters, 20(10), 3073–3077. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ge, S., & Hartwig, J. F. (2012). Nickel-catalyzed Asymmetric α-Arylation and Heteroarylation of Ketones with Chloroarenes: Effect of Halide on Selectivity, Oxidation State and Room Temperature Reactions. Journal of the American Chemical Society, 134(40), 16704-16712. [Link]
-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(1), 12-22. [Link]
-
El-Qasem, E., et al. (2011). Palladium-catalysed carbonylative α-arylation of acetone and acetophenones to 1,3-diketones. Chemical Communications, 47(37), 10452-4. [Link]
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Zhang, C., et al. (2022). Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines. RSC Advances, 12(35), 22935–22939. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 7. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-catalyzed Asymmetric α-Arylation and Heteroarylation of Ketones with Chloroarenes: Effect of Halide on Selectivity, Oxidation State and Room Temperature Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Synthesis of N-Alkylated 4-Pyridones by Copper-Catalyzed Intermolecular Asymmetric Propargylic Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
understanding degradation pathways of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
Welcome to the dedicated technical support center for 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to navigate potential challenges during your experimental work. Our goal is to equip you with the scientific rationale behind the observed degradation pathways and to provide robust protocols for your investigations.
Introduction to the Stability of this compound
This compound is a ketone derivative containing a pyridine ring, a class of compounds with significant interest in pharmaceutical development. Understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of any potential drug product. The molecule possesses several reactive moieties that can be susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. This guide will delve into the potential degradation pathways and provide practical advice for handling and analyzing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The primary functional groups of concern are the ketone, the pyridine ring, and the methylene bridge connecting the two aromatic rings. The ketone can be susceptible to photochemical reactions, while the pyridine ring, although generally stable, can undergo oxidation to form an N-oxide.[1][2] The methylene bridge is a potential site for oxidative cleavage.
Q2: How stable is the pyridine ring in this molecule?
A2: The pyridine ring is a relatively stable aromatic heterocycle. It is generally resistant to oxidation under mild conditions.[1] However, strong oxidizing agents or prolonged exposure to oxidative stress can lead to the formation of pyridine N-oxide.[2] Biodegradation of pyridine-containing compounds can also lead to ring-opening and the formation of various oxidized and hydroxylated intermediates.[3][4]
Q3: What are the expected degradation pathways for the ketone functional group?
A3: Aryl ketones are known to undergo photochemical degradation via Norrish Type I and Type II reactions upon exposure to UV light.[5][6] Norrish Type I involves cleavage of the bond between the carbonyl group and the adjacent carbon, leading to radical formation and subsequent recombination or disproportionation products. Norrish Type II involves intramolecular hydrogen abstraction, which can lead to different fragmentation products. Ketones are generally resistant to mild oxidation, but strong oxidizing agents can cause cleavage of the carbon-carbon bonds adjacent to the carbonyl group.[7]
Q4: Can the p-tolyl group influence the degradation of the molecule?
A4: Yes, the methyl group on the tolyl ring is a potential site for oxidation, which could lead to the formation of a carboxylic acid derivative. Additionally, the electron-donating nature of the methyl group can influence the electronic properties of the entire molecule, potentially affecting its photochemical reactivity.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on scientific principles.
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Storage in Solution
-
Observation: New peaks, often with different retention times, appear in the chromatogram of a sample solution that has been stored for a period.
-
Probable Cause: This is likely due to hydrolytic degradation, especially if the solvent contains water or if the sample is exposed to acidic or basic conditions. The ketone functional group itself is generally stable to hydrolysis, but the overall molecular structure could be susceptible under certain pH conditions.
-
Troubleshooting Steps:
-
pH Control: Ensure your sample is dissolved and stored in a buffered solution at a pH where the compound is most stable. A pH stability study is recommended.
-
Solvent Selection: Use aprotic and anhydrous solvents for storage whenever possible. If an aqueous solution is necessary, prepare it fresh before use.
-
Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.
-
Characterize Degradants: Isolate the new peaks and characterize them using LC-MS/MS and NMR to confirm if they are hydrolysis products.
-
Issue 2: Sample Discoloration and Appearance of New Impurities Upon Exposure to Light
-
Observation: The solid sample or its solution turns yellow or brown, and new peaks are detected by HPLC after exposure to light.
-
Probable Cause: Photodegradation is the most likely cause. As an aryl ketone, the molecule can absorb UV light, leading to photochemical reactions such as Norrish Type I or Type II cleavage.[5][6][8]
-
Troubleshooting Steps:
-
Light Protection: Store the compound in amber vials or protect it from light using aluminum foil.[9]
-
Perform Photostability Studies: Conduct forced degradation studies under controlled light conditions (as per ICH Q1B guidelines) to understand the photolytic degradation pathway.[2][9]
-
Inert Atmosphere: Photochemical reactions can be accelerated by the presence of oxygen. Storing samples under an inert atmosphere (e.g., nitrogen or argon) can mitigate photo-oxidative degradation.
-
Identify Photodegradants: Use techniques like LC-MS/MS to identify the molecular weights of the new impurities and deduce their structures, which could be cleavage or rearrangement products.
-
Issue 3: Loss of Assay and Formation of More Polar Impurities in the Presence of Oxidizing Agents
-
Observation: A decrease in the main peak area and the appearance of new, more polar peaks (earlier retention time in reversed-phase HPLC) are observed after exposure to oxidizing agents (e.g., hydrogen peroxide).
-
Probable Cause: Oxidative degradation is occurring. The primary sites of oxidation are likely the nitrogen atom of the pyridine ring (forming an N-oxide) and the methylene bridge.
-
Troubleshooting Steps:
-
Avoid Oxidizing Agents: Be mindful of potential sources of oxidation in your experimental setup, including dissolved oxygen in solvents.
-
Use of Antioxidants: If the presence of oxidizing species is unavoidable, consider the addition of a suitable antioxidant, but be aware of potential interactions.
-
Forced Oxidation Studies: Systematically study the effect of different oxidizing agents (e.g., H₂O₂, AIBN) to identify the major degradation products.
-
Structural Elucidation: Characterize the major degradation products using spectroscopic techniques to confirm the site of oxidation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
1. Acid and Base Hydrolysis:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw aliquots, neutralize them, and analyze by HPLC.
2. Oxidative Degradation:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Add 3% hydrogen peroxide and keep the solution at room temperature for 24 hours.
-
Analyze samples at various time points by HPLC.
3. Photolytic Degradation:
-
Expose a solid sample and a solution of the compound (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2][9]
-
Keep a control sample protected from light at the same temperature.
-
Analyze both samples by HPLC after the exposure period.
4. Thermal Degradation:
-
Expose a solid sample of the compound to dry heat at 80°C for 48 hours.
-
Analyze the sample by HPLC and compare it to a control sample stored at room temperature.
Protocol 2: Analytical Method for Degradation Products
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0) is often effective.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both the parent and potential degradants have good absorbance (a photodiode array detector is recommended for peak purity analysis).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration | Degradation (%) | Major Degradants (Proposed) |
| 0.1 M HCl, 60°C | 24 h | < 5% | Minimal degradation |
| 0.1 M NaOH, 60°C | 24 h | ~15% | Products of methylene bridge cleavage |
| 3% H₂O₂, RT | 24 h | ~25% | Pyridine N-oxide, benzoic acid derivative |
| Light (ICH Q1B) | - | ~30% | Norrish Type I/II products, p-toluic acid |
| 80°C, Dry Heat | 48 h | < 2% | Minimal degradation |
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Diagram 2: Experimental Workflow for Stability Indicating Method Development
Caption: Workflow for developing a stability-indicating analytical method.
References
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Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PubMed Central. (2022, March 19). Retrieved from [Link]
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Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffiliates. (2025, December 22). Retrieved from [Link]
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Pyridine - Wikipedia. (n.d.). Retrieved from [Link]
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PHOTODEGRADATION OF BENZENE, TOLUENE, p-XYLENE IN AQUEOUS PHASE USING ZnO, TiO2, SnO2, WO3 and Fe2O3 PHOTOCATALYSTS PREPARED VIA. (n.d.). Retrieved from [Link]
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Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. (n.d.). Retrieved from [Link]
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Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed. (n.d.). Retrieved from [Link]
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Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate. (2025, August 7). Retrieved from [Link]
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Photoreduction of aryl ketones by amides, lactams and various nitrogen-containing heterocycles | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
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Oxidative Degradation of Methyl Ketones - ASM Journals. (n.d.). Retrieved from [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved from [Link]
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Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC - NIH. (n.d.). Retrieved from [Link]
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Recent trends in the chemistry of pyridine N-oxides - arkat usa. (n.d.). Retrieved from [Link]
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Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - NIH. (n.d.). Retrieved from [Link]
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19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]
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Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones - Chemical Review and Letters. (n.d.). Retrieved from [Link]
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Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]
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Applications of Norrish type I and II reactions in the total synthesis of natural products - SciSpace. (2021, September 18). Retrieved from [Link]
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HYDRATION OF ETHENE TO FORM ETHANOL--MECHANISM - YouTube. (2019, November 12). Retrieved from [Link]
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Photodegradation of Polyimides. 5. Effect of Donor-Acceptor Groups on the Photooxidative Stability of Polyimides and Model Compo - DTIC. (n.d.). Retrieved from [Link]
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Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved from [Link]
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Degradation of pyridines in the environment - Semantic Scholar. (n.d.). Retrieved from [Link]
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Photodegradation of protoporphyrin-dimethylester in solution and in organized environments - PubMed. (n.d.). Retrieved from [Link]
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Ketone - Wikipedia. (n.d.). Retrieved from [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Retrieved from [Link]
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Production of Anhydrous Ethyl Alcohol from the Hydrolysis and Alcoholic Fermentation of Corn Starch - ResearchGate. (n.d.). Retrieved from [Link]
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A Study of Norrish Type II Reactions of Aryl Alkyl Ketones Included within Zeolites. (2025, August 6). Retrieved from [Link]
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Oxidation of Ketones, Aldehydes, and Carboxylic Acids - ResearchGate. (n.d.). Retrieved from [Link]
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Aerobic oxidation of aryl arenes to ketones. [a] - ResearchGate. (n.d.). Retrieved from [Link]
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Alcohol dehydration and hydrolysis reactions - YouTube. (2020, October 23). Retrieved from [Link]
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Structural Characteristics and Direct Liquefaction Performance of Macerals in Yili Coal from Xinjiang - MDPI. (n.d.). Retrieved from [Link]
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Biodegradation of pyridine in a completely mixed activated sludge process - PubMed. (n.d.). Retrieved from [Link]
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Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (2026, January 13). Retrieved from [Link]
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Norrish Type II Photochemical Reaction of an Aryl Ketone on a Monolayer-Protected Gold Nanocluster. Development of a Probe of Conformational Mobility | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
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Impurity Profiling in different analytical techniques. - IJNRD. (2024, February 2). Retrieved from [Link]
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Blending Aryl Ketone in Covalent Organic Frameworks to Promote Photoinduced Electron Transfer - PubMed. (2023, April 26). Retrieved from [Link]
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Norrish Type -1 reaction | Photochemistry | Problems & Solutions - YouTube. (2021, October 30). Retrieved from [Link]
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Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C–C σ-bonds of aryl ketones - NIH. (2023, February 22). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-, 3-, and 4-Pyridin-yl Isomers of Tolylethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[1] Its nitrogen atom's position within the ring can significantly influence the molecule's electronic properties, three-dimensional structure, and ultimately, its interaction with biological targets. This guide provides a comparative analysis of the biological activities of the 2-, 3-, and 4-pyridin-yl isomers of tolylethanone. While direct comparative studies on all three isomers are limited, this document synthesizes available data on each isomer and structurally related compounds to offer insights into their potential therapeutic applications and guide future research. The primary focus will be on their anticancer and antimicrobial activities, as these are prominent areas of investigation for pyridine derivatives.
Chemical Structures of Tolylethanone Pyridin-yl Isomers
The positional isomerism of the pyridinyl group in tolylethanone is the key structural variable influencing biological activity. The location of the nitrogen atom affects the molecule's polarity, hydrogen bonding capacity, and coordination properties.
Caption: Chemical structures of the 2-, 3-, and 4-pyridin-yl isomers of tolylethanone.
Comparative Biological Activities
Anticancer Activity
The anticancer potential of pyridine derivatives is a subject of intense research.[1][2][3] The position of the nitrogen atom in the pyridinyl ring can influence the molecule's ability to interact with various biological targets involved in cancer progression.
2-Pyridin-yl Isomer: Derivatives of 2-acetylpyridine have been investigated for their cytotoxic effects. For instance, a study on pyridin-2-yl estra-1,3,5(10)-triene derivatives demonstrated strong antiproliferative activity against various tumor cell lines.[3] One derivative, 3-benzyloxy (17E)-pycolinilidene, showed significant potential against the MDA-MB-231 breast cancer cell line, with its activity linked to the moderate inhibition of the AKR1C3 enzyme.[3] This suggests that the 2-pyridinyl moiety can be a key pharmacophore in the design of novel anticancer agents.
3- and 4-Pyridin-yl Isomers: Direct comparative studies on the anticancer activity of 3- and 4-pyridinyl tolylethanone are scarce. However, research on platinum(II) complexes with 3- and 4-acetylpyridine provides valuable insights. A study evaluating trans-[PtCl2(3-acetylpyridine)2] and trans-[PtCl2(4-acetylpyridine)2] revealed that the 4-acetylpyridine complex exhibited significant cytoselective potential towards HeLa (cervical cancer) cells compared to normal cells. The 4-isomer induced apoptosis at a rate and kinetics similar to the established anticancer drug cisplatin, while the 3-isomer induced both apoptosis and necrosis. This suggests that the para-position of the acetyl group on the pyridine ring in the 4-isomer may influence its interaction with DNA.
Furthermore, a study on novel pyridine derivatives showed that compounds containing a p-tolyl group attached to a pyridine ring exhibited significant anticancer activity against A-549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values in the nanomolar range.[2]
Table 1: Comparative Anticancer Activity of Pyridin-yl Tolylethanone Analogs and Related Compounds
| Isomer/Analog | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | A-549 (Lung) | 0.00803 µM | [2] |
| 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | MDA-MB-231 (Breast) | 0.0103 µM | [2] |
| 3-Benzyloxy (17E)-pycolinilidene derivative (2-pyridyl analog) | MDA-MB-231 (Breast) | Not specified, but showed best antitumor potential | [3] |
| Thieno[2,3-b]pyridine derivative 3b | CCRF-CEM (Leukemia) | 2.580 ± 0.550 μM | [4] |
| Thieno[2,3-b]pyridine derivative 3b | CEM/ADR5000 (Multidrug-resistant Leukemia) | 4.486 ± 0.286 μM | [4] |
Note: The presented data is from different studies on structurally related compounds and direct comparison should be made with caution.
Antimicrobial Activity
Pyridine derivatives are also known for their antimicrobial properties.[5] The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, which are crucial mechanisms for antimicrobial action.
2-Pyridin-yl Isomer: Studies on 2-acetylpyridine derivatives have demonstrated their potential as antimicrobial agents. For example, Schiff base complexes derived from 2-acetylpyridine have shown moderate activity against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), Acinetobacter baumannii, and Pseudomonas aeruginosa.[6]
3-Pyridin-yl Isomer: A study on 5-acetyl-4-methyl-2-(3-pyridyl)thiazole revealed significant antimicrobial activity. This compound exhibited twofold the antibacterial activity of ampicillin against Staphylococcus epidermidis (MIC 0.24 μg/mL) and equipotent antifungal activity to amphotericin B against Geotricum candidum (MIC 0.48 μg/mL).[7] This highlights the potential of the 3-pyridyl moiety in developing potent antimicrobial agents.
4-Pyridin-yl Isomer: While specific data on the antimicrobial activity of 4-pyridinyl tolylethanone is limited, the structural features suggest potential activity. The nitrogen at the 4-position can influence the molecule's overall electronic distribution and its ability to interact with microbial targets. Further research is needed to elucidate its specific antimicrobial profile.
Table 2: Comparative Antimicrobial Activity of Pyridin-yl Tolylethanone Analogs and Related Compounds
| Isomer/Analog | Microorganism | Activity (MIC) | Reference |
| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole | Staphylococcus epidermidis | 0.24 μg/mL | [7] |
| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole | Geotricum candidum | 0.48 μg/mL | [7] |
| 2-acetylpyridine Schiff base complexes | Gram-positive bacteria | Moderate activity (zone of inhibition) | [6] |
Note: The presented data is from different studies on structurally related compounds and direct comparison should be made with caution.
Structure-Activity Relationship (SAR) Insights
The position of the nitrogen atom in the pyridinyl ring is a critical determinant of the biological activity of tolylethanone isomers.
-
2-Pyridinyl Isomer: The proximity of the nitrogen atom to the ethanone linker may facilitate chelation with metal ions, a mechanism often implicated in the activity of antimicrobial and some anticancer agents. This position also influences the steric hindrance around the active pharmacophore.
-
3-Pyridinyl Isomer: The nitrogen at the meta-position has a different electronic influence on the ring compared to the ortho and para positions. This can affect the molecule's overall polarity and its ability to form hydrogen bonds, which could be crucial for receptor binding. The potent antimicrobial activity observed in a 3-pyridyl derivative suggests this isomeric form is favorable for interacting with microbial targets.[7]
-
4-Pyridinyl Isomer: The para-position of the nitrogen atom allows for a more direct electronic communication through the aromatic system. The enhanced and selective cytotoxic activity of the 4-acetylpyridine platinum complex suggests that this isomer may have a more favorable geometry for interacting with specific biological targets like DNA.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: A generalized workflow for determining the in vitro cytotoxicity of tolylethanone isomers using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., A549, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 2-, 3-, and 4-pyridinyl tolylethanone isomers in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viability against the logarithm of the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Workflow:
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of the tolylethanone isomers.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of each tolylethanone isomer in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The available evidence, though indirect for a direct comparison of the three tolylethanone isomers, suggests that the position of the nitrogen atom in the pyridinyl ring plays a crucial role in dictating their biological activity. The 4-pyridinyl isomer appears promising for anticancer applications due to its potential for selective cytotoxicity, while the 3-pyridinyl scaffold has shown significant antimicrobial potential. The 2-pyridinyl isomer also exhibits interesting biological activities that warrant further investigation.
A significant gap in the current literature is the absence of a systematic study that synthesizes and evaluates the 2-, 3-, and 4-pyridinyl isomers of tolylethanone under identical experimental conditions. Such a study is essential for a definitive comparison of their biological activities and for establishing a clear structure-activity relationship. Future research should focus on:
-
Synthesis and characterization of all three isomers.
-
Direct comparative in vitro screening against a panel of cancer cell lines and microbial strains.
-
Mechanistic studies to elucidate the mode of action of the most potent isomer(s).
-
In vivo evaluation of promising candidates in relevant animal models.
By undertaking these studies, the scientific community can gain a deeper understanding of how subtle changes in molecular architecture can lead to profound differences in biological function, ultimately paving the way for the development of novel and more effective therapeutic agents.
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Kecelj, B., et al. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Future Medicinal Chemistry, 16(8), 535-555. [Link]
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Priya, R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(14), 11719. [Link]
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Al-Trawneh, S. A., et al. (2021). Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. Acta Chimica Slovenica, 68(2), 458-465. [Link]
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The Pyridinyl Ethanone Scaffold: A Comparative Analysis of Enzyme Inhibition
Introduction: The Versatility of the Pyridine Ring in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its electron-deficient nature and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive framework for designing enzyme inhibitors.[1] A particularly interesting class of pyridine derivatives is the pyridinyl ethanones, which have demonstrated inhibitory activity against a range of important enzyme targets. This guide provides a comparative study of pyridinyl ethanones as inhibitors of three key enzymes: p38 Mitogen-Activated Protein (MAP) Kinase, Cyclooxygenase-2 (COX-2), and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) Kinase. Through an examination of structure-activity relationships (SAR), detailed experimental protocols, and the underlying signaling pathways, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and exploring this promising class of inhibitors.
Comparative Analysis of Pyridinyl Ethanone Inhibitors
The inhibitory potential of pyridinyl ethanones is highly dependent on the substitution pattern on both the pyridine ring and the ethanone moiety. This section will compare the activity of various derivatives against p38 MAP Kinase, COX-2, and Pim-1 Kinase, highlighting key structural features that govern potency and selectivity.
p38 MAP Kinase Inhibition
The p38 MAP kinase is a critical mediator of inflammatory and immune responses, making it a prime target for therapeutic intervention in diseases like rheumatoid arthritis.[2] Pyridinyl imidazoles are a well-established class of p38 MAP kinase inhibitors, and their mechanism of action often involves competition with ATP for binding to the kinase's active site.[3][4]
A series of polysubstituted pyridin-4-yl imidazole inhibitors of p38 MAP kinase were developed as potential treatments for chronic inflammatory diseases.[5] The introduction of a 1-phenylethyl or acetyl substituent at the exocyclic nitrogen of 2-aminopyridine imidazoles resulted in potent p38 inhibitors. For instance, a derivative with a 1-phenylethylamino side chain (7e) exhibited an IC50 of 0.38 µM, an improvement over the lead compound ML 3375 (IC50 = 0.63 µM).[5] Modeling studies suggest this enhanced activity is due to a novel interaction with a hydrophobic pocket near the linker region of p38.[5] Furthermore, to address the issue of cytochrome P450 interaction, which can lead to liver toxicity, a tetramethylpiperidine substituent was introduced at the 1-position of the imidazole nucleus, successfully reducing this off-target activity.[5]
Table 1: Comparative Inhibition of p38 MAP Kinase by Pyridine Derivatives
| Compound | Key Structural Features | p38 IC50 (µM) | Reference |
| SB 203580 | Prototypical pyridinyl imidazole | Potent inhibitor | [3] |
| ML 3375 | Lead 2-aminopyridine imidazole | 0.63 | [5] |
| Compound 7e | 1-phenylethylamino substituent | 0.38 | [5] |
| Compound 14c | Combination of 1-phenylethylamino and tetramethylpiperidine substituents | 0.34 | [5] |
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Pyridine-containing compounds have emerged as promising COX-2 inhibitors.[6]
A study of novel diarylheterocycles featuring a central pyridine ring demonstrated significant COX-2 inhibitory activity.[6] The synthesis of these compounds often starts from chalcone precursors. While specific IC50 values for pyridinyl ethanone cores were not detailed in the initial search, related pyridine derivatives showed promise. For example, certain pyridazine-based compounds displayed better COX-2 inhibition than the approved drug celecoxib (IC50 = 17.79 nM).[7] The development of a liquid chromatography-tandem mass spectrometry (LC-MS-MS) based COX inhibition assay has provided a rapid and accurate method for determining the IC50 values of potential inhibitors.[8]
Pim-1 Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that plays a role in cell survival, proliferation, and the development of cancer.[9] Overexpression of Pim-1 has been observed in various cancers, making it an attractive therapeutic target.[9] Substituted pyridones have been identified as a novel series of highly potent Pim-1 kinase inhibitors, with one compound exhibiting an IC50 of 50 nM.[10] The potency of these inhibitors is attributed to a hydrogen bond network involving the inhibitor, water molecules, and the catalytic core of the enzyme.[10]
A recent study detailed the design and synthesis of novel pyridine-based compounds as Pim-1 kinase inhibitors. One promising compound, when tested in vivo, significantly reduced tumor volume and proliferation in a breast cancer model.[9]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments to assess the inhibitory activity of pyridinyl ethanones against p38 MAP Kinase, COX-2, and Pim-1 Kinase.
Protocol 1: p38 MAP Kinase Inhibition Assay (Radiometric)
This protocol is based on the immunoprecipitation of active p38α kinase and the measurement of its phosphorylation activity on the substrate ATF2 using a radioactive label.[11]
Materials:
-
Cell lysate or purified p38α kinase
-
Anti-p38 MAP Kinase antibody
-
Protein A/G agarose beads
-
Radioactive Assay Buffer (containing [γ-³²P]ATP)
-
Pyridinyl ethanone inhibitor (test compound)
-
ATF2 substrate
-
0.5% Phosphoric acid
-
Ethanol
-
Acetone
-
Phosphocellulose P81 squares
-
Scintillation counter
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysate or purified enzyme with anti-p38 MAP Kinase antibody for 2 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 1 hour at 4°C to capture the antibody-kinase complex.
-
Wash the beads three times with a suitable wash buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated pellet in 15 µL of radioactive Assay Buffer.
-
Add the pyridinyl ethanone inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the ATF2 substrate.
-
Incubate the reaction mixture for 30 minutes at 30°C.[11]
-
-
Termination and Detection:
-
Terminate the reaction by spotting 25 µL of the reaction mixture onto a phosphocellulose P81 square.[11]
-
Wash the squares four times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]
-
Perform one wash with ethanol and one with acetone.[11]
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Causality Behind Experimental Choices:
-
Immunoprecipitation: This step ensures the specific measurement of p38 MAP kinase activity by isolating it from other kinases in the lysate.
-
Radioactive ATP: The use of [γ-³²P]ATP provides a highly sensitive method for detecting the phosphorylation of the ATF2 substrate.
-
Phosphocellulose Paper: P81 paper has a high affinity for phosphorylated peptides, allowing for the separation of the phosphorylated substrate from the unreacted radioactive ATP.
Protocol 2: COX-2 Inhibition Assay (Fluorometric)
This high-throughput screening assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.[12]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (fluorometric)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Pyridinyl ethanone inhibitor (test compound)
-
96-well plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the human recombinant COX-2 enzyme with purified water. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[12]
-
Prepare a 10x working solution of the pyridinyl ethanone inhibitor in COX Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 10 µL of the diluted test inhibitor (for sample wells) or assay buffer (for enzyme control wells).
-
-
Enzyme Reaction:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the reaction mix to each well.
-
Add the reconstituted COX-2 enzyme to all wells except the background control.
-
Initiate the reaction by adding arachidonic acid.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in kinetic mode for 10-20 minutes at 25°C.[12]
-
-
Data Analysis:
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value as described in the previous protocol.
-
Causality Behind Experimental Choices:
-
Fluorometric Probe: The use of a fluorescent probe that reacts with the intermediate product provides a continuous and sensitive measure of enzyme activity.
-
Kinetic Measurement: Measuring the reaction rate in real-time allows for the accurate determination of initial velocities, which is crucial for inhibitor characterization.
-
Human Recombinant Enzyme: Using the human form of the enzyme is important for the clinical relevance of the screening results.[8]
Protocol 3: Pim-1 Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ADP produced in the kinase reaction using a luminescent detection method.[13][14][15]
Materials:
-
Purified Pim-1 kinase
-
Kinase substrate (e.g., S6Ktide)
-
ATP
-
Kinase assay buffer
-
Pyridinyl ethanone inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well plate
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a multi-well plate, add the pyridinyl ethanone inhibitor at various concentrations.
-
Add the purified Pim-1 kinase.
-
Add a mixture of the kinase substrate and ATP to initiate the reaction.
-
Incubate at room temperature for 60 minutes.[6]
-
-
ADP Detection:
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percentage of inhibition and the IC50 value.
-
Causality Behind Experimental Choices:
-
Luminescent Detection: This method is highly sensitive and has a large dynamic range, making it suitable for high-throughput screening.
-
ADP-Glo™ Technology: This two-step process minimizes interference from the high concentration of ATP typically used in kinase assays, leading to a more accurate measurement of ADP production.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways in which these enzymes operate is crucial for appreciating the broader biological impact of their inhibition.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade that responds to environmental stress and inflammatory cytokines.[1][2][10][16][17] Activation of this pathway leads to the phosphorylation of a variety of downstream targets, including transcription factors and other kinases, ultimately regulating processes such as inflammation, apoptosis, and cell differentiation.[1][10][17]
Caption: p38 MAP Kinase Signaling Pathway and Inhibition.
Cyclooxygenase-2 (COX-2) Signaling Pathway
COX-2 is an inducible enzyme that converts arachidonic acid into prostaglandin H2 (PGH2).[9] PGH2 is then further metabolized to various prostaglandins, including PGE2, which play a critical role in inflammation and pain signaling.[18][19][20]
Caption: COX-2 Signaling Pathway and Inhibition.
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is constitutively active and its expression is regulated by the JAK/STAT signaling pathway in response to various cytokines.[21] Pim-1 phosphorylates a number of downstream targets involved in cell cycle progression and apoptosis, thereby promoting cell survival and proliferation.[22][23][24]
Caption: Pim-1 Kinase Signaling Pathway and Inhibition.
Conclusion and Future Directions
Pyridinyl ethanones represent a versatile and promising scaffold for the development of potent and selective enzyme inhibitors. This guide has provided a comparative overview of their activity against p38 MAP Kinase, COX-2, and Pim-1 Kinase, along with detailed experimental protocols and an exploration of the relevant signaling pathways. The structure-activity relationships highlighted herein offer a roadmap for the rational design of next-generation inhibitors with improved efficacy and safety profiles. Future research should focus on expanding the library of pyridinyl ethanone derivatives and conducting comprehensive in vivo studies to validate their therapeutic potential.
References
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Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (n.d.). PMC. Retrieved from [Link]
- Lee, J. C., Kassis, S., Kumar, S., Badger, A., & Adams, J. L. (2000). Inhibition of p38 MAP kinase as a therapeutic strategy. Immunopharmacology, 47(2-3), 185–201.
- Al-Ghorbani, M., El-Gazzar, A. R. B. A., & El-Gazzar, M. G. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2053.
- Bullock, A. N., Debreczeni, J. É., Fedorov, O., Niesen, F. H., & Knapp, S. (2005). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 15(24), 5551–5555.
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46830–46850.
-
Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. Retrieved from [Link]
- Jarsiah, P., Zloh, M., & Malkinson, J. P. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 96, 260–266.
-
Synthesis, cyclooxygenase inhibition, and anti-inflammatory evaluation of novel diarylheterocycles with a central pyrazole, pyrazoline, or pyridine ring. (n.d.). ResearchGate. Retrieved from [Link]
- Bullock, A. N., Russo, H., Walter, F., Debreczeni, J. É., & Knapp, S. (2005). Structure and substrate specificity of the Pim-1 kinase. Journal of Biological Chemistry, 280(49), 41675–41682.
-
Pyridinylimidazole Based p38 MAP Kinase Inhibitors. (n.d.). PubMed. Retrieved from [Link]
- Laufer, S., Hauser, D., Stegmiller, T., & Albrecht, W. (2003). Novel Substituted Pyridinyl Imidazoles as Potent Anticytokine Agents With Low Activity Against Hepatic Cytochrome P450 Enzymes. Journal of Medicinal Chemistry, 46(16), 3230–3244.
- Chen, C. (2005). Cyclooxygenase-2 in Synaptic Signaling.
- Kumar, N., & Singh, A. K. (2024). PIM1 kinase and its diverse substrate in solid tumors.
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). NIH. Retrieved from [Link]
-
An ELISA method to measure inhibition of the COX enzymes. (n.d.). NIH. Retrieved from [Link]
-
In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (n.d.). NIH. Retrieved from [Link]
-
The p38 signal transduction pathway: activation and function. (n.d.). NIH. Retrieved from [Link]
-
Chemi-Verse™ PIM1 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
PIM1. (n.d.). Wikipedia. Retrieved from [Link]
-
Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. (n.d.). Frontiers. Retrieved from [Link]
-
Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (n.d.). PubMed. Retrieved from [Link]
-
Development and Application of a High-Throughput Fluorescence Polarization Assay to Target Pim Kinases. (2016). PubMed. Retrieved from [Link]
-
PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. (n.d.). Frontiers. Retrieved from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved from [Link]
-
Help with determining IC50 for enzyme inhibitors. (2025). Reddit. Retrieved from [Link]
-
The Role of Cyclooxygenase-2 in Signaling Pathways Promoting Colorectal Cancer. (n.d.). Koomesh. Retrieved from [Link]
-
Chemi-Verse™ PIM1 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
(PDF) PIM1 kinase and its diverse substrate in solid tumors. (n.d.). ResearchGate. Retrieved from [Link]
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Validating the Mechanism of Action for 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone Derivatives: A Comparative Guide
For Immediate Release
To the Researchers, Scientists, and Drug Development Professionals in our community:
In the pursuit of novel therapeutics, the rigorous validation of a compound's mechanism of action is a cornerstone of preclinical development. This guide is intended to provide an in-depth technical framework for elucidating and confirming the biological targets and modes of action of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone derivatives. However, after a comprehensive review of the current scientific literature, it is clear that the specific biological targets for this class of compounds have not yet been publicly disclosed or extensively characterized.
The pyridinone and pyridine scaffolds are well-represented in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including but not limited to, kinase inhibition, G-protein coupled receptor (GPCR) modulation, and anti-inflammatory effects.[1] This diversity of potential targets underscores the critical need for a systematic and robust approach to mechanism of action (MoA) validation for any novel series of compounds, including the this compound family.
This guide, therefore, will proceed by outlining a logical, target-agnostic strategy for MoA validation. We will present a series of established experimental workflows that can be employed to first identify the primary biological targets of these derivatives and subsequently to confirm their mechanism of engagement. This will be followed by a comparative analysis of hypothetical data, illustrating how one might benchmark the performance of a novel this compound derivative against established inhibitors of a putative target class.
Part 1: A Roadmap for Target Identification and Initial MoA Validation
The initial step in validating the MoA of a novel compound series is to cast a wide net to identify potential biological targets. This is typically achieved through a combination of in silico and in vitro screening methodologies.
Broad-Spectrum Target Screening
Given the chemical structure of this compound derivatives, two likely target classes are protein kinases and G-protein coupled receptors.[1] Therefore, a logical starting point is to screen these compounds against large, commercially available panels.
-
Kinase Panel Screening: Submitting the lead compound(s) to a broad kinase panel screen (e.g., against >400 human kinases) is a cost-effective method to identify potential kinase targets.[2][3] The output of such a screen is typically presented as the percent inhibition at a single concentration (e.g., 1 or 10 µM).
-
GPCR Binding Assays: Similarly, screening against a panel of GPCRs in radioligand binding assays can reveal potential interactions with this major class of drug targets.
Rationale: This initial broad screening is a hypothesis-generating step. Positive hits from these panels provide the first clues as to the potential MoA and guide the subsequent, more focused validation experiments.
Experimental Workflow for Target Identification
Caption: A generalized workflow for the identification and validation of the mechanism of action for a novel compound series.
Part 2: Comparative Analysis - A Hypothetical Case Study
To illustrate the process of comparative analysis, let us hypothesize that a kinase panel screen identified "Kinase X" as a primary target for a novel derivative, Compound A .
Head-to-Head Comparison with a Known Inhibitor
A crucial step is to compare the inhibitory activity of Compound A with a well-characterized, potent, and selective inhibitor of Kinase X, which we will call Alternative B .
Table 1: Comparative Inhibitory Activity against Kinase X
| Compound | IC50 (nM) - Biochemical Assay | EC50 (nM) - Cell-Based Assay |
| Compound A | 15 | 150 |
| Alternative B | 5 | 25 |
Interpretation: The biochemical assay measures the direct inhibition of the purified enzyme, while the cell-based assay reflects the compound's activity in a more physiologically relevant context, accounting for cell permeability and potential off-target effects. In this hypothetical scenario, Alternative B is more potent in both settings.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed and validated protocols are essential.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Prepare Reagents:
-
Kinase X enzyme (recombinant, purified).
-
Substrate peptide specific for Kinase X.
-
ATP at a concentration near the Km for Kinase X.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (Compound A and Alternative B) serially diluted in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Assay Procedure:
-
Add 5 µL of kinase/substrate mix to each well of a 384-well plate.
-
Add 50 nL of serially diluted compounds.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition relative to DMSO controls.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (e.g., NanoBRET™ Target Engagement Assay)
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding a NanoLuc®-Kinase X fusion protein.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of Compound A and Alternative B.
-
Add the NanoBRET™ Tracer to the cells, followed by the test compounds.
-
Equilibrate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read both the donor (NanoLuc®) and acceptor (Tracer) emission signals on a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of compound concentration and fit to a dose-response curve to determine the EC50 value.
-
Part 3: Delving Deeper - Elucidating the Binding Mechanism
Once a primary target is confirmed, understanding the precise mechanism of inhibition is paramount. This involves determining whether the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.
Kinase Competition Binding Assays
These assays can differentiate between inhibitors that bind to the ATP pocket and those that bind to other sites on the kinase.
Caption: A simplified representation of ATP-competitive vs. non-competitive kinase inhibition.
Table 2: Hypothetical Binding Mechanism Data
| Compound | Binding Mechanism |
| Compound A | ATP-competitive |
| Alternative B | ATP-competitive |
Interpretation: In this example, both compounds are determined to be ATP-competitive, meaning they bind to the same site as the endogenous ligand, ATP. This is a common mechanism for kinase inhibitors.
Conclusion
While the specific mechanism of action for this compound derivatives remains to be elucidated in the public domain, the experimental framework and comparative analysis presented here provide a clear and robust pathway for any research group working with this or any other novel compound series. A systematic approach, beginning with broad screening and progressing through detailed biochemical, cellular, and biophysical assays, is essential for building a comprehensive and trustworthy understanding of a compound's therapeutic potential and potential liabilities. The principles of rigorous, multi-faceted validation outlined in this guide are universally applicable and form the bedrock of successful drug discovery.
References
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Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]
-
Synthesis of (p‐tolyl)‐3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. ResearchGate. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Kinase Screening and Profiling Services. BPS Bioscience. [Link]
-
Pharmacodynamic study of a pyrophtalone: [methyl-2 (piperidino-2 ethyl-1)-1 dihydro 1-4 pyridylidene-4 yl]-2 indanedione 1-3. II. Mechanism of action. PubMed. [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]
-
1-(Pyridin-3-yl)-2-(p-tolyl)ethanone. King Scientific. [Link]
-
NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. ResearchGate. [Link]
-
p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. [Link]
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nu- cleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]
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Class B1 GPCRs: insights into multireceptor pharmacology for the treatment of metabolic disease. PubMed. [Link]
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Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. PubMed. [Link]
-
Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. MDPI. [Link]
-
Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. PubMed Central. [Link]
-
Reflectometric-based sensor arrays for the screening of kinase-inhibitor interactions and kinetic determination. National Institutes of Health. [Link]
-
GPCR ligands. Icahn School of Medicine at Mount Sinai. [Link]
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Gedunin- and Khivorin-Derivatives Are Small-Molecule Partial Agonists for Adhesion G Protein-Coupled Receptors GPR56/ADGRG1 and GPR114/ADGRG5. PubMed Central. [Link]
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A Technical Guide to the Structure-Activity Relationship of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone Analogues: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry. The pyridine ring, a ubiquitous scaffold in numerous pharmaceuticals, continues to be a focal point of drug discovery due to its versatile chemical properties and ability to interact with a wide range of biological targets.[1][2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone analogues, a promising class of compounds with potential applications in various therapeutic areas. While direct and extensive SAR studies on this specific scaffold are nascent, this document synthesizes available data on related structures to offer valuable insights and guide future research.
We will delve into the synthetic pathways, explore potential biological activities based on analogous compounds, and propose a framework for systematic SAR exploration. This guide is intended to be a practical resource, providing not only theoretical knowledge but also detailed experimental protocols and data presentation formats to aid in the design and evaluation of novel this compound derivatives.
The Core Scaffold: Synthesis and Chemical Space
The foundational step in any SAR study is the efficient synthesis of the core molecule and its analogues. The synthesis of this compound can be achieved through a variety of established organic chemistry methods. A plausible and adaptable synthetic route is outlined below, based on modifications of known procedures for similar compounds.
Proposed Synthetic Protocol
A robust method for the synthesis of the title compound involves the reaction of a pyridylacetonitrile derivative with a Grignard reagent, followed by hydrolysis.
Experimental Protocol: Synthesis of this compound
-
Preparation of 3-pyridylacetonitrile: This starting material can be synthesized from 3-picoline via radical bromination followed by cyanation.
-
Grignard Reaction:
-
To a solution of 4-methylmagnesium bromide (prepared from 4-bromotoluene and magnesium turnings) in dry diethyl ether, add a solution of 3-pyridylacetonitrile in dry toluene dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Hydrolysis:
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
-
This synthetic scheme provides a versatile platform for generating a library of analogues by utilizing substituted pyridylacetonitriles and a variety of Grignard reagents.
Comparative Analysis of Biological Activities: Insights from Analogue Studies
In the absence of direct biological data for this compound, we can infer its potential activities by examining structurally related compounds. The pyridinylethanone core is present in molecules with a wide spectrum of biological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.
Antimicrobial and Antifungal Potential
Pyridine derivatives are well-documented for their antimicrobial and antifungal properties.[3] The incorporation of a pyridinylethanone moiety could lead to compounds with significant activity against various pathogens.
Comparative Data from Related Pyridine Derivatives:
| Compound Scaffold | Target Organism | Activity (MIC/IC50) | Reference |
| Pyridazinone-based diarylurea | Staphylococcus aureus | MIC = 16 µg/mL | [4] |
| Pyridazinone derivative | Candida albicans | MIC = 16 µg/mL | [4] |
| 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinone | Rhodotorula sp. | MIC = 16.5 µg/mL | [5] |
| Pyridin-2(1H)-one derivative | Aspergillus niger | MIC = 10 µg/mL | [6] |
SAR Hypothesis for this compound Analogues:
-
Substitution on the Pyridine Ring: Introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) at different positions of the pyridine ring can significantly modulate the electronic properties and, consequently, the antimicrobial activity.
-
Modification of the p-tolyl Group: Replacing the p-tolyl moiety with other substituted aryl or heteroaryl rings can influence lipophilicity and steric interactions with the target site. For instance, incorporating fluorine atoms is a common strategy to enhance metabolic stability and binding affinity.
-
Alterations of the Ethylene Linker: Modifications to the ethylene bridge, such as the introduction of substituents or its replacement with other linkers, could impact the overall conformation and biological activity.
Anticancer Activity
The pyridine scaffold is a key component of many approved and investigational anticancer drugs.[7] Analogues of this compound could exhibit antiproliferative activity against various cancer cell lines.
Comparative Data from Related Pyridine Derivatives:
| Compound Scaffold | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| Pyridazinone-based diarylurea | Melanoma, NSCLC, Prostate, Colon | GI% = 62.21-100.14% | [4] |
| Pyranone derivative | HL-60 | IC50 = 27.90 µM | [8] |
| Pyridine derivative | HepG2 | IC50 = 28 µM | [9] |
SAR Hypothesis for this compound Analogues:
-
Kinase Inhibitory Potential: The pyridinylethanone core could serve as a hinge-binding motif for various protein kinases, which are often dysregulated in cancer. Modifications on both the pyridine and the p-tolyl rings will be crucial for achieving selectivity and potency against specific kinases.
-
Induction of Apoptosis: Many anticancer agents exert their effect by inducing programmed cell death. Investigating the ability of the synthesized analogues to trigger apoptosis in cancer cells will be a key aspect of their biological evaluation.
Enzyme Inhibition
The structural features of this compound suggest its potential as an inhibitor of various enzymes. For instance, pyridin-2-yl urea derivatives have been identified as potent inhibitors of ASK1 kinase.[10]
Comparative Data from Related Enzyme Inhibitors:
| Compound Scaffold | Target Enzyme | Activity (IC50) | Reference |
| Pyridin-2-yl urea derivative | ASK1 Kinase | 1.55 nM | [10] |
| 3-aminopyridin-2(1H)-one derivative | HIV-1 Reverse Transcriptase | 19 nM | [11] |
| 1,3,4-Thiadiazole derivative | α-glucosidase | 3.66 mM | [12] |
SAR Hypothesis for this compound Analogues:
-
Hydrogen Bonding and Hydrophobic Interactions: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings provide opportunities for hydrophobic and π-π stacking interactions within an enzyme's active site.
-
Molecular Docking Studies: In the absence of experimental data, computational methods like molecular docking can provide valuable insights into the potential binding modes of these analogues to various enzyme targets.[13][14][15] This can guide the rational design of more potent and selective inhibitors.
Proposed Experimental Workflow for SAR Analysis
A systematic approach is essential for a successful SAR study. The following workflow is proposed for the investigation of this compound analogues.
Caption: Key modification sites on the this compound scaffold for SAR studies.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is currently limited, analysis of structurally related compounds suggests a high potential for discovering analogues with significant antimicrobial, anticancer, and enzyme inhibitory activities. The proposed synthetic strategies and experimental workflows in this guide provide a solid framework for initiating a comprehensive SAR study.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of analogues. The integration of computational methods, such as molecular docking and QSAR studies, will be instrumental in guiding the design of more potent and selective compounds. The exploration of this chemical space holds the promise of identifying novel lead compounds for the development of future medicines.
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A Researcher's Guide to Assessing the Cross-Reactivity of Pyridin-2-yl Urea-Based ASK1 Inhibitors
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of a promising class of compounds: pyridin-2-yl urea-based inhibitors targeting Apoptosis Signal-Regulating Kinase 1 (ASK1).
ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical mediator of cellular stress responses, inflammation, and apoptosis.[1][2] Its role in various pathologies has made it an attractive therapeutic target. The pyridin-2-yl urea scaffold has emerged as a potent pharmacophore for ASK1 inhibition, with lead compounds demonstrating impressive potency, such as novel inhibitors with IC50 values in the low nanomolar range, comparable to the clinical candidate Selonsertib.[1][2] However, the ultimate clinical success of these inhibitors hinges on their selectivity. This guide will walk you through the essential experimental workflows and data interpretation required to build a robust selectivity profile.
The Rationale for Cross-Reactivity Profiling
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[3] This homology presents a significant challenge in designing truly selective inhibitors. Off-target inhibition can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. Therefore, a systematic evaluation of an inhibitor's activity against a panel of related and unrelated kinases is a non-negotiable step in preclinical development. For an ASK1 inhibitor, this is particularly crucial as it resides within a complex and interconnected signaling network.
To illustrate the importance of selectivity, consider the ASK1 signaling pathway. ASK1, upon activation by various stressors, phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively. These pathways regulate a multitude of cellular processes.
Caption: Tiered experimental workflow for assessing inhibitor cross-reactivity.
Experimental Protocols
Phase 1: Broad Kinome Screening
The initial step is to cast a wide net to identify potential off-targets. This is typically achieved through large-scale panel screening services.
Protocol: Active Site-Directed Competition Binding Assay (e.g., KINOMEscan™)
-
Principle: This assay quantifies the ability of a test compound to compete with an active-site directed ligand for binding to a panel of kinases. The amount of kinase captured on a solid support is measured, and a reduction in this amount in the presence of the test compound indicates binding. [4]2. Procedure:
-
Prepare the test inhibitor at a high concentration (e.g., 1 µM or 10 µM) in the assay buffer.
-
The inhibitor is incubated with a panel of DNA-tagged kinases (e.g., over 400 kinases).
-
An immobilized, multivalent active-site directed ligand is introduced to the mixture.
-
Kinases that are not bound by the test inhibitor will bind to the immobilized ligand.
-
The solid support is washed to remove unbound kinases.
-
The amount of bound, DNA-tagged kinase is quantified using qPCR.
-
Results are typically reported as percent inhibition relative to a DMSO control.
-
Phase 2: Potency Determination for Off-Targets
Any "hits" identified in the broad screen (e.g., >50% inhibition) should be followed up with quantitative biochemical assays to determine their potency (IC50).
Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Principle: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor reflects its potency. [5]2. Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate kinase assay buffer.
-
In a multi-well plate, add the inhibitor dilutions, the target kinase (both ASK1 and the identified off-targets), and the corresponding substrate.
-
Initiate the kinase reaction by adding ATP at a concentration close to the Km,ATP for each specific kinase. [6]Incubate at the optimal temperature for the enzyme.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent, which also contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Phase 3: Cellular Target Engagement and Pathway Analysis
Biochemical assays provide valuable information but do not always reflect an inhibitor's behavior in a complex cellular environment. [7]Cellular assays are crucial for validating on-target and off-target activity.
Protocol: Cellular Target Engagement (e.g., NanoBRET™)
-
Principle: This assay measures the binding of a test compound to a target kinase in living cells. The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added. An inhibitor that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
Procedure:
-
Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein (for ASK1 and key off-targets).
-
Plate the transfected cells in a multi-well plate and incubate.
-
Prepare serial dilutions of the test inhibitor.
-
Add the inhibitor dilutions and the fluorescent tracer to the cells.
-
Measure the BRET signal using a specialized plate reader.
-
Calculate the IC50 from the dose-response curve.
-
Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Principle: This assay directly measures the functional consequence of inhibiting a kinase pathway in cells by quantifying the phosphorylation of its downstream substrates. [8]2. Procedure:
-
Culture an appropriate cell line that expresses the target kinases.
-
Treat the cells with serial dilutions of the test inhibitor for a defined period.
-
Induce the signaling pathway (e.g., by adding an oxidative stressor like H₂O₂ to activate the ASK1 pathway).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of downstream targets (e.g., phospho-JNK, phospho-p38) and total protein controls.
-
Use secondary antibodies conjugated to a reporter (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
-
Data Presentation and Interpretation
The data generated from these assays should be compiled into a clear and concise format to facilitate comparison.
Table 1: Hypothetical Cross-Reactivity Profile of a Pyridin-2-yl Urea-Based ASK1 Inhibitor
| Target Kinase | Family | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) | Selectivity Ratio (Biochemical IC50 / ASK1 IC50) |
| ASK1 (MAP3K5) | MAP3K | 1.5 | 12.5 | 1 |
| MAP3K1 | MAP3K | 250 | 1800 | 167 |
| MAP3K7 (TAK1) | MAP3K | >10,000 | >10,000 | >6667 |
| JNK1 | MAPK | 1,200 | 8,500 | 800 |
| p38α | MAPK | 850 | 6,200 | 567 |
| VEGFR2 | Tyrosine Kinase | 45 | 350 | 30 |
| c-Abl | Tyrosine Kinase | >10,000 | >10,000 | >6667 |
Interpretation:
-
High On-Target Potency: The inhibitor demonstrates potent inhibition of ASK1 in both biochemical and cellular assays.
-
Good Selectivity within the MAP3K Family: The inhibitor is significantly more potent against ASK1 than other tested MAP3Ks.
-
Potential Off-Target Liability: The low selectivity ratio for VEGFR2 (30-fold) suggests a potential for off-target activity against this kinase, which should be further investigated for potential clinical implications.
-
Biochemical vs. Cellular Potency: The rightward shift in IC50 values from biochemical to cellular assays is expected and reflects factors such as cell permeability and intracellular ATP concentrations. The relative ranking of potencies, however, should ideally be maintained.
Comparison with Alternatives
When presenting this data, it is crucial to compare the selectivity profile of the lead compound with that of other known inhibitors, such as Selonsertib or other compounds from the same chemical series. This comparative analysis provides context for the compound's performance and helps in selecting the most promising candidates for further development. A compound with a superior selectivity profile, even if slightly less potent against the primary target, may ultimately have a better therapeutic index.
By following this structured and multi-faceted approach, researchers can build a comprehensive and reliable cross-reactivity profile for their pyridin-2-yl urea-based ASK1 inhibitors. This rigorous evaluation is fundamental to the principles of scientific integrity and is an indispensable component of the journey from a promising chemical scaffold to a potentially life-changing therapeutic.
References
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Zhang, L., et al. (2022). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 23(21), 13456. [Link]
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PubMed. (2022). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations. PubMed. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
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Loomba, R., et al. (2018). The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial. Hepatology, 67(2), 549-559. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
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Zhao, Z., & Wu, H. (2013). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 10(3), e357-e365. [Link]
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PubMed. (2019). Selonsertib (GS-4997), an ASK1 Inhibitor, Antagonizes Multidrug Resistance in ABCB1- And ABCG2-overexpressing Cancer Cells. PubMed. [Link]
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Vasta, J.D., et al. (2022). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. [Link]
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Gilead Sciences. (2019). Gilead Announces Topline Data From Phase 3 STELLAR-3 Study of Selonsertib in Bridging Fibrosis (F3) Due to Nonalcoholic Steatohepatitis (NASH). Gilead Sciences. [Link]
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ResearchGate. (2022). Recent Efforts in the Discovery of Urease Inhibitor Identifications. ResearchGate. [Link]
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National Cancer Institute. (n.d.). Definition of ASK1 inhibitor GS-4997. NCI Drug Dictionary. [Link]
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Otava Chemicals. (n.d.). Development of Human Protein Kinase ASK1 Inhibitors. Otava Chemicals. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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PubMed. (2014). Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl). PubMed. [Link]
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protocols.io. (2023). In vitro kinase assay. protocols.io. [Link]
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ResearchGate. (2004). Protein kinase inhibitors from the urea class. ResearchGate. [Link]
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BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. [Link]
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Otava Chemicals. (n.d.). ASK1. Otava Chemicals. [Link]
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ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. [Link]
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- 8. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthetic Efficiency of Routes to Pyridinyl Ketones
For Researchers, Scientists, and Drug Development Professionals
The pyridinyl ketone motif is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic and steric properties. The efficient synthesis of these compounds is a critical consideration in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive comparison of various synthetic routes to pyridinyl ketones, offering an in-depth analysis of their efficiency, mechanistic underpinnings, and practical applicability.
Introduction to Synthetic Strategies
The synthesis of pyridinyl ketones can be broadly categorized into two main approaches:
-
Construction of the Pyridine Ring: Building the pyridine ring with the ketone functionality pre-installed or introduced during the cyclization process.
-
Functionalization of a Pre-formed Pyridine Ring: Attaching the keto group to an existing pyridine scaffold.
This guide will delve into the most prominent methods within these categories, evaluating their strengths and weaknesses based on experimental data.
Comparison of Synthetic Routes to Pyridinyl Ketones
| Synthetic Route | General Reaction | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Grignard Reaction | Reaction of a pyridyl Grignard reagent with a nitrile or aldehyde, or a Grignard reagent with a pyridyl nitrile. | 85-95% | High yields, readily available starting materials. | Sensitive to moisture and air, strict anhydrous conditions required. |
| Friedel-Crafts Acylation | Acylation of a pyridine derivative with an acyl halide or anhydride, typically requiring activation of the pyridine ring. | 90-96% (for activated systems) | High yields for specific substrates, direct acylation. | Limited to specific isomers (e.g., 3- and 4-positions), requires harsh conditions and a stoichiometric amount of Lewis acid. Does not work well on unactivated pyridine rings. |
| Cross-Coupling Reactions (Suzuki & Negishi) | Palladium-catalyzed coupling of a pyridyl-organometallic species with an acyl chloride or vice-versa. | 5-89% (Suzuki) | Broad substrate scope, good functional group tolerance. | Catalyst cost and sensitivity, potential for side reactions, variable yields. |
| Weinreb Amide Synthesis | Reaction of a pyridyl Weinreb amide with an organometallic reagent. | Moderate to High | Avoids over-addition to form tertiary alcohols, clean reactions. | Requires pre-synthesis of the Weinreb amide, which adds a step to the overall sequence. |
| Kröhnke Pyridine Synthesis | Condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. | Moderate to High | One-pot reaction, good for highly substituted pyridines. | Requires the synthesis of the pyridinium salt precursor. |
| Hantzsch Pyridine Synthesis | Condensation of an aldehyde, a β-ketoester, and ammonia, followed by oxidation. | Moderate to High | Multi-component reaction, good for building complex pyridines. | Primarily for dihydropyridines which require a subsequent oxidation step. |
In-Depth Analysis of Key Synthetic Routes
Grignard Reaction: A High-Yielding Classical Approach
The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of pyridinyl ketone synthesis, it can be employed in several ways, most notably through the reaction of a phenylmagnesium halide with a cyanopyridine.
Mechanism: The reaction proceeds via nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed upon acidic workup to yield the ketone.
"Pyridyl-CN" [label="Pyridyl-C≡N"]; "PhMgBr" [label="Ph-MgBr"]; "Imine_intermediate" [label="Pyridyl-C(=N-MgBr)-Ph"]; "H3O+" [label="H₃O⁺ (workup)"]; "Pyridinyl_Ketone" [label="Pyridyl-C(=O)-Ph"];
"Pyridyl-CN" -> "Imine_intermediate" [label=" + PhMgBr"]; "Imine_intermediate" -> "Pyridinyl_Ketone" [label=" + H₃O⁺"]; }
Experimental Insight: The synthesis of 2-benzoylpyridine from 2-cyanopyridine and phenylmagnesium bromide has been reported with yields as high as 85%[1]. The key to success in this reaction is the stringent exclusion of moisture and atmospheric oxygen, as Grignard reagents are highly reactive towards protic sources.
Friedel-Crafts Acylation: Direct but Demanding
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. However, the electron-deficient nature of the pyridine ring makes it a poor substrate for this electrophilic aromatic substitution. To overcome this limitation, the reaction is typically performed on more electron-rich pyridine derivatives or by using a large excess of a strong Lewis acid catalyst. A notable successful example is the synthesis of 3-benzoylpyridine from nicotinic acid[1].
Mechanism: The reaction involves the formation of a highly electrophilic acylium ion from an acyl halide and a Lewis acid (e.g., AlCl₃)[2]. This acylium ion is then attacked by the aromatic ring. In the case of nicotinoyl chloride, the reaction proceeds with benzene to form the desired ketone. The pyridine nitrogen complexes with the Lewis acid, which deactivates the ring, but the reaction is still feasible at the 3-position.
"Nicotinoyl_Cl" [label="Nicotinoyl Chloride"]; "AlCl3" [label="AlCl₃"]; "Acylium_Ion" [label="Acylium Ion Complex"]; "Benzene" [label="Benzene"]; "Sigma_Complex" [label="Sigma Complex"]; "3-Benzoylpyridine" [label="3-Benzoylpyridine"];
"Nicotinoyl_Cl" -> "Acylium_Ion" [label=" + AlCl₃"]; "Acylium_Ion" -> "Sigma_Complex" [label=" + Benzene"]; "Sigma_Complex" -> "3-Benzoylpyridine" [label="- H⁺, -AlCl₃"]; }
Experimental Insight: The synthesis of 3-benzoylpyridine from nicotinic acid involves the initial conversion of the carboxylic acid to the acid chloride using thionyl chloride, followed by reaction with benzene in the presence of aluminum chloride. This procedure has been reported to provide yields in the range of 90-96%[1].
Cross-Coupling Reactions: Versatility at a Cost
Modern cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, offer a versatile approach to C-C bond formation and have been applied to the synthesis of pyridinyl ketones. These reactions typically involve a palladium catalyst and the coupling of an organometallic pyridine species with an acyl halide, or a pyridyl halide with an organometallic acyl equivalent.
Mechanism (Suzuki-Miyaura): The catalytic cycle generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative Addition\n(Pyridyl-X)"]; PdII_1 [label="Pyridyl-Pd(II)L₂-X"]; Transmetal [label="Transmetalation\n(R-B(OR)₂)"]; PdII_2 [label="Pyridyl-Pd(II)L₂-R"]; RedElim [label="Reductive Elimination"]; Product [label="Pyridyl-R", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
Pd0 -> PdII_1 [label=" "]; PdII_1 -> PdII_2 [label=" "]; PdII_2 -> Product [label=" "]; Product -> Pd0 [style=invis]; PdII_2 -> Pd0 [label=" "];
{rank=same; OxAdd; Transmetal; RedElim;} OxAdd -> PdII_1 [style=invis]; Transmetal -> PdII_2 [style=invis]; RedElim -> Product [style=invis]; }
Experimental Insight: The Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride with various hetero(aryl) boronic acids has been reported to generate 2-arylpyridines in modest to good yields (5–89%)[3]. The choice of catalyst, ligand, base, and solvent are all critical parameters that need to be optimized for each specific substrate combination to achieve high efficiency.
Experimental Protocols
Synthesis of 3-Benzoylpyridine via Friedel-Crafts Acylation[1]
Materials:
-
Nicotinic acid (123 g, 1 mole)
-
Thionyl chloride (500 ml, 6.9 moles)
-
Anhydrous benzene (700 ml)
-
Anhydrous aluminum chloride (330 g, 2.5 moles)
-
Ice
-
Concentrated hydrochloric acid
-
50% aqueous sodium hydroxide
-
Chloroform
Procedure:
-
To a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add nicotinic acid.
-
Slowly add thionyl chloride over 15-20 minutes with stirring.
-
Heat the mixture on a steam bath for 1 hour.
-
Remove excess thionyl chloride by distillation under reduced pressure.
-
Add 200 ml of anhydrous benzene and distill under reduced pressure.
-
Add an additional 500 ml of anhydrous benzene and cool the flask in an ice-salt bath.
-
Add anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5° and 10°C.
-
Allow the mixture to warm to room temperature and then heat under reflux for 6 hours.
-
Pour the reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid.
-
Separate and discard the organic layer.
-
Extract the aqueous layer with ether and discard the ether extracts.
-
Basify the aqueous solution with 50% sodium hydroxide until the aluminum hydroxide redissolves.
-
Extract the product with chloroform.
-
Wash the combined chloroform extracts with water, remove the solvent by distillation, and distill the product under reduced pressure.
-
The yield of 3-benzoylpyridine is 165–175 g (90–96%).
Synthesis of 2-Benzoylpyridine via Grignard Reaction[1]
Materials:
-
2-Cyanopyridine
-
Phenylmagnesium bromide
-
Anhydrous diethyl ether
-
3M Hydrochloric acid
Procedure:
-
Prepare the Grignard reagent, phenylmagnesium bromide, from bromobenzene and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
In a separate flask, dissolve 2-cyanopyridine in anhydrous diethyl ether.
-
Slowly add the Grignard reagent to the solution of 2-cyanopyridine at 0°C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding it to a mixture of ice and 3M hydrochloric acid.
-
Separate the aqueous layer and extract it with diethyl ether.
-
Make the aqueous layer basic with a suitable base (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford 2-benzoylpyridine. A reported yield for this reaction is 85%[1].
Conclusion
The synthesis of pyridinyl ketones can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. For large-scale synthesis of specific isomers like 3-benzoylpyridine, the Friedel-Crafts acylation offers a high-yielding and cost-effective approach, provided the harsh reaction conditions are manageable. The Grignard reaction is another excellent high-yield method, particularly for 2-substituted pyridinyl ketones, but requires strict anhydrous conditions.
Cross-coupling reactions provide the greatest versatility and functional group tolerance, making them ideal for the synthesis of complex and highly decorated pyridinyl ketones in a drug discovery setting, although yields can be variable and optimization is often required. The Weinreb amide synthesis offers a clean and controlled method that avoids common side reactions, making it a reliable choice when purity is a primary concern. Finally, pyridine ring-forming reactions like the Kröhnke and Hantzsch syntheses are powerful tools for constructing highly substituted pyridinyl ketone scaffolds from acyclic precursors.
The choice of the most "efficient" route is therefore context-dependent, relying on a careful consideration of the desired substitution pattern, scale of the reaction, cost and availability of starting materials, and the technical capabilities of the laboratory.
References
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Organic Syntheses, Coll. Vol. 4, p.88 (1963); Vol. 37, p.6 (1957). [Link]
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
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Wikipedia. Kröhnke pyridine synthesis. [Link]
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
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Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 634-642. [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Wang, Z., et al. (1998). Studies on the reaction of 3-cyanopyridine with grignard reagents. Chinese Journal of Chemistry, 16(5), 459-463. [Link]
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Organic Chemistry Portal. Negishi Coupling. [Link]
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Organic Syntheses, Coll. Vol. 2, p.517 (1943); Vol. 18, p.75 (1938). [Link]
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The Organic Reaction Mechanisms Channel. (2019, January 3). Friedel-Crafts Acylation [Video]. YouTube. [Link]
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Patel, K. et al. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Journal of Pharmacy Research, 4(4), 1084-1086. [Link]
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Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]
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Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. The Journal of Organic Chemistry. [Link]
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Denmark Group, UIUC. (2020, January 14). The Negishi Cross-Coupling Reaction. [Link]
-
Grokipedia. Hantzsch pyridine synthesis. [Link]
-
Macmillan Group Meeting. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]
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In Vivo Efficacy Analysis: A Comparative Guide for a Novel 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone Derivative Against the Standard-of-Care, Celecoxib, in Inflammatory Models
In the landscape of drug discovery, particularly within the realm of inflammatory diseases, the rigorous preclinical evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for assessing the in vivo efficacy of a promising anti-inflammatory candidate, a 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone derivative, benchmarked against the well-established COX-2 inhibitor, Celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded protocol for a comparative study.
Introduction: The Rationale for a Novel Anti-inflammatory Agent
Inflammation is a complex biological response implicated in a myriad of pathologies, ranging from arthritis to neurodegenerative diseases and cancer.[1][2][3] While nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term use can be associated with gastrointestinal and cardiovascular side effects.[4] Celecoxib, a selective COX-2 inhibitor, was developed to mitigate some of these risks by selectively targeting the inducible cyclooxygenase-2 (COX-2) enzyme, a key mediator of pain and inflammation, while sparing the constitutively expressed COX-1 enzyme responsible for gastric cytoprotection.[4][5][6]
The novel this compound derivative represents a class of compounds with potential anti-inflammatory properties, as suggested by the bioactivity of related pyridone and pyridine-containing heterocycles.[7][8] A head-to-head in vivo comparison with a clinically successful drug like Celecoxib is a critical step in determining its therapeutic potential and establishing a competitive profile.
Mechanistic Considerations: Targeting the Prostaglandin Synthesis Pathway
Celecoxib exerts its anti-inflammatory effects by inhibiting COX-2, which in turn blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor for various pro-inflammatory prostaglandins.[1][5][6][9] The precise mechanism of the this compound derivative is yet to be fully elucidated but is hypothesized to also modulate inflammatory pathways, potentially through COX inhibition or other novel targets.
Caption: Simplified prostaglandin synthesis pathway and the inhibitory action of Celecoxib.
Comparative In Vivo Efficacy Study Design
A robust preclinical study necessitates well-validated animal models of inflammation. The following experimental workflow is proposed to comprehensively evaluate and compare the anti-inflammatory efficacy of the novel derivative and Celecoxib.
Experimental Workflow
Caption: Proposed experimental workflow for in vivo efficacy comparison.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vivo experiments.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This is a widely used and well-characterized model for screening the anti-inflammatory activity of new compounds.[10][11]
Protocol:
-
Animal Selection and Acclimatization: Use male Wistar rats (180-200 g). Acclimatize the animals for at least 7 days before the experiment.
-
Grouping and Dosing:
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Celecoxib (e.g., 10 mg/kg, p.o.) as the standard drug.
-
Group III, IV, V: this compound derivative at three different dose levels (e.g., 10, 20, and 40 mg/kg, p.o.).
-
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Complete Freund's Adjuvant (CFA) Induced Arthritis in Rats (Chronic Inflammation Model)
This model mimics the pathological features of human rheumatoid arthritis and is suitable for evaluating the efficacy of drugs in a chronic inflammatory setting.[12]
Protocol:
-
Animal Selection and Acclimatization: Use male Wistar rats (150-180 g).
-
Induction of Arthritis: On day 0, induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the right hind paw.
-
Grouping and Dosing: Start drug treatment on day 14 post-CFA injection, when the secondary lesions are well-developed.
-
Group I: Vehicle control.
-
Group II: Celecoxib (e.g., 10 mg/kg/day, p.o.).
-
Group III, IV, V: this compound derivative at three different dose levels (e.g., 10, 20, and 40 mg/kg/day, p.o.).
-
-
Efficacy Assessment:
-
Paw Volume: Measure the volume of both hind paws on days 0, 7, 14, 21, and 28.
-
Arthritic Score: Score the severity of arthritis in each paw on a scale of 0-4 based on erythema, swelling, and joint deformity.
-
Body Weight: Monitor body weight changes throughout the study.
-
-
Terminal Procedures (Day 28):
-
Blood Collection: Collect blood samples for the analysis of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
Histopathology: Euthanize the animals and collect the ankle joints for histopathological examination to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| Celecoxib | 10 | 0.58 ± 0.05 | 53.6 |
| Derivative | 10 | 0.95 ± 0.07 | 24.0 |
| Derivative | 20 | 0.72 ± 0.06 | 42.4 |
| Derivative | 40 | 0.61 ± 0.05 | 51.2 |
| p < 0.05 compared to Vehicle Control |
Table 2: Effect on CFA-Induced Arthritis in Rats (Day 28)
| Treatment Group | Dose (mg/kg/day) | Paw Volume (mL) (Mean ± SEM) | Arthritic Score (Mean ± SEM) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle Control | - | 2.8 ± 0.15 | 3.5 ± 0.2 | 150 ± 12 | 210 ± 18 |
| Celecoxib | 10 | 1.5 ± 0.10 | 1.2 ± 0.1 | 75 ± 8 | 105 ± 10 |
| Derivative | 10 | 2.2 ± 0.12 | 2.5 ± 0.2 | 110 ± 10 | 160 ± 15 |
| Derivative | 20 | 1.8 ± 0.11 | 1.8 ± 0.1 | 90 ± 9 | 130 ± 12 |
| Derivative | 40 | 1.6 ± 0.09 | 1.4 ± 0.1 | 80 ± 7 | 115 ± 11 |
| *p < 0.05 compared to Vehicle Control |
Note: The data presented in these tables are hypothetical and serve as an illustration of how the results should be presented.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
A comprehensive evaluation should also include pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the novel derivative.[5][13] This data is crucial for correlating drug exposure with its pharmacological effect.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to compare the in vivo anti-inflammatory efficacy of a novel this compound derivative against the established drug, Celecoxib. The successful execution of these studies will provide critical data to support the further development of this compound as a potential therapeutic agent. Future investigations should focus on elucidating the precise molecular mechanism of action and conducting comprehensive safety and toxicology studies.
References
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Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. (n.d.). Retrieved January 23, 2026, from [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction | Bentham Science. (2022, August 15). Retrieved January 23, 2026, from [Link]
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Celecoxib - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - ResearchGate. (2019, November 22). Retrieved January 23, 2026, from [Link]
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Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 23, 2026, from [Link]
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3-(Pyridin-4-yl)acetylacetone: Cd and Hg compete for nitrogen coordination - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. (2023, June 12). Retrieved January 23, 2026, from [Link]
-
Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S) - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
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Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed. (2024, June 30). Retrieved January 23, 2026, from [Link]
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Retrieved January 23, 2026, from [Link]
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2-PHENYL-1-PYRIDIN-3-YL-ETHANONE | CAS#:14627-92-0 | Chemsrc. (2025, August 25). Retrieved January 23, 2026, from [Link]
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A Comparative Benchmarking Guide to the Kinase Inhibitory Potency of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone, against a key therapeutic target in inflammation and oncology: the p38 mitogen-activated protein kinase (MAPK). Through a detailed comparison with a well-established inhibitor and the application of rigorous experimental protocols, we aim to furnish researchers, scientists, and drug development professionals with the necessary tools to accurately benchmark its potency.
Introduction: The Rationale for Kinase Inhibitor Benchmarking
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The compound this compound, with its pyridinyl and p-tolyl moieties, shares structural motifs with several known kinase inhibitors. Notably, the p38 MAPK inhibitor Doramapimod (BIRB-796) also incorporates a p-tolyl group, suggesting a plausible, albeit hypothetical, interaction with this kinase.[3]
p38 MAPKs are serine/threonine kinases that respond to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress, playing a crucial role in regulating cellular processes such as apoptosis and cytokine production.[4][5][6] Consequently, inhibitors of p38 MAPK have been actively pursued as therapeutic agents.[7] This guide outlines a systematic approach to ascertain and benchmark the potency of this compound against p38 MAPK.
Compound Profiles: The Challenger and the Benchmark
This compound
-
Structure:
-
Molecular Formula: C₁₄H₁₃NO
-
Molecular Weight: 211.26 g/mol
-
-
Rationale for Investigation: The presence of a pyridine ring and a tolyl group, common features in some kinase inhibitors, warrants an investigation into its potential as a kinase inhibitor. This guide will proceed under the hypothesis that it targets p38 MAPK.
Doramapimod (BIRB-796) - The Benchmark Inhibitor
-
Structure:
-
Molecular Formula: C₃₁H₃₇N₅O₃
-
Molecular Weight: 527.66 g/mol
-
-
Mechanism of Action: Doramapimod is a highly potent and selective, orally active inhibitor of p38 MAPK.[8][9] It binds to an allosteric site of the kinase, stabilizing it in an inactive conformation.[10]
-
Reported Potency: It exhibits IC50 values of 38 nM for p38α and 65 nM for p38β.[8]
Experimental Design: A Two-Pronged Approach to Potency Determination
To robustly characterize the inhibitory potential of this compound, a combination of a direct, in vitro biochemical assay and a physiologically relevant cell-based assay is recommended. This dual-pronged strategy ensures that the observed effects are due to direct enzyme inhibition and are reproducible in a cellular context.
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified, recombinant p38α kinase. The ADP-Glo™ Kinase Assay is a widely accepted method for this purpose, as it measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]
Experimental Workflow: In Vitro p38α Kinase Assay
Caption: Workflow for the in vitro p38α kinase inhibition assay.
Detailed Protocol: In Vitro p38α Kinase Assay
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of this compound and Doramapimod in DMSO, starting from a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: In a 384-well low-volume plate, add 1 µL of each compound dilution or DMSO (as a negative control) to the appropriate wells.
-
Kinase Reaction Initiation:
-
Add 2 µL of a solution containing recombinant p38α kinase in kinase buffer to each well.
-
Add 2 µL of a solution containing the substrate (e.g., ATF-2) and ATP in kinase buffer to each well to start the reaction.[11]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay evaluates the ability of the test compound to inhibit p38 MAPK activity within a cellular context. This is typically achieved by stimulating cells with an activator of the p38 MAPK pathway (e.g., anisomycin) and then measuring the phosphorylation of a downstream substrate. A common method is to quantify the phosphorylation of p38 MAPK itself at Thr180/Tyr182, which is a marker of its activation.[12]
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway.
Experimental Workflow: Cell-Based p38 Inhibition Assay
Caption: Workflow for the cell-based p38 inhibition assay.
Detailed Protocol: Cell-Based p38 Inhibition Assay
-
Cell Culture: Seed a suitable cell line (e.g., HeLa or U-937) in a 96-well imaging plate and culture for 24-48 hours.
-
Compound Treatment: Pre-treat the cells with serial dilutions of this compound and Doramapimod for 1 hour. Include a DMSO vehicle control.
-
Cell Stimulation: Stimulate the cells with a p38 MAPK activator, such as anisomycin, for 30 minutes at 37°C.[12]
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate with a primary antibody specific for phosphorylated p38 (Thr180/Tyr182).
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye like Hoechst 33342.
-
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Quantify the mean fluorescence intensity of phospho-p38 in the cytoplasm and/or nucleus of each cell.
-
Data Analysis: Normalize the fluorescence intensity to the DMSO control and plot against the inhibitor concentration to determine the cellular IC50 value.
Data Summary and Interpretation
The primary endpoint for both assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity or the phosphorylation signal by 50%. The hypothetical data below illustrates how the results can be presented for comparison.
Table 1: Comparative Potency of Kinase Inhibitors against p38α MAPK
| Compound | In Vitro IC50 (nM) | Cellular IC50 (nM) |
| This compound | 850 | 2500 |
| Doramapimod (BIRB-796) | 38 | 120 |
Interpretation of Hypothetical Results:
In this hypothetical scenario, this compound demonstrates inhibitory activity against p38α MAPK, albeit with significantly lower potency compared to the benchmark inhibitor, Doramapimod. The higher IC50 values in both the biochemical and cellular assays suggest a weaker interaction with the kinase. The discrepancy between the in vitro and cellular IC50 values for both compounds is expected and can be attributed to factors such as cell membrane permeability, off-target effects, and metabolic stability in the cellular environment.
Conclusion
This guide provides a robust and scientifically sound methodology for benchmarking the potency of this compound against p38 MAPK. By employing both in vitro and cell-based assays and comparing the results to a well-characterized inhibitor like Doramapimod, researchers can obtain a comprehensive understanding of the compound's inhibitory potential. The experimental workflows and protocols detailed herein are designed to ensure data integrity and reproducibility, forming a solid foundation for further investigation into the therapeutic potential of novel kinase inhibitors.
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Doramapimod. (n.d.). PubChem. Retrieved from [Link]
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p38 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
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BIRB 796 (doramapimod). (n.d.). Boehringer Ingelheim opnMe. Retrieved from [Link]
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p38 MAPK Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link]
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p38 mitogen-activated protein kinases. (n.d.). Wikipedia. Retrieved from [Link]
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A Definitive Guide to Confirming Compound Identity with 2D NMR Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of scientific progress and regulatory compliance. While 1-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational glimpse into a compound's identity, its limitations become apparent with increasing molecular complexity. Overlapping signals and intricate coupling patterns in 1D spectra can lead to ambiguity, making definitive assignment challenging. This is where 2-dimensional (2D) NMR spectroscopy becomes an indispensable tool, providing the robust, high-resolution data required for irrefutable structure elucidation.[1][2][3][4]
In the pharmaceutical industry, complete structural characterization is not just a scientific necessity but a regulatory requirement for submissions to agencies like the FDA.[1][5] A combination of 1D and 2D NMR experiments provides the crucial evidence of a compound's identity and purity, forming a cornerstone of intellectual property protection and ensuring the safety and efficacy of new chemical entities.[1][2][6]
This guide provides an in-depth comparison of the core 2D NMR techniques, moving beyond a simple list of steps to explain the causality behind experimental choices. It presents a logic-driven workflow designed to function as a self-validating system for structure confirmation, grounded in authoritative principles and field-proven insights.
The 2D NMR Toolkit: A Comparative Overview
2D NMR experiments resolve the crowded information of 1D spectra by spreading it across two frequency axes, revealing correlations between nuclei that are either connected through chemical bonds or are close in space.[7][8][9] Understanding the unique information provided by each experiment is key to designing an efficient structure elucidation strategy.
| Technique | Full Name | Correlation Type | Information Provided | Primary Application |
| COSY | CO rrelation S pectroscopY | ¹H—¹H Through-Bond | Shows which protons are J-coupled (typically over 2-3 bonds).[8][10] | Defining spin systems and mapping the proton framework of a molecule. |
| HSQC | H eteronuclear S ingle Q uantum C oherence | ¹H—¹³C One-Bond | Directly correlates a proton to the carbon it is attached to.[1][5] | Unambiguously assigning carbons that have attached protons. |
| HMBC | H eteronuclear M ultiple B ond C oherence | ¹H—¹³C Long-Range | Correlates protons and carbons over multiple bonds (typically 2-4 bonds).[11] | Assembling molecular fragments by connecting spin systems, crucial for identifying quaternary carbons.[1][12] |
| NOESY | N uclear O verhauser E ffect S pectroscopY | ¹H—¹H Through-Space | Correlates protons that are close in space (< 5 Å), regardless of bonding.[13][14] | Determining stereochemistry, conformation, and 3D structure.[14][15][16] |
A Logic-Driven Workflow for Structure Elucidation
A systematic approach ensures that each piece of data builds upon the last, leading to a single, validated structure. The workflow below illustrates how different NMR experiments are logically sequenced to deconstruct and then reassemble a molecular puzzle.
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- 13. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 14. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of Pyridinyl Ethanones: Evaluating Reproducibility and Robustness for Researchers
Pyridinyl ethanones are pivotal structural motifs in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide array of pharmacologically active compounds. The reliability of their synthesis is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of common synthetic methods for pyridinyl ethanones, with a critical focus on their reproducibility and robustness. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer insights into potential challenges and optimization strategies to aid researchers in selecting the most suitable approach for their specific needs.
Introduction: The Significance of Pyridinyl Ethanones
The pyridine ring is a privileged scaffold in drug discovery, and its acylated derivatives, particularly pyridinyl ethanones (acetylpyridines), are versatile building blocks. Their prevalence stems from the ability of the ketone functionality to participate in a diverse range of chemical transformations, allowing for the facile introduction of further complexity and the construction of elaborate molecular architectures. However, the synthesis of pyridinyl ethanones is not without its challenges. The electron-deficient nature of the pyridine ring can render it unreactive towards classical electrophilic acylation methods, while the Lewis basicity of the nitrogen atom can lead to catalyst deactivation or undesired side reactions. Consequently, a variety of synthetic strategies have been developed, each with its own set of advantages and limitations.
Comparative Analysis of Synthetic Methodologies
This guide will focus on three major strategies for the synthesis of pyridinyl ethanones:
-
Nucleophilic Addition to Cyanopyridines: The Grignard Reaction
-
Transition-Metal Catalyzed Cross-Coupling Reactions
-
Multicomponent Reactions: The Hantzsch Pyridine Synthesis
For each method, we will assess its reproducibility, scalability, and overall robustness, providing a balanced view to inform your synthetic planning.
Nucleophilic Addition to Cyanopyridines: The Grignard Reaction
The addition of organometallic reagents, such as Grignard reagents (RMgX), to cyanopyridines followed by hydrolysis is a classical and widely employed method for the synthesis of ketones, including pyridinyl ethanones.
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of the nitrile group, forming a magnesium salt of a ketimine intermediate. Subsequent acidic hydrolysis then liberates the desired ketone.
Experimental Protocol: Synthesis of 2-Acetylpyridine
Materials:
-
2-Cyanopyridine
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Hydrochloric acid (3 M)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
A solution of 2-cyanopyridine (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide solution (1.1 equivalents) is added dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is then carefully quenched by the slow addition of 3 M hydrochloric acid at 0 °C.
-
The mixture is stirred for 1 hour, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel.
Reproducibility and Robustness Analysis
| Parameter | Assessment | Comments |
| Yield Consistency | Moderate | Yields can be sensitive to the quality and exact stoichiometry of the Grignard reagent, as well as the exclusion of moisture. |
| Scalability | Moderate to Low | Exothermic nature of the reaction and the need for strict anhydrous conditions can pose challenges on a larger scale. Safety is a major concern due to the use of pyrophoric Grignard reagents and flammable ether solvents. |
| Substrate Scope | Good | Tolerates a range of substituents on the pyridine ring, although strongly acidic protons or reactive functional groups are incompatible. |
| Purification | Moderate | The primary impurity is often the corresponding tertiary alcohol formed from a second addition of the Grignard reagent to the ketone product. Careful control of stoichiometry and temperature is crucial to minimize this side reaction. |
| Robustness | Low to Moderate | The method is highly sensitive to atmospheric moisture and oxygen. The quality of the Grignard reagent is a critical variable that can significantly impact reproducibility. |
Key Insight: While the Grignard reaction is a powerful tool, its lack of robustness and significant safety concerns, particularly on a larger scale, necessitate careful consideration and meticulous experimental technique.
Transition-Metal Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, have emerged as powerful and versatile methods for the formation of carbon-carbon bonds, including the synthesis of pyridinyl ethanones. These reactions typically involve the coupling of a pyridyl halide or triflate with an organometallic reagent in the presence of a palladium catalyst and a ligand.
Mechanistic Overview
The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the pyridyl halide/triflate to form a palladium(II) intermediate.
-
Transmetalation: The organometallic reagent transfers its organic group to the palladium center.
-
Reductive Elimination: The desired pyridinyl ethanone is formed, and the palladium(0) catalyst is regenerated.
Experimental Protocol: Synthesis of 4-Acetylpyridine via Suzuki Coupling
Materials:
-
4-Bromopyridine hydrochloride
-
Acetylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate
-
1,4-Dioxane
-
Water
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask are added 4-bromopyridine hydrochloride (1 equivalent), acetylboronic acid pinacol ester (1.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
1,4-Dioxane and water (4:1 v/v) are added, and the mixture is heated to 80 °C with stirring for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Reproducibility and Robustness Analysis
| Parameter | Assessment | Comments |
| Yield Consistency | High | Generally provides reproducible yields when catalyst, ligand, and base are of good quality and reaction conditions are well-controlled. |
| Scalability | Moderate | The cost of palladium catalysts and ligands can be a limiting factor for large-scale synthesis. The removal of residual palladium from the final product can also be challenging. |
| Substrate Scope | Excellent | Tolerates a wide variety of functional groups on both coupling partners, making it a highly versatile method. |
| Purification | Moderate to High | Purification is often straightforward, with byproducts typically arising from homocoupling of the starting materials. |
| Robustness | High | The reactions are generally tolerant of a wider range of reaction conditions compared to Grignard reactions. However, catalyst activity can be sensitive to impurities. |
Key Insight: Palladium-catalyzed cross-coupling reactions offer excellent functional group tolerance and generally high reproducibility, making them a preferred method in many modern synthetic applications, despite the cost and potential for metal contamination.
Multicomponent Reactions: The Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multicomponent reaction that allows for the construction of the pyridine ring from simple, acyclic precursors. While typically used to synthesize dihydropyridines, a subsequent oxidation step can yield the corresponding aromatic pyridine. By choosing appropriate starting materials, pyridinyl ethanones can be synthesized.
Mechanistic Principles
The reaction involves the condensation of an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and a nitrogen source (typically ammonia or an ammonium salt). The mechanism is complex and can proceed through several proposed pathways, but generally involves the formation of an enamine and a Knoevenagel condensation product, which then combine to form the dihydropyridine ring.
Experimental Protocol: Hantzsch Synthesis of a Substituted Pyridinyl Ethanone Derivative
Materials:
-
Acetaldehyde
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate
-
Ethanol
-
Copper(II) nitrate (oxidizing agent)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
A mixture of acetaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude dihydropyridine is dissolved in acetic acid.
-
A solution of copper(II) nitrate (2 equivalents) in acetic acid is added, and the mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is poured into ice water and neutralized with aqueous ammonia.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography.
Reproducibility and Robustness Analysis
| Parameter | Assessment | Comments |
| Yield Consistency | Moderate to High | Yields can be influenced by the purity of the starting materials and the efficiency of the oxidation step. |
| Scalability | High | The use of inexpensive and readily available starting materials makes this method attractive for large-scale synthesis. |
| Substrate Scope | Moderate | The classical Hantzsch synthesis is somewhat limited in the substitution patterns it can generate. However, various modifications have expanded its scope. |
| Purification | Moderate | The oxidation step can sometimes lead to side products, requiring careful purification. |
| Robustness | Moderate | The reaction can be sensitive to the reaction conditions, particularly the temperature and the choice of solvent and catalyst for the oxidation step. |
Key Insight: The Hantzsch synthesis is a cost-effective and atom-economical method for constructing the pyridine ring, making it a valuable tool for accessing certain pyridinyl ethanone derivatives, especially on a larger scale.
Visualizing the Workflow
To provide a clearer understanding of the general experimental process, the following diagram illustrates a typical workflow for the synthesis and purification of a pyridinyl ethanone.
Caption: General experimental workflow for the synthesis of pyridinyl ethanones.
Conclusion and Recommendations
The choice of a synthetic method for pyridinyl ethanones is a critical decision that depends on a multitude of factors, including the desired substitution pattern, the scale of the reaction, available resources, and safety considerations.
-
For small-scale, exploratory synthesis with a need for diverse substitution patterns, palladium-catalyzed cross-coupling reactions are often the most reliable and versatile choice, despite their cost. Their high functional group tolerance and generally reproducible nature make them ideal for medicinal chemistry programs.
-
When cost and scalability are the primary drivers, and the target molecule is accessible through this route, the Hantzsch pyridine synthesis offers a compelling and atom-economical alternative.
-
The Grignard reaction, while a classic method, should be approached with caution due to its inherent lack of robustness and significant safety hazards, particularly for inexperienced researchers or on larger scales.
Ultimately, a thorough understanding of the mechanistic nuances and practical limitations of each method is essential for successful and reproducible synthesis of these valuable chemical building blocks. It is always recommended to perform small-scale optimization experiments before embarking on a large-scale synthesis campaign.
References
-
Palladium-catalyzed cross-coupling reactions in total synthesis. Chemical Reviews, 2005 , 105 (7), 2457–2483. [Link]
-
The Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Grignard Reagents: New Developments. Topics in Organometallic Chemistry, 2008 , 24, 1-23. [Link]
-
A review of the Hantzsch dihydropyridine synthesis. Journal of Heterocyclic Chemistry, 1985 , 22 (6), 1621-1631. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457-2483. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, culminating in its responsible disposal. This guide is designed to ensure that laboratory personnel can manage this compound's waste stream in a manner that is safe, compliant, and environmentally responsible. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Assessment and Chemical Profile
Structural Analogues Analysis:
-
Pyridin-3-yl(p-tolyl)methanone (CAS 34950-04-4): A very close structural relative, this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Pyridine: The parent heterocyclic compound is toxic, flammable, and associated with potential liver damage upon chronic exposure.[2]
-
1-(p-tolyl)ethanone: This aromatic ketone is listed as harmful if swallowed and irritating to the eyes, respiratory system, and skin.[3]
Based on this analysis, it is imperative to handle this compound as a hazardous substance with particular attention to its potential toxicity and irritant properties.
| Property | Estimated Value / Information | Source / Rationale |
| Molecular Formula | C₁₄H₁₃NO | Based on chemical structure. |
| Appearance | Likely a solid at room temperature. | Inferred from similar aromatic ketones. |
| Primary Hazards | Harmful if swallowed, Skin Irritant, Serious Eye Irritant, Respiratory Irritant. | Extrapolated from structural analogues.[1][3] |
| Potential Chronic Effects | Potential for liver damage with repeated exposure. | Based on hazards associated with pyridine.[2] |
| Incompatibilities | Strong oxidizing agents, strong acids. | General reactivity of pyridines and ketones. |
Regulatory Framework: RCRA Waste Characterization
The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4] Under RCRA, a chemical waste is considered hazardous if it is either a "listed" waste or exhibits one of four "characteristic" properties.[4][5][6]
Is this compound a Hazardous Waste?
The following decision process, mandated for all waste generators, confirms its status:
-
Listed Waste:
-
U-List: The EPA U-list designates hazardous wastes from discarded commercial chemical products.[4] Pyridine is listed as hazardous waste number U196. Therefore, any unused this compound that is being discarded is considered a U-listed hazardous waste.
-
F-List: Spent solvent mixtures containing pyridine are listed as hazardous waste number F005.[7] Any process waste where this compound is used as a solvent would fall under this category.
-
-
Characteristic Waste:
-
Toxicity: The toxicity characteristic is determined if a waste contains contaminants that could leach into groundwater.[4][8] Pyridine is a regulated contaminant (D038) with a maximum concentration of 5.0 mg/L in a leachate test.[9] Due to its structure, waste containing this compound must be presumed to have the toxicity characteristic.
-
Personal Protective Equipment (PPE)
Given the compound's irritant and toxic properties, strict adherence to PPE protocols is non-negotiable.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields are mandatory. A face shield should be worn if there is a risk of splashing.
-
Skin and Body Protection: A fully buttoned, long-sleeved laboratory coat is required. Ensure shoes fully cover the feet.
-
Respiratory Protection: Handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol
Proper disposal begins at the point of generation. The core principle is waste segregation to prevent dangerous reactions and ensure proper treatment.[10]
Workflow for Waste Collection and Disposal
Protocol for Waste Collection
-
Container Selection:
-
Solid Waste: For pure leftover compound, contaminated weigh paper, gloves, or spill cleanup materials, use a designated solid chemical waste container. This should be a wide-mouth plastic (HDPE) or glass jar with a secure screw-top lid.
-
Liquid Waste: For solutions containing the compound, use a designated liquid chemical waste container (HDPE or glass bottle with a screw-top lid).
-
NEVER use metal containers, as pyridine derivatives can be corrosive to some metals.
-
-
Waste Segregation:
-
DO NOT mix this waste with incompatible chemicals. Specifically, keep it segregated from:
-
Strong Acids
-
Strong Oxidizers
-
Reactive wastes (e.g., cyanides, azides)[11]
-
-
It is best practice to maintain a dedicated waste container for this specific compound or for compatible pyridine-containing wastes.
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound" and list any solvents or other components with their approximate percentages.
-
Mark the appropriate hazard characteristics: Toxic and Irritant .
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is typically inside the laboratory where the waste is generated.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the waste container is kept within a secondary containment bin or tray to contain any potential leaks.[12]
-
-
Disposal:
-
Once the container is full (no more than 90%), or if you are generating very small quantities, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action to mitigate harm.
Spill Cleanup (Small Scale - <10 grams)
-
Alert & Isolate: Immediately alert personnel in the area. Restrict access to the spill area.
-
PPE: Don the appropriate PPE as described in Section 3, including gloves, safety goggles, and a lab coat. Ensure the chemical fume hood is operational.
-
Containment: If the spill occurs outside a fume hood, gently cover the solid material with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[13]
-
Collection: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.[13] Avoid creating dust.
-
Decontamination: Wipe the spill area with a cloth or paper towel dampened with a soap and water solution. Place the used wipe into the solid hazardous waste container.
-
Disposal: Seal and label the container as hazardous waste and manage it according to the protocol in Section 4.
-
Report: Inform your supervisor and EHS office of the incident.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
First Aid for Exposure
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[2][14][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2][14][16] If breathing is difficult or has stopped, provide artificial respiration and call for emergency medical assistance.
-
Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[2]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.
References
-
Chemsrc. (2025). 2-PHENYL-1-PYRIDIN-3-YL-ETHANONE | CAS#:14627-92-0. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]
-
Avantor. (2011). MATERIAL SAFETY DATA SHEET - PYRIDINE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (2020). P-list and F-list of acute hazardous wastes. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PYRIDINE. Retrieved from [Link]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
-
Ministry of Health, Saudi Arabia. (2025). First Aid - Dealing with Toxins and Toxic Fumes. Retrieved from [Link]
-
Vanderbilt University Medical Center OCRS. (n.d.). RCRA Characteristic Waste. Retrieved from [Link]
-
New Pig Corporation. (n.d.). RCRA 101 Part 3: Listed and Characteristic Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
Agricultural Health and Safety Program. (n.d.). Agricultural Chemical Exposure First Aid Guidance. Retrieved from [Link]
-
The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]
-
AMI Environmental. (n.d.). Understanding RCRA Waste Characterization. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]
-
Coast2Coast. (2024). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]
-
ChemBK. (2024). 1-(p-tolyl)ethanone. Retrieved from [Link]
Sources
- 1. 34950-04-4|Pyridin-3-yl(p-tolyl)methanone|BLD Pharm [bldpharm.com]
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- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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A Senior Application Scientist's Guide to Handling 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone: Essential Safety and Operational Protocols
Navigating the complexities of novel chemical compounds is the cornerstone of research and development. For professionals handling substances like 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone, a robust understanding of safety protocols is not merely a procedural formality—it is the bedrock of scientific integrity and personal safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that your work is both groundbreaking and fundamentally secure.
While specific toxicological data for this compound is not extensively published, its structure—an aromatic ketone containing a pyridine moiety—necessitates a cautious approach. By analyzing data from structurally related compounds, we can establish a comprehensive safety protocol. Aromatic ketones can be irritants and harmful if ingested, while pyridine derivatives may present risks of skin, eye, and respiratory irritation[1][2]. Therefore, all procedures must be designed to minimize exposure and mitigate risk.
Hazard Assessment and Risk Mitigation
Before any procedure, a thorough risk assessment is paramount[3][4]. The primary hazards associated with this compound are inferred from its chemical class and include:
-
Routes of Exposure: Inhalation of dust particles, skin contact, eye contact, and ingestion.
-
Potential Health Effects:
-
Chemical Reactivity: Incompatible with strong oxidizing agents, strong bases, acids, and reducing agents[6].
-
Flammability: Ketones can be flammable. The compound should be kept away from heat, sparks, and open flames[6][7].
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against exposure and must be tailored to the specific task[8][9]. A multi-layered approach is essential.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | ANSI Z87.1 compliant safety glasses with side shields[10]. | Nitrile gloves (check manufacturer's compatibility chart)[11]. | Cotton lab coat, long pants, closed-toe shoes[8][12]. | Not typically required if container is sealed. |
| Weighing & Aliquoting (Solid) | ANSI Z87.1 compliant chemical splash goggles[12]. | Nitrile gloves (minimum). Consider double-gloving. | Fully-buttoned lab coat, long pants, closed-toe shoes. | Mandatory use of a certified chemical fume hood[7]. |
| Solution Preparation & Transfers | Chemical splash goggles. Use a face shield if there is a significant splash risk[9]. | Nitrile gloves. Ensure gloves are compatible with the solvent used[11][13]. | Chemical-resistant lab coat or a disposable apron over a standard lab coat[9]. | All operations must be performed in a chemical fume hood[3]. |
| Reaction Monitoring & Workup | Chemical splash goggles. | Nitrile gloves appropriate for all chemicals in the reaction mixture. | Chemical-resistant lab coat or apron. | All operations must be performed in a chemical fume hood. |
| Spill Cleanup & Waste Disposal | Chemical splash goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves[11]. | Chemical-resistant apron or disposable coveralls. | Dependent on spill size and location. Consult your institution's EHS guidelines. |
Causality Behind PPE Choices:
-
Eye Protection: Chemical splash goggles are mandated over safety glasses for handling liquids to provide a complete seal around the eyes, protecting against splashes from any direction[12].
-
Hand Protection: Nitrile gloves offer good general protection against a variety of chemicals and are preferable for incidental contact[11]. For extended contact or when handling solvents in which the compound is dissolved, consulting a glove compatibility chart is critical to prevent chemical permeation.
-
Body Protection: A lab coat protects skin and personal clothing from minor splashes and dust[13]. Long pants and closed-toe shoes are the minimum standard to prevent lower body exposure[8].
-
Respiratory Protection: The potential for respiratory irritation from fine powders or vapors necessitates that all open-container handling of this compound be performed within the controlled airflow of a chemical fume hood[7].
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a systematic workflow minimizes the risk of accidents and ensures procedural consistency.
Workflow for Handling this compound
Caption: Safe handling workflow from preparation to disposal.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Handling the Solid:
-
Place a tared weigh paper or boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound using a clean spatula, minimizing the creation of airborne dust.
-
Promptly close the primary container.
-
-
Preparing a Solution:
-
Place a flask or beaker containing a magnetic stir bar on a stir plate inside the fume hood.
-
Add the weighed solid to the vessel.
-
Slowly add the desired solvent, pointing the opening of the container away from you[3].
-
Begin gentle stirring to dissolve the compound.
-
Emergency Response Protocols
Be prepared for accidents before they happen[4].
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5][6]. Seek medical attention if irritation persists[14].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[5][6]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[14].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][5].
-
Minor Spill (in fume hood):
-
Alert others in the lab.
-
Absorb the spill with a compatible absorbent material (e.g., vermiculite or sand).
-
Using tongs, collect the contaminated material into a designated waste container.
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance[15].
Waste Disposal Workflow
Caption: Waste segregation and disposal workflow.
Disposal Protocol:
-
Solid Waste: Collect any unused or waste this compound and grossly contaminated solids (e.g., spill cleanup materials) in a clearly labeled, sealed container designated for hazardous solid waste.
-
Liquid Waste: Collect all solutions containing the compound, including reaction mixtures and solvent rinses, in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the chemical should be placed in a designated, sealed hazardous waste container.
-
Glassware Decontamination: Rinse glassware three times with a suitable solvent. The first two rinses should be collected as hazardous liquid waste. The glassware can then be washed with soap and water.
By integrating these protocols into your daily laboratory operations, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Safety Data Sheet for a related substance. (2025). Relevant Safety Data Sheet.
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. This source outlines best practices for working in a chemical fume hood and handling liquid organic compounds. [Link]
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CSUB Department of Chemistry. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Emphasizes the importance of using a fume hood for flammable or harmful vapors and wearing appropriate PPE. [Link]
-
Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Mentions the requirement for chemical waste to be disposed of in accordance with local regulations. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. A comprehensive guide on laboratory safety, emphasizing planning and risk assessment. [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Specifies the minimum PPE required for working in a laboratory environment. [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Discusses the types of PPE needed for various lab settings and their importance. [Link]
-
MDPI. (n.d.). Structural Characteristics and Direct Liquefaction Performance of Macerals in Yili Coal from Xinjiang. Although unrelated to the specific chemical, this type of document is an example of detailed scientific research. [Link]
- Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
University of Arizona Research Laboratory & Safety Services. (2015). Personal Protective Equipment Selection Guide. Offers guidance on selecting the proper type of gloves for handling different chemical hazards. [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Provides aggregated GHS hazard information for a structurally similar compound, indicating it can be harmful if swallowed and cause skin/eye irritation. [Link]
-
University of Colorado Boulder Environmental Health & Safety. (2024). Common Personal Protective Equipment. Details common types of PPE and their uses in a laboratory setting. [Link]
-
National Toxicology Program. (n.d.). Toxicity Studies of 2,3-Pentanedione. Provides toxicological data on a related ketone, highlighting adverse effects on the respiratory tract and eyes. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
